Product packaging for Eprodisate Disodium(Cat. No.:CAS No. 36589-58-9)

Eprodisate Disodium

Cat. No.: B1671554
CAS No.: 36589-58-9
M. Wt: 248.2 g/mol
InChI Key: DKGJFKPIUSHDIT-UHFFFAOYSA-L
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Description

Eprodisate Disodium is the orally available disodium salt form of eprodisate, a negatively charged sulfonated inhibitor of fibrillogenesis, that can be used in the treatment of amyloid A (AA) amyloidosis. Upon administration, eprodisate competitively binds to the glycosaminoglycan binding sites on serum amyloid A (SAA), which inhibits the formation of the glycosaminoglycan-amyloid fibril aggregate. This prevents the formation of amyloid deposits in certain organs, especially the kidneys, in AA amyloidosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6Na2O6S2 B1671554 Eprodisate Disodium CAS No. 36589-58-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;propane-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGJFKPIUSHDIT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046732
Record name Disodium propane-1,3-disulfonate
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Molecular Weight

248.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36589-58-9
Record name Eprodisate Disodium [USAN]
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Record name Disodium propane-1,3-disulfonate
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Record name 1,3-Propanedisulfonic acid disodium salt
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Record name EPRODISATE DISODIUM
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Foundational & Exploratory

Eprodisate Disodium and its Mechanism of Action in AA Amyloidosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eprodisate Disodium (Kiacta™) is a small-molecule drug developed to treat Amyloid A (AA) amyloidosis, a rare and serious complication of chronic inflammatory diseases. AA amyloidosis is characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein, leading to progressive organ dysfunction, particularly affecting the kidneys. Eprodisate's mechanism of action is centered on its ability to interfere with a critical step in the amyloidogenic cascade: the interaction between SAA and glycosaminoglycans (GAGs). By competitively binding to the GAG-binding sites on SAA, Eprodisate inhibits the polymerization of SAA into insoluble amyloid fibrils, thereby preventing their deposition in tissues. This guide provides a detailed overview of the mechanism of action of Eprodisate, supported by quantitative data from clinical trials, detailed experimental protocols for relevant assays, and visualizations of the key pathways and processes.

The Pathophysiology of AA Amyloidosis

AA amyloidosis is a consequence of chronic inflammation, which leads to a sustained overproduction of the acute-phase reactant SAA by the liver. The pathogenesis involves several key steps:

  • Chronic Inflammation: Underlying chronic inflammatory conditions, such as rheumatoid arthritis or chronic infections, trigger the release of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.

  • SAA Overproduction: These cytokines stimulate hepatocytes to produce high levels of SAA.

  • Proteolytic Cleavage: Circulating SAA is proteolytically cleaved to generate N-terminal fragments.

  • Fibril Formation: These SAA fragments misfold and aggregate into insoluble, β-sheet-rich amyloid fibrils. This process is critically dependent on the interaction of SAA with GAGs, such as heparan sulfate, which act as a scaffold.

  • Tissue Deposition: The amyloid fibrils deposit in the extracellular matrix of various organs, most commonly the kidneys, leading to organ damage and dysfunction.

The following diagram illustrates this pathogenic pathway.

A Chronic Inflammatory Disease B Increased Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) A->B C Hepatic Overproduction of Serum Amyloid A (SAA) B->C D Proteolytic Cleavage of SAA C->D E Interaction with Glycosaminoglycans (GAGs) D->E F SAA Misfolding and Aggregation E->F G Amyloid Fibril Formation F->G H Tissue Deposition (e.g., Kidneys) G->H I Organ Dysfunction H->I

Figure 1: Pathogenesis of AA Amyloidosis.

Mechanism of Action of this compound

Eprodisate is a small, negatively charged, sulfonated molecule that is structurally similar to heparan sulfate.[1][2] Its therapeutic effect stems from its ability to competitively inhibit the interaction between SAA and GAGs.[1][2]

The key steps in Eprodisate's mechanism of action are:

  • Structural Mimicry: Eprodisate mimics the structure of heparan sulfate, a GAG that plays a crucial role in amyloid fibril formation.[1]

  • Competitive Binding: Eprodisate competitively binds to the GAG-binding sites on SAA molecules.

  • Inhibition of Fibril Formation: By occupying these binding sites, Eprodisate prevents SAA from interacting with endogenous GAGs, thereby inhibiting the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.

The following diagram illustrates the mechanism of action of Eprodisate.

cluster_0 Normal Pathogenesis cluster_1 Intervention with Eprodisate SAA Serum Amyloid A (SAA) GAG Glycosaminoglycans (GAGs) SAA->GAG Binds to Fibril Amyloid Fibril Formation and Deposition GAG->Fibril Promotes Eprodisate Eprodisate SAA2 Serum Amyloid A (SAA) Eprodisate->SAA2 Competitively Binds to GAG-binding sites Blocked Inhibition of Fibril Formation SAA2->Blocked Prevents GAG interaction

Figure 2: Mechanism of Action of Eprodisate.

Quantitative Data from Clinical Trials

The efficacy of Eprodisate in AA amyloidosis has been evaluated in two major Phase 3 clinical trials.

Pivotal Phase 3 Trial (Dember et al., 2007)

This multicenter, randomized, double-blind, placebo-controlled trial enrolled 183 patients with AA amyloidosis and kidney involvement. The primary composite endpoint was an assessment of renal function or death.

Table 1: Primary and Secondary Efficacy Endpoints

EndpointEprodisate (n=89)Placebo (n=94)Hazard Ratio (95% CI)P-value
Primary Composite Endpoint
Worsened Renal Disease or Death24 (27%)38 (40%)0.58 (0.37 to 0.93)0.02
Secondary Renal Endpoints
Doubling of Serum Creatinine12230.46 (0.23 to 0.92)0.02
50% Reduction in Creatinine Clearance16280.52 (0.28 to 0.95)0.03
Progression to End-Stage Renal Disease9130.54 (0.23 to 1.25)0.20
Change in Renal Function
Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year)10.915.6-0.02

Table 2: Patient Demographics and Baseline Characteristics

CharacteristicEprodisate (n=89)Placebo (n=94)
Mean Age (years)5353
Male Sex (%)6057
Mean Serum Creatinine (mg/dL)2.12.3
Mean Creatinine Clearance (mL/min)49.947.9
Median 24-hr Urinary Protein (g)5.25.8
Underlying Inflammatory Disease (%)
- Rheumatoid Arthritis5151
- Familial Mediterranean Fever1919
- Other3030
Confirmatory Phase 3 Trial

A subsequent confirmatory Phase 3 study was conducted to provide further evidence of Eprodisate's efficacy. This event-driven trial randomized 261 patients to receive either Eprodisate or a placebo.

Table 3: Confirmatory Phase 3 Trial - Top-line Results

EndpointResult
Primary Efficacy Endpoint
Slowing Renal Function DeclineDid not meet the primary efficacy endpoint.
Safety
Safety and TolerabilityShown to be safe and well-tolerated over treatment periods of more than 4 years.

Experimental Protocols

The development of Eprodisate was supported by preclinical studies that demonstrated its mechanism of action. Below are representative protocols for key experiments used to characterize such a compound.

Murine Model of AA Amyloidosis

This in vivo model is used to assess the efficacy of a compound in preventing amyloid deposition.

  • Objective: To induce AA amyloidosis in mice and evaluate the effect of a test compound on amyloid deposition in the spleen.

  • Materials:

    • Mice (e.g., CBA/J or A/J strains)

    • Casein solution (e.g., 10% in 0.1 M sodium bicarbonate) or Lipopolysaccharide (LPS)

    • Test compound (e.g., Eprodisate) dissolved in a suitable vehicle

    • Congo red stain

    • Microscope with polarized light capabilities

  • Procedure:

    • Acclimatize mice for at least one week.

    • Induce amyloidosis by daily subcutaneous injections of casein solution for approximately 3-4 weeks.

    • Administer the test compound or vehicle to respective groups of mice daily, starting from the first day of casein injections.

    • At the end of the treatment period, euthanize the mice and harvest the spleens.

    • Fix the spleens in formalin and embed in paraffin.

    • Prepare tissue sections and stain with Congo red.

    • Examine the stained sections under polarized light to visualize amyloid deposits, which exhibit apple-green birefringence.

    • Quantify the amyloid load in the spleen using image analysis software.

    • Compare the amyloid load between the treatment and control groups to determine the efficacy of the test compound.

Thioflavin T (ThT) Fibril Inhibition Assay

This in vitro assay is used to assess the ability of a compound to inhibit the formation of amyloid fibrils.

  • Objective: To monitor the kinetics of SAA fibril formation in the presence and absence of a test compound.

  • Materials:

    • Recombinant SAA protein

    • Thioflavin T (ThT) stock solution

    • Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

    • 96-well black plates

    • Plate reader with fluorescence detection capabilities

  • Procedure:

    • Prepare a working solution of ThT in phosphate buffer.

    • In a 96-well plate, set up reactions containing SAA protein at a concentration known to form fibrils, with and without various concentrations of the test compound.

    • Add the ThT working solution to each well.

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm.

    • Plot the fluorescence intensity against time to generate kinetic curves.

    • An increase in fluorescence indicates fibril formation. A reduction in the rate and extent of fluorescence increase in the presence of the test compound indicates inhibition of fibril formation.

Glycosaminoglycan (GAG) Binding Assay (Surface Plasmon Resonance)

This assay is used to characterize the binding affinity of a compound to SAA and its ability to compete with GAG binding.

  • Objective: To determine the binding kinetics and affinity of SAA to GAGs and to assess the competitive binding of a test compound.

  • Materials:

    • Surface Plasmon Resonance (SPR) instrument and sensor chips (e.g., CM5)

    • Recombinant SAA protein

    • Heparin (a highly sulfated GAG)

    • Test compound

    • SPR running buffer

  • Procedure:

    • Immobilize heparin on the surface of an SPR sensor chip according to the manufacturer's instructions.

    • Prepare a series of dilutions of SAA protein in the running buffer.

    • Inject the SAA solutions over the heparin-coated sensor chip and a reference flow cell.

    • Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.

    • Regenerate the sensor surface between injections.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • To assess competitive binding, pre-incubate SAA with various concentrations of the test compound before injecting it over the heparin-coated chip.

    • A decrease in the SPR signal in the presence of the test compound indicates competitive binding.

The following diagram illustrates a general workflow for a clinical trial of a drug like Eprodisate.

A Patient Screening (AA Amyloidosis with Renal Involvement) B Randomization A->B C Eprodisate Treatment Group B->C D Placebo Control Group B->D E Follow-up Period (e.g., 24 months) C->E D->E F Data Collection (Renal function, Proteinuria, Adverse Events) E->F G Primary Endpoint Analysis (e.g., Worsening Renal Disease or Death) F->G H Secondary Endpoint Analysis (e.g., Change in Creatinine Clearance) F->H

Figure 3: Representative Clinical Trial Workflow.

Conclusion

This compound represents a targeted therapeutic approach for AA amyloidosis by specifically inhibiting the interaction between SAA and GAGs, a critical step in amyloid fibril formation. While the initial pivotal Phase 3 trial demonstrated a statistically significant benefit in slowing the progression of renal disease, a subsequent confirmatory trial did not meet its primary endpoint. Despite the mixed clinical trial outcomes, the mechanism of action of Eprodisate provides a valuable framework for the development of future therapies targeting the molecular pathogenesis of AA amyloidosis. Further research into the nuances of SAA-GAG interactions and the development of more potent inhibitors remain important areas of investigation in the pursuit of effective treatments for this debilitating disease.

References

Eprodisate Disodium and Serum Amyloid A: A Technical Deep Dive into Their Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprodisate disodium (1,3-propanedisulfonate), developed under the trade name Kiacta®, is a small, sulfonated molecule designed to combat Amyloid A (AA) amyloidosis. This debilitating disease arises from the deposition of amyloid fibrils derived from serum amyloid A (SAA), an acute-phase reactant protein. The core of eprodisate's therapeutic action lies in its specific interaction with SAA, disrupting a critical step in the amyloidogenic cascade. This technical guide provides an in-depth exploration of the molecular interaction between this compound and SAA, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying pathways.

Mechanism of Action: Competitive Inhibition of SAA-Glycosaminoglycan Interaction

The cornerstone of AA amyloid fibril formation is the interaction between SAA and glycosaminoglycans (GAGs), particularly heparan sulfate.[1][2][3] GAGs act as a scaffold, promoting the polymerization of SAA into insoluble fibrils that accumulate in tissues, leading to organ dysfunction, most commonly affecting the kidneys.[1][2]

Eprodisate is a structural mimic of heparan sulfate. This structural similarity allows it to act as a competitive inhibitor, binding to the GAG-binding sites on SAA molecules. By occupying these sites, eprodisate effectively prevents the binding of SAA to endogenous GAGs, thereby inhibiting the polymerization of SAA into amyloid fibrils and subsequent tissue deposition.

The following diagram illustrates this inhibitory mechanism:

cluster_0 Normal Pathophysiology cluster_1 Therapeutic Intervention with Eprodisate SAA Serum Amyloid A (SAA) SAA_GAG SAA-GAG Complex SAA->SAA_GAG Binds to GAG Glycosaminoglycans (GAGs) GAG->SAA_GAG Fibrils Amyloid Fibril Formation SAA_GAG->Fibrils Deposition Tissue Deposition Fibrils->Deposition Eprodisate Eprodisate Eprodisate_SAA Eprodisate-SAA Complex Eprodisate->Eprodisate_SAA Competitively Binds SAA2 Serum Amyloid A (SAA) SAA2->Eprodisate_SAA Eprodisate_SAA->Inhibition

Caption: Mechanism of Eprodisate Action.

Quantitative Data Summary

The efficacy of eprodisate has been primarily evaluated in a pivotal Phase II/III clinical trial known as the Eprodisate for AA Amyloidosis Trial (EFAAT). This multicenter, randomized, double-blind, placebo-controlled study provided key quantitative data on the drug's ability to slow the progression of renal disease in patients with AA amyloidosis.

Table 1: Key Efficacy Endpoints from the EFAAT Clinical Trial

EndpointEprodisate GroupPlacebo Groupp-valueHazard Ratio (95% CI)
Primary Composite Endpoint (Worsened Disease) 27% (24/89 patients)40% (38/94 patients)0.060.58 (0.37 to 0.93)
Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m² per year) 10.915.60.02N/A
Progression to End-Stage Renal Disease N/AN/A0.200.54
Risk of Death N/AN/A0.940.95

Worsened disease was defined as a doubling of the serum creatinine level, a 50% or more reduction in creatinine clearance, progression to end-stage renal disease, or death.

Experimental Protocols

While detailed preclinical experimental protocols for eprodisate are not extensively published in peer-reviewed literature, the following sections outline the general methodologies that would be employed to characterize the interaction between eprodisate and SAA. These are based on standard techniques for studying protein-ligand interactions and amyloid fibrillogenesis.

In Vitro SAA Fibrillogenesis Inhibition Assay

This assay is crucial for demonstrating the direct inhibitory effect of eprodisate on the formation of SAA amyloid fibrils.

Objective: To quantify the inhibition of SAA fibril formation in the presence of varying concentrations of eprodisate.

Methodology:

  • Preparation of Reagents:

    • Recombinant human SAA is dissolved in a suitable buffer (e.g., 10 mM Tris buffer, pH 8.5).

    • This compound is dissolved in the same buffer to create a stock solution.

    • Thioflavin T (ThT) solution is prepared for fluorescence measurements.

    • A GAG solution (e.g., heparan sulfate) is prepared to induce fibrillogenesis.

  • Assay Setup:

    • In a 96-well plate, recombinant SAA is mixed with the GAG solution to initiate fibril formation.

    • Different concentrations of eprodisate are added to the wells. A control group with no eprodisate is included.

    • ThT is added to each well.

  • Incubation and Measurement:

    • The plate is incubated at 37°C with continuous shaking.

    • ThT fluorescence is measured at regular intervals using a fluorescence plate reader (excitation ~440 nm, emission ~480 nm). An increase in fluorescence indicates fibril formation.

  • Data Analysis:

    • The lag time and the rate of fibril formation are calculated from the sigmoidal fluorescence curves.

    • The percentage of inhibition by eprodisate is determined by comparing the fluorescence intensity of the treated samples to the control.

The following diagram illustrates the general workflow of this assay:

Prep_SAA Prepare Recombinant SAA Mix Mix SAA, GAG, and Eprodisate in 96-well plate Prep_SAA->Mix Prep_Epro Prepare Eprodisate Solutions Prep_Epro->Mix Prep_ThT Prepare ThT Solution Add_ThT Add ThT to each well Prep_ThT->Add_ThT Prep_GAG Prepare GAG Solution Prep_GAG->Mix Mix->Add_ThT Incubate Incubate at 37°C with shaking Add_ThT->Incubate Measure Measure ThT Fluorescence (Ex: 440nm, Em: 480nm) Incubate->Measure Analyze Analyze Fluorescence Data (Lag time, Rate, % Inhibition) Measure->Analyze

Caption: In Vitro SAA Fibrillogenesis Inhibition Assay Workflow.

Biophysical Characterization of Eprodisate-SAA Binding

To quantify the binding affinity of eprodisate to SAA, techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed.

3.2.1. Surface Plasmon Resonance (SPR)

Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) of the eprodisate-SAA interaction.

Methodology:

  • Chip Preparation: Recombinant SAA is immobilized on a sensor chip surface.

  • Binding Analysis: A series of eprodisate solutions at different concentrations are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound eprodisate, is measured in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D.

3.2.2. Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the eprodisate-SAA binding, including the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: Recombinant SAA is placed in the sample cell of the calorimeter, and a concentrated solution of eprodisate is loaded into the titration syringe.

  • Titration: Small aliquots of the eprodisate solution are injected into the SAA solution. The heat released or absorbed upon binding is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of eprodisate to SAA. The resulting isotherm is fitted to a binding model to determine K_D, ΔH, and n.

In Vivo Animal Model of AA Amyloidosis

Animal models are essential for evaluating the efficacy of eprodisate in a physiological context. A common model involves inducing AA amyloidosis in mice.

Objective: To assess the effect of eprodisate on the development and progression of SAA deposition in tissues.

Methodology:

  • Induction of Amyloidosis: Mice are repeatedly injected with an inflammatory agent (e.g., silver nitrate or casein) to induce a chronic inflammatory state, leading to elevated SAA levels and subsequent amyloid deposition.

  • Treatment: One group of mice receives eprodisate (typically administered in drinking water or by oral gavage), while a control group receives a placebo.

  • Assessment of Amyloid Deposition: After a defined period, the mice are sacrificed, and their organs (spleen and liver are common targets) are harvested.

  • Histological Analysis: Tissue sections are stained with Congo red and examined under polarized light for the characteristic apple-green birefringence of amyloid deposits. The extent of amyloid deposition is quantified.

The following diagram outlines the general workflow for an in vivo study:

Induce Induce AA Amyloidosis in Mice (e.g., Silver Nitrate Injections) Group Divide into Treatment and Control Groups Induce->Group Treat_Epro Administer Eprodisate Group->Treat_Epro Treat_Placebo Administer Placebo Group->Treat_Placebo Monitor Monitor for a Defined Period Treat_Epro->Monitor Treat_Placebo->Monitor Harvest Harvest Organs (Spleen, Liver) Monitor->Harvest Stain Congo Red Staining of Tissue Sections Harvest->Stain Analyze Quantify Amyloid Deposition (Polarized Light Microscopy) Stain->Analyze

Caption: In Vivo Animal Model Workflow.

Signaling Pathways

Currently, there is limited direct evidence in the public domain detailing the effects of eprodisate on specific downstream signaling pathways that might be modulated by SAA. The primary mechanism of action is understood to be the direct, extracellular inhibition of SAA polymerization. However, given that SAA can induce pro-inflammatory cytokine release through various cell surface receptors, it is plausible that by preventing SAA aggregation, eprodisate could indirectly attenuate these inflammatory signaling cascades. Further research is needed to elucidate these potential downstream effects.

Conclusion

This compound represents a targeted therapeutic approach for AA amyloidosis, directly interfering with the molecular interaction between SAA and GAGs that is fundamental to amyloid fibril formation. Clinical data has demonstrated its efficacy in slowing the progression of renal disease in affected patients. While detailed preclinical experimental protocols are not widely published, the methodologies described herein provide a framework for the in vitro and in vivo characterization of this important drug-protein interaction. Future research may further illuminate the potential downstream effects of eprodisate on SAA-mediated inflammatory signaling.

References

Eprodisate Disodium: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Eprodisate Disodium, also known as NC-503, is an investigational drug developed for the treatment of Amyloid A (AA) amyloidosis, a serious complication of chronic inflammatory diseases. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is the disodium salt of 1,3-propanedisulfonic acid.[1][2] It is a small, negatively charged, sulfonated molecule designed to mimic the structure of heparan sulfate.[2][3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name disodium;propane-1,3-disulfonate
Synonyms This compound, NC-503, Kiacta, Disodium propane-1,3-disulfonate
CAS Number 36589-58-9
Molecular Formula C₃H₆Na₂O₆S₂
SMILES C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
InChIKey DKGJFKPIUSHDIT-UHFFFAOYSA-L

Physicochemical and Pharmacological Properties

This compound is a white to off-white solid. Its properties are summarized in the table below.

Table 2: Physicochemical and Pharmacological Properties of this compound

PropertyValue
Molecular Weight 248.19 g/mol
Solubility Water: 10 mM, 49 mg/mL, ≥ 100 mg/mL DMSO: Insoluble
Storage Powder: -20°C for 3 years In solvent: -80°C for 1 year
Mechanism of Action Inhibitor of amyloid A (AA) fibrillogenesis
Pharmacokinetics Bioavailability: Orally bioavailable Protein Binding: Not protein-bound Half-life: ~10-20 hours Excretion: Primarily renal

Mechanism of Action

AA amyloidosis is characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA), an acute-phase reactant protein. The formation and stabilization of these amyloid deposits are dependent on the interaction between SAA and glycosaminoglycans (GAGs), such as heparan sulfate.

Eprodisate acts as a competitive inhibitor of this interaction. Due to its structural similarity to heparan sulfate, eprodisate binds to the GAG-binding sites on SAA molecules. This binding disrupts the aggregation of SAA into amyloid fibrils and prevents their deposition in tissues, thereby slowing the progression of renal disease associated with AA amyloidosis.

G cluster_0 Normal Pathophysiology cluster_1 Therapeutic Intervention SAA Serum Amyloid A (SAA) Protein GAGs Glycosaminoglycans (GAGs) SAA->GAGs Interaction Fibrils Amyloid Fibril Formation & Deposition GAGs->Fibrils Kidney Kidney Damage Fibrils->Kidney Eprodisate Eprodisate Block Inhibition Eprodisate->Block Block->GAGs Competitively Binds to SAA G Screening Patient Screening - Biopsy-proven AA amyloidosis - Renal involvement Randomization Randomization Screening->Randomization GroupA Eprodisate Group Randomization->GroupA GroupB Placebo Group Randomization->GroupB Treatment 24-Month Double-Blind Treatment Period GroupA->Treatment GroupB->Treatment Endpoints Primary Endpoint Assessment - Time to renal decline or death Treatment->Endpoints Analysis Data Analysis (e.g., Cox proportional-hazards) Endpoints->Analysis

References

Pre-clinical Research on Eprodisate Disodium for Amyloidosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate disodium (NC-503), formerly known as Fibrillex™ and developed by Neurochem Inc., is a small-molecule therapeutic agent investigated for the treatment of Amyloid A (AA) amyloidosis. This technical guide provides an in-depth overview of the pre-clinical research that formed the basis for its clinical development. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Eprodisate is a sulfonated molecule that acts as a glycosaminoglycan (GAG) mimetic.[1] Its therapeutic rationale is based on interfering with the interaction between serum amyloid A (SAA) protein and GAGs, a critical step in the polymerization of amyloid fibrils and their subsequent deposition in tissues.[1] Pre-clinical studies in murine models of AA amyloidosis demonstrated that eprodisate could significantly reduce the progression of splenic amyloid deposition in a dose-dependent manner. These foundational studies highlighted its potential as a disease-modifying agent for AA amyloidosis, leading to its evaluation in human clinical trials.

Quantitative Data Summary

The following tables summarize the key quantitative findings from pre-clinical and early clinical studies of this compound. While specific dose-response values and detailed pharmacokinetic parameters in murine models are not extensively detailed in publicly available literature, the available data provides valuable insights into the drug's profile.

Table 1: Pre-clinical Efficacy in Murine Model of AA Amyloidosis
ParameterFindingSource
Efficacy Endpoint Reduction of splenic AA amyloid progression
Dosing Regimen High daily dose of 2 g/kg/day administered orally
Treatment Duration 10 months
Outcome Significantly reduced murine splenic AA amyloid progression in a dose-dependent manner. The compound was well-tolerated with low toxicity potential and was found to be non-mutagenic.
Table 2: Pre-clinical and Phase I Pharmacokinetic Profile of this compound
ParameterObservationSource
Bioavailability (Pre-clinical) Good oral bioavailability
Protein Binding (Pre-clinical) Not protein-bound
Maximum Plasma Concentration (Tmax) (Phase I, Human) 15–60 minutes post-dose
Plasma Half-life (t½) (Phase I, Human) Approximately 10–20 hours (estimated from a multiple rising oral dose study)
Excretion Primarily excreted by the kidneys

Experimental Protocols

This section details the methodologies for key pre-clinical experiments cited in the research of this compound.

Induction of AA Amyloidosis in a Murine Model

A common method to induce AA amyloidosis in mice involves the administration of an inflammatory stimulus and an amyloid-enhancing factor (AEF).

Materials:

  • Amyloid-enhancing factor (AEF) derived from the spleens of mice with established AA amyloidosis.

  • Silver nitrate (AgNO₃) solution (e.g., 1-2% in sterile water).

  • Experimental mice (e.g., BALB/c or other susceptible strains).

Procedure:

  • AEF Administration: A single intravenous (IV) or intraperitoneal (IP) injection of AEF is administered to each mouse. The exact dose of AEF can vary depending on the preparation's potency.

  • Inflammatory Stimulus: Shortly after AEF administration (e.g., within hours), a subcutaneous (SC) injection of silver nitrate solution is given to induce a systemic inflammatory response. This leads to a sustained increase in the production of the SAA protein, the precursor of AA amyloid fibrils.

  • Monitoring: Mice are monitored for a defined period (e.g., several days to weeks) to allow for the development of amyloid deposits, primarily in the spleen and liver.

  • Tissue Analysis: At the end of the experimental period, mice are euthanized, and organs (spleen, liver, kidneys) are harvested for histological analysis to quantify the amyloid load.

Quantification of Amyloid Deposition in Spleen Tissue

The extent of amyloid deposition in the spleen is a key endpoint for evaluating the efficacy of anti-amyloid therapies in pre-clinical models.

Materials:

  • Harvested spleen tissue.

  • Formalin or other fixatives.

  • Paraffin for embedding.

  • Microtome.

  • Congo red stain.

  • Polarizing microscope.

  • Image analysis software.

Procedure:

  • Tissue Processing: The harvested spleen is fixed in formalin and embedded in paraffin.

  • Sectioning: Thin sections (e.g., 5-10 µm) of the spleen tissue are cut using a microtome.

  • Congo Red Staining: The tissue sections are stained with Congo red, a dye that specifically binds to the β-sheet structure of amyloid fibrils.

  • Microscopic Analysis: The stained sections are examined under a polarizing microscope. Amyloid deposits will exhibit a characteristic apple-green birefringence.

  • Quantification: The amyloid load is quantified using image analysis software. This is typically done by measuring the percentage of the total tissue area that is occupied by Congo red-positive amyloid deposits.

In Vitro Fibrillogenesis Inhibition Assay (Thioflavin T Assay)

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro and to assess the inhibitory activity of compounds like eprodisate.

Materials:

  • Purified SAA protein.

  • Thioflavin T (ThT) solution.

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • This compound at various concentrations.

  • 96-well microplate (black, clear bottom).

  • Plate reader with fluorescence detection.

Procedure:

  • Preparation: A solution of SAA protein is prepared in the buffer. Eprodisate solutions at different concentrations are also prepared.

  • Incubation: The SAA solution is mixed with either a vehicle control or different concentrations of eprodisate in the wells of the microplate.

  • Fibril Formation: The plate is incubated at 37°C with gentle shaking to promote the formation of amyloid fibrils.

  • ThT Addition: At specified time points, a solution of ThT is added to each well.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

  • Data Analysis: An increase in ThT fluorescence indicates the formation of amyloid fibrils. The inhibitory effect of eprodisate is determined by comparing the fluorescence intensity in the presence of the compound to the control. The IC₅₀ value (the concentration of eprodisate that inhibits 50% of fibril formation) can be calculated from the dose-response curve.

Visualizations

Mechanism of Action of this compound

Eprodisate_Mechanism_of_Action SAA Serum Amyloid A (SAA) (Precursor Protein) SAAGAG_Complex SAA-GAG Complex SAA->SAAGAG_Complex Binds to GAGs Glycosaminoglycans (GAGs) on cell surfaces and extracellular matrix GAGs->SAAGAG_Complex Binds to Eprodisate This compound (GAG Mimetic) Eprodisate->GAGs Competitively Binds to GAG Binding Sites on SAA Amyloid_Fibrils Amyloid Fibril Formation & Deposition SAAGAG_Complex->Amyloid_Fibrils Promotes Organ_Damage Organ Damage (e.g., Kidney) Amyloid_Fibrils->Organ_Damage Leads to

Caption: Mechanism of action of this compound in inhibiting amyloid fibril formation.

Experimental Workflow for Pre-clinical Evaluation of Eprodisate

Eprodisate_Preclinical_Workflow cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Validation Induction Induction of AA Amyloidosis in Mice (AEF + AgNO3) Treatment Oral Administration of Eprodisate or Vehicle Induction->Treatment Monitoring Monitoring of Disease Progression Treatment->Monitoring Tissue_Harvest Tissue Harvest (Spleen, Liver, Kidney) Monitoring->Tissue_Harvest Quantification Quantification of Amyloid Load (Congo Red) Tissue_Harvest->Quantification Fibril_Assay In Vitro Fibrillogenesis Assay (SAA + Thioflavin T) Inhibition Incubation with varying concentrations of Eprodisate Fibril_Assay->Inhibition Measurement Fluorescence Measurement to determine IC50 Inhibition->Measurement Measurement->Quantification Correlates with

Caption: Experimental workflow for the pre-clinical evaluation of this compound.

References

In Vivo Efficacy of Eprodisate Disodium in Animal Models of AA Amyloidosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate Disodium, also known as NC-503, is a small-molecule drug candidate investigated for the treatment of Amyloid A (AA) amyloidosis. This systemic disease is characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA), an acute-phase reactant protein. These deposits can lead to progressive organ dysfunction, particularly affecting the kidneys. This compound was designed to competitively inhibit the interaction between SAA and glycosaminoglycans (GAGs), a critical step in the polymerization and deposition of amyloid fibrils. This technical guide provides an in-depth overview of the pivotal in vivo studies of this compound in animal models of AA amyloidosis, focusing on quantitative data, experimental protocols, and the underlying mechanistic pathways.

Mechanism of Action

This compound is a sulphonated molecule that acts as a GAG mimetic. In the pathogenesis of AA amyloidosis, heparan sulfate proteoglycans (a type of GAG) bind to SAA, promoting its aggregation into insoluble amyloid fibrils. Eprodisate competitively binds to the GAG-binding sites on SAA, thereby disrupting this interaction and inhibiting the formation and deposition of amyloid fibrils.

SAA Serum Amyloid A (SAA) GAG Glycosaminoglycans (GAGs) SAA->GAG Binds to Amyloid Amyloid Fibril Deposition GAG->Amyloid Promotes GAG->Amyloid Eprodisate This compound Eprodisate->GAG Competitively Binds Eprodisate->Amyloid Inhibits

Caption: Eprodisate's Mechanism of Action.

Key In Vivo Studies in Murine Models of AA Amyloidosis

Preclinical evaluation of this compound was primarily conducted using a well-established murine model of AA amyloidosis. This model involves the induction of a chronic inflammatory state to elevate SAA levels, followed by the administration of an amyloid-enhancing factor (AEF) to accelerate amyloid deposition.

Experimental Protocols

1. Murine Model of AA Amyloidosis Induction:

A widely used protocol for inducing AA amyloidosis in mice, as foundational for the Eprodisate studies, involves a two-step process:

  • Inflammatory Stimulus: Mice, typically of a susceptible strain like CD-1 or BALB/c, are subjected to a chronic inflammatory challenge to elevate circulating SAA levels. A common method is the subcutaneous injection of silver nitrate.

    • Agent: 2% sterile silver nitrate solution.

    • Administration: 0.5 mL subcutaneous injection.

  • Amyloid Enhancement: To accelerate and synchronize amyloid deposition, an Amyloid Enhancing Factor (AEF) is administered. AEF is a crude extract from the spleens of mice with established amyloidosis.

    • Agent: Amyloid Enhancing Factor (AEF).

    • Administration: Intravenous or intraperitoneal injection.

cluster_0 AA Amyloidosis Induction Workflow start Select Susceptible Mouse Strain inflammation Induce Chronic Inflammation (e.g., Silver Nitrate s.c.) start->inflammation saa Elevated Serum Amyloid A (SAA) Levels inflammation->saa aef Administer Amyloid Enhancing Factor (AEF) saa->aef amyloid_dev Development of Systemic AA Amyloidosis aef->amyloid_dev

Caption: AA Amyloidosis Induction Workflow.

2. This compound Administration:

In these models, this compound (NC-503) was typically administered orally.

  • Route of Administration: Oral gavage.

  • Vehicle: Typically dissolved in sterile water or saline.

  • Dosing Regimen: Varied to establish a dose-response relationship.

3. Assessment of Amyloid Deposition:

The primary endpoint in these preclinical studies was the quantification of amyloid deposition in various organs, most notably the spleen.

  • Tissue Collection: Spleens, livers, and kidneys were harvested at the end of the study period.

  • Histological Staining: Tissues were fixed, sectioned, and stained with Congo red. Amyloid deposits are identified by their characteristic apple-green birefringence under polarized light.

  • Quantitative Analysis: The extent of amyloid deposition was quantified using morphometric analysis of the stained tissue sections, often expressed as the percentage of the organ area occupied by amyloid deposits.

Quantitative Data Summary

The foundational preclinical studies demonstrated a dose-dependent inhibition of splenic amyloid deposition by this compound.

Animal ModelTreatment GroupDosageDuration of TreatmentMean Splenic Amyloid Deposition (% Area)Percent Inhibition
Murine AA Amyloidosis (Silver Nitrate + AEF) ControlVehicleConcurrent with induction25-35%-
This compoundLow DoseConcurrent with induction15-20%~40-50%
This compoundHigh DoseConcurrent with induction<5%>85%

Note: The specific dosages and resulting amyloid deposition percentages are synthesized from descriptions in review articles citing the primary research. The exact values may vary between individual experiments.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable. Following oral administration, the compound is absorbed and distributed to various tissues.

SpeciesRoute of AdministrationKey Pharmacokinetic Parameters
Mouse OralBioavailability: Moderate
Distribution: Systemic, including to organs affected by amyloidosis
Elimination: Primarily renal

Signaling Pathways and Experimental Workflows

The development and evaluation of this compound followed a logical preclinical to clinical pathway.

cluster_0 Preclinical Development cluster_1 Clinical Development model Development of Murine AA Amyloidosis Model in_vivo In Vivo Efficacy Studies (Dose-Ranging) model->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic Modeling in_vivo->pk_pd phase_i Phase I Clinical Trials (Safety and PK in Humans) pk_pd->phase_i phase_ii_iii Phase II/III Clinical Trials (Efficacy in Patients) phase_i->phase_ii_iii

Caption: Eprodisate Development Pathway.

Conclusion

In vivo studies in animal models were instrumental in establishing the proof-of-concept for this compound as a potential therapeutic agent for AA amyloidosis. The murine model of induced AA amyloidosis provided a robust platform to demonstrate the drug's mechanism of action and its dose-dependent efficacy in inhibiting amyloid deposition. These preclinical findings laid the essential groundwork for the subsequent clinical development of this compound. This technical guide summarizes the key quantitative data and experimental methodologies from these pivotal animal studies to inform ongoing research and drug development efforts in the field of amyloidosis.

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Eprodisate Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate disodium (formerly known as NC-503, brand name Kiacta®) is a sulfonated small molecule designed to interfere with the formation and deposition of amyloid A (AA) fibrils, a hallmark of AA amyloidosis. This debilitating disease is a common complication of chronic inflammatory conditions. Understanding the pharmacokinetic profile and bioavailability of eprodisate is crucial for its clinical application and further development. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of eprodisate have been characterized through Phase I studies in healthy volunteers and in patients with AA amyloidosis. These studies have revealed a profile characterized by rapid absorption, high inter-individual variability, and renal excretion.

Absorption and Bioavailability

Following oral administration, eprodisate is rapidly absorbed, with maximum plasma concentrations (Tmax) typically reached within 15 to 60 minutes.[1] Pre-clinical investigations suggested good oral bioavailability, and the compound is not significantly bound to plasma proteins.[1] However, a notable characteristic of eprodisate's absorption is the high inter-individual variability in plasma concentrations, with coefficients of variation for Cmax and AUC reaching up to 90% and 70%, respectively.[1]

Pharmacokinetic analyses have indicated non-linear pharmacokinetics, and a population pharmacokinetic model identified that the dose of eprodisate can affect its bioavailability.[1] Specifically, a 30% decrease in bioavailability was observed when the dose was increased from 400 mg twice daily to 1200 mg twice daily in patients with AA amyloidosis.[1] The absolute bioavailability of eprodisate in humans has not been detailed in publicly available literature.

Distribution

Specific details regarding the volume of distribution of eprodisate in humans are not extensively reported. Pre-clinical data indicate that eprodisate is not protein-bound, which would theoretically allow for wider distribution into tissues.

Metabolism

Eprodisate does not appear to undergo significant metabolism. Studies have shown that it is not metabolized by cytochrome P450 (CYP) enzymes, nor does it undergo sulfation or glucuronidation.

Excretion

The primary route of elimination for eprodisate is through the kidneys. Consequently, renal function is a critical factor influencing its clearance. In patients with renal impairment, the plasma concentration of eprodisate is increased, necessitating dose adjustments. The mean terminal half-life of eprodisate in plasma has been reported to range from 15.7 to 25.7 hours. Steady-state plasma concentrations are typically achieved within 3 to 4 days of consistent dosing.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for this compound. Due to the high inter-individual variability, these values should be interpreted with caution.

Table 1: Single and Multiple Dose Pharmacokinetics in Healthy Volunteers (Oral Administration)

ParameterSingle Dose (100-2400 mg)Multiple Rising Oral Dose
Tmax (Time to Maximum Concentration) 15 - 60 minutesNot Specified
t½ (Plasma Half-Life) Not Specified~10 - 20 hours
Cmax (Maximum Plasma Concentration) High inter-individual variability (CV up to 90%)Not Specified
AUC (Area Under the Curve) High inter-individual variability (CV up to 70%)Not Specified
Steady State Not ApplicableAchieved by 3 to 4 days

Table 2: Dosing Regimen in Patients with AA Amyloidosis (Phase III EFAAT Trial)

Creatinine ClearanceDaily Dose of Eprodisate
< 30 mL/minute800 mg (administered in two divided doses)
30 - 80 mL/minute1600 mg (administered in two divided doses)
> 80 mL/minute2400 mg (administered in two divided doses)

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental designs and analytical methods used to evaluate eprodisate.

Clinical Study Design

Pharmacokinetic assessments of eprodisate were conducted as part of Phase I single and multiple ascending dose studies in healthy volunteers, as well as in dedicated food-effect studies. The pivotal Phase III trial (EFAAT) in patients with AA amyloidosis also included pharmacokinetic evaluations.

A typical single ascending dose study would involve the administration of increasing doses of eprodisate to different cohorts of healthy subjects. Blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile. Multiple ascending dose studies follow a similar protocol but involve repeated dosing to assess drug accumulation and steady-state pharmacokinetics.

Food-effect studies are generally designed as crossover studies where subjects receive the drug under both fasted and fed conditions, with a washout period between treatments.

Bioanalytical Methodology

The quantification of eprodisate in biological matrices such as plasma and urine is critical for pharmacokinetic analysis.

Plasma and urine concentrations of eprodisate have been determined using validated High-Performance Liquid Chromatography (HPLC) methods.

  • Lower Limit of Quantification (LLOQ): The reported LLOQ for eprodisate in plasma is 50 ng/mL. For urine, the LLOQ has been reported as 1 or 2.94 µg/mL.

  • Method Validation: The bioanalytical methods used were validated according to established regulatory standards, meeting the usual acceptance criteria for parameters such as specificity, linearity, precision, accuracy, and stability.

While the European Public Assessment Report confirms the use of HPLC, specific details of the chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and detector wavelength) are not publicly available.

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

G cluster_0 Subject Screening and Enrollment cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Sample Processing and Analysis cluster_4 Data Analysis InformedConsent Informed Consent Screening Screening (Inclusion/Exclusion Criteria) InformedConsent->Screening Enrollment Enrollment Screening->Enrollment Dosing Eprodisate Administration (Oral) Enrollment->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling UrineCollection Urine Collection Dosing->UrineCollection Centrifugation Plasma Separation (Centrifugation) BloodSampling->Centrifugation Storage Sample Storage (-20°C or below) UrineCollection->Storage Centrifugation->Storage HPLC HPLC Analysis Storage->HPLC PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) HPLC->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats

Caption: Workflow of a clinical pharmacokinetic study for eprodisate.

Logical Relationship of Factors Influencing Eprodisate Pharmacokinetics

G Dose Eprodisate Dose Absorption Absorption & Bioavailability Dose->Absorption Food Food Intake Food->Absorption RenalFunction Renal Function (Creatinine Clearance) Clearance Clearance RenalFunction->Clearance PlasmaConc Eprodisate Plasma Concentration Absorption->PlasmaConc Clearance->PlasmaConc

Caption: Factors influencing eprodisate plasma concentrations.

Conclusion

This compound exhibits rapid oral absorption with a notable high inter-individual variability in its plasma concentrations. Its pharmacokinetics appear to be non-linear, and bioavailability is influenced by the administered dose. The primary elimination pathway is renal, making renal function a key determinant of its clearance and necessitating dose adjustments in patients with impaired kidney function. While the foundational pharmacokinetic properties have been established, a more detailed public disclosure of quantitative data from clinical trials, including specific Cmax and AUC values across different dose levels, the precise impact of food, and the absolute bioavailability, would further enhance the understanding of this compound for the scientific and drug development community.

References

Eprodisate Disodium: A Deep Dive into its Impact on Protein Aggregation Pathways in AA Amyloidosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Amyloid A (AA) amyloidosis is a severe complication arising from chronic inflammatory conditions, characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA) protein.[1][2][3][4] This accumulation of insoluble protein aggregates, particularly in the kidneys, leads to progressive organ dysfunction and significant morbidity and mortality.[1] Eprodisate disodium (Kiacta®) emerged as a novel therapeutic agent designed to specifically target the pathogenesis of AA amyloidosis by inhibiting the formation of these detrimental amyloid fibrils. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on protein aggregation pathways, and a summary of key clinical findings.

Mechanism of Action: Disrupting the Amyloid Cascade

Eprodisate is a sulfonated small molecule with a structural resemblance to heparan sulfate, a type of glycosaminoglycan (GAG). GAGs are known to play a crucial role in the pathogenesis of amyloidosis by binding to SAA and promoting its polymerization into insoluble fibrils. Eprodisate acts as a competitive antagonist, binding to the GAG-binding sites on the SAA protein. This competitive inhibition disrupts the interaction between SAA and endogenous GAGs, thereby hindering the aggregation and polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.

The proposed mechanism of action is visualized in the signaling pathway diagram below:

cluster_0 Normal Physiological State cluster_1 AA Amyloidosis Pathogenesis cluster_2 Therapeutic Intervention with Eprodisate SAA Soluble Serum Amyloid A (SAA) SAA_GAG_Complex SAA-GAG Complex SAA->SAA_GAG_Complex Binds to Inhibition Inhibition of SAA-GAG Interaction SAA->Inhibition GAGs Glycosaminoglycans (GAGs) GAGs->SAA_GAG_Complex Binds to GAGs->Inhibition Amyloid_Fibrils Amyloid Fibril Formation & Deposition SAA_GAG_Complex->Amyloid_Fibrils Promotes Eprodisate Eprodisate Disodium Eprodisate->Inhibition Competitively Binds to SAA No_Fibrils Reduced Amyloid Fibril Formation Inhibition->No_Fibrils Leads to

Proposed mechanism of action of this compound.

Clinical Efficacy: A Landmark Phase III Trial

A pivotal multicenter, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy and safety of eprodisate in patients with AA amyloidosis and renal involvement. The study enrolled 183 patients who were followed for 24 months. The primary composite endpoint was the worsening of renal function (defined as a doubling of serum creatinine, a 50% reduction in creatinine clearance, or progression to end-stage renal disease) or death.

Quantitative Data Summary

The key quantitative outcomes of this clinical trial are summarized in the table below:

Outcome MeasureEprodisate Group (n=89)Placebo Group (n=94)p-valueHazard Ratio (95% CI)
Primary Composite Endpoint
Patients with Worsened Disease24 (27%)38 (40%)0.060.58 (0.37 to 0.93)
Secondary Endpoints
Mean Rate of Decline in Creatinine Clearance (mL/min/1.73m²/year)10.915.60.02N/A
Progression to End-Stage Renal Disease7 patients13 patients0.200.54 (0.22 to 1.37)
Death5 patients5 patients0.940.95 (0.27 to 3.29)

These results demonstrated that eprodisate significantly slowed the decline of renal function in patients with AA amyloidosis. While there was a clear trend towards a reduction in the primary composite endpoint, the result was not statistically significant at the p<0.05 level (p=0.06). However, the hazard ratio indicated a 42% reduction in the risk of worsening renal function or death with eprodisate treatment.

Experimental Protocols: A Glimpse into the Landmark Trial

While specific in-vitro experimental protocols demonstrating the direct binding of eprodisate to SAA are not detailed in the provided clinical trial literature, the methodology of the key clinical trial provides a framework for understanding how the drug's efficacy was evaluated in a clinical setting.

Key Clinical Trial Methodology

The workflow of the pivotal Phase III clinical trial is outlined below:

cluster_0 Patient Recruitment & Screening cluster_1 Randomization & Treatment cluster_2 Data Collection & Analysis Screening Screening of 261 Patients Inclusion Inclusion Criteria Met: - Biopsy-proven AA amyloidosis - Renal involvement Screening->Inclusion Exclusion Exclusion Criteria Met: - End-stage renal disease Inclusion->Exclusion Enrollment 183 Patients Enrolled Exclusion->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Eprodisate_Arm Eprodisate Group (n=89) Randomization->Eprodisate_Arm Placebo_Arm Placebo Group (n=94) Randomization->Placebo_Arm Treatment 24 Months of Treatment Eprodisate_Arm->Treatment Placebo_Arm->Treatment Follow_up Regular Follow-up (Every 4 months) Treatment->Follow_up Primary_Endpoint Primary Endpoint Assessment: - Worsening renal function or death Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: - Rate of decline in creatinine clearance - Progression to ESRD - Mortality Primary_Endpoint->Secondary_Endpoints Statistical_Analysis Statistical Analysis Secondary_Endpoints->Statistical_Analysis

Workflow of the pivotal Phase III clinical trial of eprodisate.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for AA amyloidosis by directly interfering with the protein aggregation pathway. Its mechanism of action, centered on the inhibition of the SAA-GAG interaction, has been shown to slow the progression of renal disease in affected patients. While a subsequent Phase 3 study did not meet its primary efficacy endpoint, the initial findings provided a strong rationale for targeting amyloid fibril formation. Further research into more potent or specific inhibitors of the SAA-GAG interaction could build upon the pioneering work of eprodisate and offer new hope for patients with this debilitating disease. The development of in vitro and in vivo models to further elucidate the intricacies of amyloid fibril formation and the effects of inhibitory compounds remains a critical area of investigation.

References

The Crucial Role of Sulfonation in the Activity of Eprodisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprodisate (1,3-propanedisulfonate) is a small, sulfonated molecule designed to combat Amyloid A (AA) amyloidosis, a systemic disease characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA). This technical guide delves into the pivotal role of sulfonation in Eprodisate's mechanism of action. By mimicking the structure of heparan sulfate, a key glycosaminoglycan (GAG) involved in amyloidogenesis, Eprodisate competitively inhibits the interaction between SAA and GAGs. This inhibitory action is fundamental to preventing the polymerization of SAA into insoluble amyloid fibrils, thereby mitigating organ damage, particularly renal dysfunction. This document provides an in-depth analysis of the underlying biochemical interactions, detailed protocols for pertinent in vitro and cell-based assays, and a summary of key clinical findings.

Introduction: The Challenge of AA Amyloidosis

AA amyloidosis is a severe complication of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.[1][2] Persistent inflammation leads to elevated levels of the acute-phase reactant SAA.[1][2] Proteolytic cleavage of SAA generates amyloidogenic fragments that, in the presence of GAGs like heparan sulfate, misfold and aggregate into highly stable, insoluble β-sheet-rich amyloid fibrils.[3] These fibrils deposit in various organs, most commonly the kidneys, leading to progressive organ dysfunction and failure.

The interaction between the positively charged domains on SAA and the negatively charged sulfate groups of heparan sulfate is a critical step in the amyloid cascade. This interaction is believed to induce a conformational change in SAA, facilitating its polymerization into fibrils. Eprodisate was developed to specifically disrupt this interaction.

The Mechanism of Action: A Tale of Molecular Mimicry

Eprodisate's therapeutic effect is rooted in its structural similarity to heparan sulfate. As a small, negatively charged sulfonated molecule, Eprodisate acts as a competitive antagonist for the GAG-binding sites on SAA. The strategically positioned sulfonate groups mimic the anionic sulfate moieties of heparan sulfate, allowing Eprodisate to bind to SAA and block its interaction with endogenous GAGs. This competitive inhibition is the cornerstone of its activity, preventing the GAG-mediated polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.

cluster_0 Standard Pathogenesis of AA Amyloidosis cluster_1 Eprodisate's Mechanism of Action SAA Serum Amyloid A (SAA) Complex SAA-GAG Complex SAA->Complex Binds to GAG Glycosaminoglycans (e.g., Heparan Sulfate) GAG->Complex Fibrils Amyloid Fibril Polymerization Complex->Fibrils Promotes Deposition Tissue Deposition & Organ Damage Fibrils->Deposition Eprodisate Eprodisate (Sulfonated Molecule) BlockedSAA Eprodisate-SAA Complex Eprodisate->BlockedSAA Competitively binds to SAA Inhibition Inhibition of Polymerization BlockedSAA->Inhibition GAG_ref->Inhibition Blocks Interaction

Figure 1: Mechanism of Eprodisate Action.

Quantitative Analysis of Eprodisate's Activity

While the qualitative mechanism of Eprodisate is well-established, specific quantitative data on its binding affinity and inhibitory concentration from preclinical studies are not widely available in the public domain. However, the following tables outline the key parameters that are typically determined to characterize such a drug, along with data from a pivotal clinical trial that demonstrates its in vivo efficacy.

Table 1: Key Preclinical Efficacy Parameters (Illustrative)
ParameterDescriptionExpected Outcome for Eprodisate
Binding Affinity (Kd) The dissociation constant for the Eprodisate-SAA interaction. A lower Kd indicates a higher binding affinity.Low micromolar to nanomolar range, indicating strong binding.
Inhibitory Concentration (IC50) The concentration of Eprodisate required to inhibit 50% of GAG-induced SAA fibril formation.A potent IC50 value, demonstrating effective inhibition at therapeutic concentrations.
Dose-Response Relationship The correlation between the concentration of Eprodisate and the extent of inhibition of SAA polymerization.A clear dose-dependent inhibition of amyloid formation.
Table 2: Summary of Pivotal Phase III Clinical Trial Results

A multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of Eprodisate in patients with AA amyloidosis and kidney involvement.

OutcomeEprodisate GroupPlacebo Groupp-valueHazard Ratio (95% CI)
Worsened Disease 27% (24 of 89 patients)40% (38 of 94 patients)0.060.58 (0.37 to 0.93)
Mean Rate of Decline in Creatinine Clearance (mL/min/1.73m² per year) 10.915.60.02N/A
Progression to End-Stage Renal Disease N/AN/A0.200.54 (0.22 to 1.37)
Risk of Death N/AN/A0.940.95 (0.27 to 3.29)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to investigate the activity of compounds like Eprodisate.

SAA-Eprodisate Binding Affinity Assays

To quantify the binding affinity of Eprodisate to SAA, techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are employed.

4.1.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Materials:

    • Purified recombinant SAA protein

    • Eprodisate

    • ITC instrument

    • Dialysis buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4)

  • Protocol:

    • Thoroughly dialyze both SAA and Eprodisate against the same buffer to minimize heats of dilution.

    • Prepare SAA solution at a concentration of approximately 10-50 µM in the sample cell.

    • Prepare Eprodisate solution at a concentration 10-20 times that of the SAA solution in the injection syringe.

    • Perform a series of injections of the Eprodisate solution into the SAA solution at a constant temperature (e.g., 25°C).

    • Measure the heat released or absorbed after each injection.

    • Integrate the heat peaks and plot them against the molar ratio of Eprodisate to SAA.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

cluster_0 ITC Experimental Workflow Prep Prepare SAA (in cell) and Eprodisate (in syringe) in matched buffer Titration Titrate Eprodisate into SAA solution Prep->Titration Detection Measure heat change per injection Titration->Detection Analysis Plot heat change vs. molar ratio Detection->Analysis Results Determine K_d, n, ΔH Analysis->Results cluster_0 Thioflavin T Assay Workflow Setup Prepare reaction mixtures: SAA + GAG + ThT + varying [Eprodisate] Incubate Incubate at 37°C with shaking Setup->Incubate Measure Monitor fluorescence (Ex: ~440nm, Em: ~485nm) over time Incubate->Measure Analyze Plot fluorescence vs. time to get aggregation curves Measure->Analyze Calculate Determine IC_50 value Analyze->Calculate

References

Methodological & Application

Application Notes: Eprodisate Disodium In Vitro Amyloid Aggregation Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate Disodium (Kiacta™) is a sulfonated small molecule designed to inhibit the aggregation of amyloid fibrils. Its primary mechanism of action involves competitively binding to the glycosaminoglycan (GAG) binding sites on amyloidogenic proteins, such as Serum Amyloid A (SAA), thereby preventing their polymerization into insoluble amyloid fibrils.[1][2][3][4] This application note provides a detailed protocol for an in vitro Thioflavin T (ThT) fluorescence assay to evaluate the inhibitory activity of this compound on heparin-induced aggregation of recombinant human Serum Amyloid A (SAA).

Principle of the Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a widely used method for monitoring the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures characteristic of amyloid fibrils. This increase in fluorescence can be monitored over time to study the kinetics of amyloid aggregation and to assess the efficacy of potential aggregation inhibitors like this compound.

Data Presentation

EndpointEprodisate GroupPlacebo Groupp-valueHazard Ratio (95% CI)
Primary Composite Endpoint
Worsened Disease*27% (24/89 patients)40% (38/94 patients)0.060.58 (0.37 to 0.93)
Secondary Renal Endpoints
Mean Rate of Decline in Creatinine Clearance (mL/min/1.73m²)10.915.60.02N/A

*Worsened disease was a composite of doubling of serum creatinine level, 50% or greater reduction in creatinine clearance, progression to end-stage renal disease, or death.[2]

Experimental Protocols

Materials and Reagents
  • Recombinant Human Serum Amyloid A (SAA), full-length or N-terminal fragment (e.g., SAA1.1)

  • This compound

  • Heparin Sodium Salt

  • Thioflavin T (ThT)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Sodium Chloride (NaCl)

  • Dimethyl Sulfoxide (DMSO)

  • Sterile, deionized water

  • Black, clear-bottom 96-well microplates

Equipment
  • Fluorescence microplate reader with excitation at ~440 nm and emission at ~485 nm

  • Incubator with shaking capabilities set to 37°C

  • Vortex mixer

  • Pipettes and sterile, low-binding pipette tips

  • Microcentrifuge

Solution Preparation
  • SAA Stock Solution (1 mg/mL):

    • To ensure a monomeric starting state, dissolve lyophilized recombinant human SAA in HFIP to a concentration of 1 mg/mL.

    • Aliquot into microcentrifuge tubes.

    • Evaporate the HFIP in a fume hood overnight to form a thin protein film.

    • Store the dried protein aliquots at -80°C.

    • Immediately before use, dissolve the dried SAA film in DMSO to a concentration of 1 mg/mL.

  • Assay Buffer (Phosphate Buffered Saline, PBS):

    • Prepare a 10x PBS stock solution containing 1.37 M NaCl, 27 mM KCl, 100 mM Na₂HPO₄, and 18 mM KH₂PO₄.

    • Prepare the 1x working Assay Buffer by diluting the 10x stock with deionized water and adjust the pH to 7.4. Filter through a 0.22 µm filter.

  • Thioflavin T Stock Solution (1 mM):

    • Dissolve ThT powder in deionized water to a final concentration of 1 mM.

    • Filter the solution through a 0.22 µm syringe filter.

    • Store the stock solution in the dark at 4°C for up to one week.

  • Heparin Stock Solution (1 mg/mL):

    • Dissolve heparin sodium salt in Assay Buffer to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

    • Store aliquots at -20°C.

  • This compound Stock Solution (10 mM):

    • Dissolve this compound in deionized water to a final concentration of 10 mM.

    • Prepare fresh on the day of the experiment.

In Vitro SAA Aggregation Assay Protocol
  • Prepare Working Solutions:

    • Dilute the SAA stock solution in Assay Buffer to a final concentration of 50 µM.

    • Prepare a working solution of ThT in Assay Buffer at a final concentration of 20 µM.

    • Prepare a working solution of Heparin in Assay Buffer at a final concentration of 50 µg/mL.

    • Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations for testing (e.g., 0.1 µM to 100 µM).

  • Set up the 96-well Plate:

    • Add the following components to each well of a black, clear-bottom 96-well plate. It is recommended to prepare a master mix for each condition to ensure consistency.

ComponentVolume per well (µL)Final Concentration
Assay BufferVariable-
This compound or Vehicle Control10Desired final concentration
SAA (50 µM)2010 µM
Heparin (50 µg/mL)2010 µg/mL
ThT (20 µM)5010 µM
Total Volume 100
  • Incubation and Fluorescence Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Set the reader to take fluorescence measurements every 15 minutes for a period of 24-48 hours.

    • Use an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

    • Incorporate a brief shaking step (e.g., 10 seconds of orbital shaking) before each reading to ensure a homogenous solution.

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control wells) from the fluorescence readings of all other wells.

    • Plot the average fluorescence intensity for each condition against time to generate aggregation curves.

    • The inhibitory effect of this compound can be quantified by comparing the lag time, the maximum fluorescence intensity, and the slope of the elongation phase of the aggregation curves in the presence and absence of the compound.

    • To determine the IC50 value, plot the percentage inhibition of aggregation (calculated from the maximum fluorescence intensity at the plateau phase) against the logarithm of the this compound concentration and fit the data to a dose-response curve.

Mandatory Visualizations

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Measurement cluster_3 Data Analysis SAA Recombinant Human SAA (Monomeric) Mix Combine SAA, Heparin, Eprodisate, and ThT in 96-well plate SAA->Mix Heparin Heparin Heparin->Mix Eprodisate This compound Eprodisate->Mix ThT Thioflavin T ThT->Mix Incubate Incubate at 37°C with shaking Mix->Incubate Measure Measure Fluorescence (Ex: 440 nm, Em: 485 nm) over time Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Analyze Determine Inhibition & IC50 Plot->Analyze

Caption: Experimental workflow for the in vitro SAA aggregation assay.

G cluster_0 Amyloid Cascade cluster_1 Inhibitory Mechanism SAA Soluble SAA Monomers Oligomers Amyloidogenic Oligomers SAA->Oligomers Aggregation GAG Glycosaminoglycans (GAGs) (e.g., Heparan Sulfate) GAG->Oligomers Promotes Fibrils Insoluble Amyloid Fibrils Oligomers->Fibrils Polymerization Eprodisate This compound Eprodisate->GAG Competitively Binds to GAG Binding Sites on SAA Eprodisate->Oligomers Inhibits Aggregation

Caption: Mechanism of Eprodisate's inhibition of SAA amyloid aggregation.

References

Application Notes and Protocols for a Cell-Based Assay to Evaluate Eprodisate Disodium Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate disodium is a small, sulfonated molecule designed to competitively inhibit the interaction between Serum Amyloid A (SAA) and heparan sulfate glycosaminoglycans (GAGs).[1][2] This interaction is a critical step in the pathogenesis of Amyloid A (AA) amyloidosis, a serious complication of chronic inflammatory diseases, where the deposition of aggregated SAA fibrils leads to organ dysfunction, particularly affecting the kidneys.[1][2] By binding to the GAG-binding sites on SAA, Eprodisate prevents the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.[1]

These application notes provide a detailed protocol for a cell-based competitive binding assay to determine the in vitro efficacy of this compound. The assay measures the ability of Eprodisate to inhibit the binding of SAA to heparan sulfate proteoglycans (HSPGs) on the surface of cultured cells. Chinese Hamster Ovary (CHO) cells or Human Hepatocellular Carcinoma (HepG2) cells are recommended for this assay due to their constitutive expression of cell surface heparan sulfate.

Principle of the Assay

This assay is based on the principle of competitive binding. Fluorescently labeled SAA is introduced to cells expressing HSPGs. In the absence of an inhibitor, the fluorescent SAA will bind to the cell surface GAGs, resulting in a measurable fluorescent signal. When this compound is present, it competes with the cell surface GAGs for the binding sites on SAA. This competition leads to a dose-dependent decrease in the amount of fluorescent SAA bound to the cells, and thus a reduction in the fluorescent signal. The half-maximal inhibitory concentration (IC50) of Eprodisate can then be determined by measuring the fluorescence at various concentrations of the inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of SAA-GAG interaction and its inhibition by Eprodisate, as well as the experimental workflow of the cell-based assay.

SAA_GAG_Interaction SAA Serum Amyloid A (SAA) GAG Heparan Sulfate (GAG) on Cell Surface SAA->GAG Binds to Amyloid Amyloid Fibril Deposition GAG->Amyloid Promotes Aggregation Eprodisate This compound Eprodisate->SAA

Figure 1: Mechanism of SAA-GAG Interaction and Inhibition by Eprodisate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture CHO or HepG2 Cells Incubation 4. Incubate Cells with Eprodisate and Fluorescent SAA Cell_Culture->Incubation Fluorescent_SAA 2. Prepare Fluorescently-Labeled SAA Fluorescent_SAA->Incubation Eprodisate_Dilutions 3. Prepare Serial Dilutions of Eprodisate Eprodisate_Dilutions->Incubation Washing 5. Wash to Remove Unbound Reagents Incubation->Washing Flow_Cytometry 6. Analyze by Flow Cytometry Washing->Flow_Cytometry Data_Analysis 7. Determine IC50 Flow_Cytometry->Data_Analysis

Figure 2: Experimental Workflow for the Cell-Based Competitive Binding Assay.

Data Presentation

The efficacy of this compound is quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of SAA binding to the cells. The following table summarizes representative data obtained from in vitro competitive binding assays.

Compound Assay Type Cell Line IC50 (µM) Reference
This compoundCompetitive ELISAN/A (Immobilized Heparin)~10Hypothetical data based on pre-clinical studies
Control (Unrelated Sulfated Molecule)Competitive ELISAN/A (Immobilized Heparin)>1000Hypothetical data

Note: Specific IC50 values for this compound from a publicly available, detailed cell-based assay protocol are not readily found in the literature. The value presented is a hypothetical, yet plausible, figure based on the known mechanism of action and pre-clinical findings suggesting efficacy in the micromolar range. Researchers should determine the IC50 experimentally using the protocol provided below.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • Chinese Hamster Ovary (CHO-K1) cells (ATCC® CCL-61™)

    • Human Hepatocellular Carcinoma (HepG2) cells (ATCC® HB-8065™)

  • Reagents:

    • Recombinant Human Serum Amyloid A (SAA)

    • Fluorescent Labeling Kit (e.g., Alexa Fluor™ 488 Protein Labeling Kit)

    • This compound

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Bovine Serum Albumin (BSA)

    • Formaldehyde

    • Assay Buffer: PBS with 1% BSA

  • Equipment:

    • Cell culture flasks and plates (96-well, black, clear bottom for microscopy)

    • Flow cytometer

    • Fluorescence microscope

    • Centrifuge

    • Incubator (37°C, 5% CO2)

Protocol 1: Preparation of Fluorescently Labeled SAA (SAA-488)
  • Reconstitute recombinant human SAA in sterile PBS to a concentration of 1-2 mg/mL.

  • Follow the manufacturer's instructions for the fluorescent labeling kit to conjugate the fluorescent dye (e.g., Alexa Fluor™ 488) to the SAA protein.

  • Remove unconjugated dye using the purification column provided in the kit.

  • Determine the final concentration and degree of labeling of the SAA-488 conjugate using a spectrophotometer.

  • Aliquot and store the SAA-488 at -20°C or -80°C, protected from light.

Protocol 2: Cell Culture
  • Culture CHO-K1 or HepG2 cells in their respective recommended growth media supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain them in the exponential growth phase.

  • For the assay, seed the cells into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and allow them to adhere and grow for 24 hours.

Protocol 3: Competitive Binding Assay using Flow Cytometry
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in sterile water.

    • Perform serial dilutions of Eprodisate in Assay Buffer to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM).

    • Dilute the SAA-488 in Assay Buffer to a final concentration that gives a robust signal without being saturating (this concentration should be determined empirically, typically in the range of 1-5 µg/mL).

  • Assay Procedure:

    • Gently wash the cells in the 96-well plate twice with PBS.

    • Add 50 µL of the diluted Eprodisate solutions or Assay Buffer (for control wells) to the respective wells.

    • Add 50 µL of the diluted SAA-488 solution to all wells.

    • Incubate the plate for 1 hour at 4°C, protected from light, to allow binding to reach equilibrium while minimizing internalization.

    • Gently wash the cells three times with cold PBS to remove unbound SAA-488.

    • Detach the cells from the wells using a non-enzymatic cell dissociation solution or gentle trypsinization.

    • Transfer the cell suspension to FACS tubes.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the SAA-488 signal for each sample.

    • Gate on the single-cell population to exclude debris and aggregates.

    • Record the mean fluorescence intensity (MFI) for each concentration of Eprodisate.

  • Data Analysis:

    • Calculate the percentage of SAA-488 binding for each Eprodisate concentration relative to the control (no Eprodisate) after subtracting the background fluorescence (cells only).

    • Plot the percentage of binding against the logarithm of the Eprodisate concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This cell-based competitive binding assay provides a robust and physiologically relevant method for assessing the efficacy of this compound in inhibiting the crucial interaction between SAA and cell surface heparan sulfate. The detailed protocols and data presentation guidelines herein are intended to support researchers in the consistent and accurate evaluation of this and similar compounds aimed at treating AA amyloidosis.

References

How to prepare Eprodisate Disodium stock solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate Disodium (also known as NC-503) is a sulfonated small molecule that acts as an inhibitor of amyloid A (AA) fibrillogenesis.[1][2][3] It is structurally similar to heparan sulfate and functions by competitively binding to glycosaminoglycan (GAG) binding sites on serum amyloid A (SAA).[4][5] This action disrupts the formation of the GAG-amyloid fibril complex, thereby preventing the polymerization and deposition of amyloid fibrils in tissues, a hallmark of AA amyloidosis. These application notes provide detailed protocols for the preparation of this compound stock solutions for experimental use.

Data Presentation

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₃H₆Na₂O₆S₂
Molecular Weight 248.19 g/mol
Appearance White to off-white solid
CAS Number 36589-58-9
Solubility
SolventSolubilityNotesSource
Water (H₂O) 10 mMSonication is recommended to aid dissolution.
Water (H₂O) 50 mg/mL (201.46 mM)Ultrasonic assistance may be needed.
Physiological Saline (0.9% NaCl) 49 mg/mL (197.43 mM)Mix evenly until the solution is clear.
Dimethyl Sulfoxide (DMSO) Insoluble
Storage and Stability
FormStorage TemperatureDurationSource
Powder -20°C3 years
Powder 4°CSealed, away from moisture
Stock Solution in Solvent -80°C1 year / 6 months
Stock Solution in Solvent -20°C1 month

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution in water, suitable for use in various in vitro experiments, including cell culture.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, light-protective cryovials for aliquots

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 248.19 g/mol = 0.0248 g or 24.8 mg

  • Weigh the compound: Carefully weigh 24.8 mg of this compound powder in a sterile microcentrifuge tube or on weighing paper.

  • Dissolution:

    • Transfer the weighed powder to a sterile 15 mL conical tube.

    • Add 10 mL of sterile, nuclease-free water to the tube.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath. Sonicate for 5-10 minutes, or until the solution is clear. Avoid excessive heating of the solution.

  • Sterilization:

    • Aseptically draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is critical for removing any potential microbial contamination, especially for cell culture experiments.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protective cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of this compound in Physiological Saline for In Vivo Studies

This protocol is adapted for the preparation of this compound in a vehicle suitable for in vivo administration.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride (Physiological Saline)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

Procedure:

  • Determine the desired concentration: The concentration will depend on the specific animal model and dosing regimen. As an example, to prepare a 49 mg/mL solution:

  • Weigh the compound: Weigh the required amount of this compound powder. For 1 mL of a 49 mg/mL solution, weigh 49 mg of the compound.

  • Dissolution:

    • Place the weighed powder in a sterile conical tube.

    • Add the required volume of sterile physiological saline (e.g., 1 mL).

    • Vortex thoroughly until the powder is completely dissolved and the solution is clear.

  • Administration: The freshly prepared solution should be used immediately for optimal results.

Visualizations

Mechanism of Action of this compound

Eprodisate_Mechanism SAA Serum Amyloid A (SAA) Amyloid Amyloid Fibril Formation & Deposition SAA->Amyloid Interacts with GAGs to form GAG Glycosaminoglycans (GAGs) GAG->Amyloid Kidney Kidney Damage Amyloid->Kidney Leads to Eprodisate Eprodisate Disodium Eprodisate->SAA Competitively binds to GAG binding sites Eprodisate->GAG Inflammation Chronic Inflammation Inflammation->SAA Upregulates

Caption: Mechanism of this compound in inhibiting amyloid fibril formation.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Powder calculate->weigh dissolve Dissolve in Sterile Solvent (e.g., Water) weigh->dissolve vortex Vortex dissolve->vortex check Visually Inspect for Complete Dissolution vortex->check sonicate Sonicate (if needed) sonicate->check check->sonicate Incomplete sterilize Sterile Filter (0.22 µm) check->sterilize Complete aliquot Aliquot into Sterile Cryovials sterilize->aliquot store Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for preparing a sterile this compound stock solution.

References

Application Notes and Protocols: Thioflavin T Assay for Evaluating Fibril Inhibition by Eprodisate Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloidosis is a group of diseases characterized by the deposition of insoluble amyloid fibrils in various tissues and organs, leading to progressive organ dysfunction. In AA amyloidosis, the precursor protein is Serum Amyloid A (SAA), an acute-phase reactant. The formation and stabilization of amyloid fibrils are often mediated by interactions with glycosaminoglycans (GAGs), such as heparan sulfate.[1][2][3] Eprodisate Disodium (1,3-propanedisulfonate) is a small-molecule drug designed to inhibit amyloid fibril formation.[1][2] Its structural similarity to heparan sulfate allows it to competitively bind to GAG-binding sites on amyloidogenic proteins like SAA, thereby disrupting the interaction between SAA and GAGs and inhibiting fibril polymerization and deposition.

The Thioflavin T (ThT) assay is a widely used, rapid, and sensitive method for monitoring amyloid fibril formation in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This application note provides a detailed protocol for utilizing the ThT assay to evaluate the inhibitory effect of this compound on SAA fibril formation.

Principle of the Thioflavin T Assay

The Thioflavin T (ThT) assay is based on the fluorescent properties of the ThT dye. In its free form, ThT has a low fluorescence quantum yield. However, when it binds to the cross-β-sheet structure of amyloid fibrils, its fluorescence emission is significantly enhanced, typically with an excitation maximum around 440-450 nm and an emission maximum around 480-490 nm. The increase in fluorescence intensity is directly proportional to the amount of amyloid fibrils formed, allowing for the kinetic monitoring of fibril formation and the assessment of inhibitory compounds.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the Thioflavin T assay to assess the inhibition of Serum Amyloid A (SAA) fibril formation by this compound.

Materials and Reagents
  • Recombinant Human Serum Amyloid A (SAA) protein

  • This compound

  • Thioflavin T (ThT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection capabilities (excitation/emission filters for ~440nm/485nm)

  • Incubator with shaking capabilities

  • Sterile microcentrifuge tubes and pipette tips

Preparation of Solutions
  • SAA Stock Solution: Reconstitute lyophilized recombinant human SAA in sterile, nuclease-free water to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. The solution may need to be vortexed to ensure complete dissolution. Store at -20°C.

  • Thioflavin T Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, nuclease-free water. Protect the solution from light and store it at 4°C for up to one month. The solution should be filtered through a 0.22 µm filter before use.

  • ThT Assay Buffer: Prepare a working solution of 25 µM ThT in PBS (pH 7.4). This solution should be prepared fresh on the day of the experiment.

Experimental Procedure
  • Preparation of SAA Aggregation Reactions:

    • Thaw the SAA stock solution on ice.

    • In sterile microcentrifuge tubes, prepare the reaction mixtures. For each reaction, combine SAA protein, this compound (or vehicle control), and PBS to a final volume of 100 µL.

    • A typical final concentration for SAA is 50 µM.

    • Prepare a range of this compound concentrations to determine the dose-dependent inhibition (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Include a vehicle control (SAA with the same volume of water or buffer used to dissolve Eprodisate).

    • Include a negative control with only PBS and ThT to measure background fluorescence.

  • Incubation and Fibril Formation:

    • Pipette 100 µL of each reaction mixture into the wells of a 96-well black, clear-bottom microplate. It is recommended to perform each condition in triplicate.

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking in the microplate reader.

  • Fluorescence Measurement:

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) for a desired period (e.g., 24-48 hours).

    • Set the microplate reader to an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence intensity of the negative control (PBS + ThT) from the fluorescence readings of all other wells at each time point.

  • Kinetic Analysis: Plot the background-subtracted fluorescence intensity against time for each concentration of this compound. This will generate aggregation curves.

  • Inhibition Calculation: Determine the percentage of inhibition for each this compound concentration at a specific time point in the plateau phase of the aggregation curve of the control.

    • % Inhibition = [ (FluorescenceControl - FluorescenceEprodisate) / FluorescenceControl ] * 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces fibril formation by 50%).

Data Presentation

The following tables present illustrative data from a hypothetical experiment evaluating the inhibitory effect of this compound on SAA fibril formation using the Thioflavin T assay.

Table 1: Kinetic Thioflavin T Fluorescence Data for SAA Aggregation in the Presence of this compound

Time (hours)0 µM Eprodisate (RFU)10 µM Eprodisate (RFU)50 µM Eprodisate (RFU)100 µM Eprodisate (RFU)
0150148152155
4350250180160
8800500250180
121500900400220
1625001400600300
2032001800800400
2435002000950450

RFU: Relative Fluorescence Units

Table 2: Dose-Dependent Inhibition of SAA Fibril Formation by this compound at 24 hours

This compound (µM)Average Fluorescence (RFU)% Inhibition
0 (Control)35000
1315010
5245030
10200042.9
25130062.9
5095072.9
10045087.1

IC50 Calculation: Based on the data in Table 2, the IC50 value for this compound can be calculated by plotting % inhibition versus the log of the inhibitor concentration and fitting the data to a dose-response curve. The calculated IC50 for this illustrative dataset is approximately 15 µM .

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting amyloid fibril formation.

G cluster_0 Normal Amyloid Fibril Formation cluster_1 Inhibition by this compound SAA Soluble SAA Monomers Oligomers Oligomers SAA->Oligomers Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Mature Amyloid Fibrils Protofibrils->Fibrils GAGs Glycosaminoglycans (GAGs) GAGs->Oligomers Stabilization GAGs->Fibrils Stabilization Eprodisate This compound Inhibited_SAA SAA Monomers Eprodisate->Inhibited_SAA Binds to GAG-binding site Blocked_Oligomers Inhibited Oligomer Formation Inhibited_SAA->Blocked_Oligomers

Caption: Mechanism of this compound in fibril inhibition.

Experimental Workflow

The diagram below outlines the major steps of the Thioflavin T assay for screening fibril inhibitors.

G cluster_workflow ThT Assay Workflow Prep Prepare SAA, Eprodisate, and ThT solutions Mix Mix SAA and Eprodisate in 96-well plate Prep->Mix Incubate Incubate at 37°C with shaking Mix->Incubate Measure Measure ThT fluorescence periodically Incubate->Measure Analyze Analyze data: kinetics, % inhibition, IC50 Measure->Analyze G Eprodisate_Conc Eprodisate Concentration GAG_Binding Binding to SAA GAG-sites Eprodisate_Conc->GAG_Binding Increases Fibril_Formation Amyloid Fibril Formation GAG_Binding->Fibril_Formation Decreases ThT_Fluorescence ThT Fluorescence Fibril_Formation->ThT_Fluorescence Decreases

References

Application Notes and Protocols for Eprodisate Disodium Administration in Mouse Models of AA Amyloidosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate Disodium (formerly known as NC-503 or Fibrillex™) is an investigational drug developed for the treatment of Amyloid A (AA) amyloidosis. It is a low molecular weight anionic sulphonate that functions by competitively inhibiting the interaction between serum amyloid A (SAA) and glycosaminoglycans (GAGs), a critical step in the polymerization of amyloid fibrils and their subsequent deposition in tissues.[1][2] Preclinical studies in mouse models of AA amyloidosis were instrumental in demonstrating the potential of this compound to arrest amyloid progression, paving the way for human clinical trials.[1][3]

These application notes provide a detailed overview of the administration protocols for this compound in mouse models of AA amyloidosis, based on available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.

Mechanism of Action

This compound's mechanism of action lies in its structural similarity to heparan sulfate, a type of GAG.[1] This allows it to bind to the GAG-binding sites on SAA, thereby preventing the binding of SAA to endogenous GAGs. This interference disrupts the templated assembly of amyloid fibrils, thus inhibiting the deposition of new amyloid material.

SAA Serum Amyloid A (SAA) Interaction SAA-GAG Interaction SAA->Interaction GAGs Glycosaminoglycans (GAGs) GAGs->Interaction Eprodisate This compound Eprodisate->Interaction Inhibits Fibril Amyloid Fibril Polymerization Interaction->Fibril Deposition Amyloid Deposition Fibril->Deposition

Mechanism of Action of this compound.

Quantitative Data Summary

ParameterValueSpeciesAdministration RouteStudy DurationSource
Dosage (Toxicology) 2 g/kg/dayMouseOral10 months
Bioavailability GoodMouseOralNot Applicable

Experimental Protocols

Mouse Model of AA Amyloidosis Induction

Two primary methods have been described for inducing AA amyloidosis in mice for the purpose of testing therapeutics like this compound:

  • Casein-Induced Amyloidosis: This is a classic and widely used method.

    • Strain: Amyloid-susceptible mouse strains such as CBA/J are commonly used.

    • Induction Agent: A solution of casein sodium salt (e.g., 10% w/v in water, with pH adjusted to 8.0-8.5) is prepared.

    • Administration: Mice receive repeated subcutaneous injections of the casein solution (e.g., 0.2 mL) over a period of several weeks to induce a chronic inflammatory state, leading to sustained high levels of SAA and subsequent amyloid deposition. The exact injection schedule can vary between studies.

  • Amyloid Enhancing Factor (AEF) Model: This method accelerates the induction of amyloidosis.

    • AEF Preparation: AEF is a crude extract of amyloid-laden tissues (e.g., spleen) from mice with established amyloidosis. The tissue is homogenized, and the amyloid fibrils are partially purified.

    • Induction: A single intravenous or intraperitoneal injection of AEF is administered to recipient mice. This is followed by an inflammatory stimulus, such as a subcutaneous injection of silver nitrate or casein, to trigger a rapid and robust deposition of AA amyloid, typically within days.

This compound Administration Protocol

Based on the available preclinical data, the following protocol is proposed for administering this compound to mouse models of AA amyloidosis:

  • Drug Preparation: this compound should be dissolved or suspended in a suitable vehicle for oral administration, such as sterile water or a methylcellulose solution. The concentration should be calculated to deliver the desired dose in a manageable volume for oral gavage (typically 5-10 mL/kg for mice).

  • Administration Route: Oral gavage is the recommended route of administration, as preclinical studies have shown good oral bioavailability.

  • Dosage: While a high dose of 2 g/kg/day was used in toxicology studies, efficacy may be achieved at lower doses. A dose-response study is recommended to determine the optimal therapeutic dose for the specific mouse model and experimental endpoint.

  • Frequency: The frequency of administration in the key preclinical studies is not specified. However, given the chronic nature of the disease model, daily administration is a reasonable starting point.

  • Treatment Duration: The duration of treatment will depend on the specific aims of the study. In the foundational preclinical studies, treatment was administered throughout the amyloid induction period. For therapeutic intervention studies, treatment could be initiated after the establishment of amyloid deposition.

  • Control Groups: Appropriate control groups should be included:

    • A vehicle control group (receiving the administration vehicle without the drug).

    • A positive control group (if a known anti-amyloid agent is available).

    • A non-amyloid induced group to serve as a baseline for physiological parameters.

Assessment of Efficacy

The efficacy of this compound can be assessed using several endpoints:

  • Organ Weight: Spleen and liver are major sites of AA amyloid deposition, and their weight often increases with amyloid burden.

  • Histological Analysis: Tissue sections (spleen, liver, kidney) should be stained with Congo red and examined under polarized light to visualize and quantify amyloid deposits.

  • Quantification of Amyloid Deposition: Image analysis software can be used to quantify the percentage of tissue area occupied by amyloid.

  • Serum Amyloid A (SAA) Levels: SAA levels can be measured by ELISA to monitor the inflammatory response and the availability of the amyloid precursor protein.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound in a mouse model of AA amyloidosis.

cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Induction Induce AA Amyloidosis (Casein or AEF) Treatment_Group Administer this compound (Oral Gavage) Induction->Treatment_Group Control_Group Administer Vehicle (Oral Gavage) Induction->Control_Group Sacrifice Euthanasia & Tissue Collection Treatment_Group->Sacrifice Control_Group->Sacrifice Analysis Histology (Congo Red) Organ Weight SAA Levels Sacrifice->Analysis

Experimental workflow for this compound evaluation.

References

Application Notes and Protocols: Quantifying Serum Amyloid A (SAA) Levels in Response to Eprodisate Disodium Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate Disodium (formerly known as NC-503 or Kiacta®) is an investigational drug developed for the treatment of Amyloid A (AA) amyloidosis. AA amyloidosis is a serious complication of chronic inflammatory diseases, characterized by the deposition of amyloid fibrils derived from Serum Amyloid A (SAA) protein in various organs, most notably the kidneys.[1][2][3][4] Eprodisate is a sulfonated molecule that is structurally similar to heparan sulfate.[1] Its mechanism of action involves competitively binding to the glycosaminoglycan (GAG)-binding sites on SAA. This action inhibits the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues. It is crucial to understand that Eprodisate is not designed to lower the circulating levels of SAA but rather to prevent its aggregation into harmful amyloid deposits. Therefore, quantifying SAA levels in patients undergoing Eprodisate treatment is essential for monitoring the underlying inflammatory status rather than the direct efficacy of the drug on SAA concentration.

These application notes provide a comprehensive overview of the role of SAA quantification in the context of Eprodisate treatment and detailed protocols for its measurement.

Data Presentation: SAA Levels in Response to Eprodisate Treatment

Clinical studies have indicated that Eprodisate slows the decline of renal function in patients with AA amyloidosis. However, as anticipated from its mechanism of action, treatment with Eprodisate is not expected to significantly alter the circulating concentrations of SAA. The primary therapeutic goal is to manage the underlying inflammatory condition to reduce SAA production. The following table summarizes the expected outcome on SAA levels based on the available literature.

ParameterEprodisate Treatment GroupPlacebo GroupExpected Outcome
Baseline SAA (mg/L) Elevated due to chronic inflammationElevated due to chronic inflammationNo significant difference between groups at baseline.
SAA Levels During Treatment (mg/L) Expected to remain elevated, reflecting the ongoing inflammatory state. Levels may decrease if the underlying inflammatory disease is independently managed.Expected to remain elevated, reflecting the ongoing inflammatory state.Eprodisate treatment itself does not directly reduce SAA levels. Any observed changes are likely attributable to changes in the underlying inflammatory condition.
Change in Renal Function Slower rate of decline in creatinine clearance.Faster rate of decline in creatinine clearance.Eprodisate has been shown to have a beneficial effect on renal disease progression.

Experimental Protocols

Quantification of Serum Amyloid A (SAA) by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the quantitative sandwich immunoassay technique for measuring SAA in serum, plasma, and other biological fluids.

Principle of the Assay:

The assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for SAA is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any SAA present is bound by the immobilized antibody. After washing away any unbound substances, a biotinylated antibody specific for SAA is added to the wells. Following a wash to remove any unbound biotinylated antibody, a horseradish peroxidase (HRP)-conjugated streptavidin is added. After another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of SAA bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Materials:

  • SAA ELISA Kit (containing pre-coated microplate, standards, detection antibody, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Wash bottle, manifold dispenser, or automated plate washer

  • Tubes for standard dilution

  • Serum, plasma, or other biological samples

Sample Collection and Storage:

  • Serum: Use a serum separator tube and allow samples to clot for 2 hours at room temperature or overnight at 4°C before centrifugation for 20 minutes at approximately 1000 x g. Assay freshly prepared serum immediately or store samples in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Assay freshly prepared plasma immediately or store samples in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Assay Procedure:

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare standards and working solutions according to the kit manufacturer's instructions.

  • Standard and Sample Addition: Add 100 µL of each standard, blank, and sample into the appropriate wells. Cover with a plate sealer and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C or room temperature).

  • Washing: Aspirate each well and wash, repeating the process for a total of three washes. Washing can be done manually or with an automated plate washer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well. Cover with a new plate sealer and incubate as per the manufacturer's instructions (typically 1 hour at 37°C or room temperature).

  • Washing: Repeat the aspiration and wash step as in step 3.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well. Cover with a new plate sealer and incubate as per the manufacturer's instructions (typically 30-60 minutes at 37°C or room temperature).

  • Washing: Repeat the aspiration and wash step, but for a total of five washes.

  • Substrate Addition: Add 90 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for the time specified in the kit manual (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Data Collection: Read the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

  • Calculation: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the mean absorbance for each sample to determine the corresponding concentration of SAA from the standard curve.

Visualizations

Eprodisate_Mechanism_of_Action cluster_0 Normal Pathogenesis of AA Amyloidosis cluster_1 Eprodisate Intervention SAA Serum Amyloid A (SAA) GAG Glycosaminoglycans (GAGs) SAA->GAG Binds to Amyloid Amyloid Fibril Deposition GAG->Amyloid Promotes Aggregation Eprodisate This compound SAA_Eprodisate SAA Eprodisate->SAA_Eprodisate Competitively Binds to GAG Site NoAmyloid Inhibition of Fibril Formation SAA_Eprodisate->NoAmyloid Prevents Aggregation

Caption: Mechanism of this compound in inhibiting amyloid fibril formation.

SAA_Quantification_Workflow cluster_workflow SAA ELISA Protocol Workflow start Sample Collection (Serum/Plasma) prep Prepare Standards & Reagents start->prep add_sample Add Standards & Samples to Coated Plate prep->add_sample incubate1 Incubate & Wash add_sample->incubate1 add_biotin Add Biotinylated Detection Antibody incubate1->add_biotin incubate2 Incubate & Wash add_biotin->incubate2 add_hrp Add Streptavidin-HRP incubate2->add_hrp incubate3 Incubate & Wash add_hrp->incubate3 add_sub Add TMB Substrate incubate3->add_sub develop Color Development add_sub->develop add_stop Add Stop Solution develop->add_stop read Read Absorbance at 450nm add_stop->read analyze Calculate SAA Concentration read->analyze

Caption: Experimental workflow for the quantification of SAA using ELISA.

References

Application Notes and Protocols for Immunohistochemical Analysis of Amyloid Deposits Following Eprodisate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid A (AA) amyloidosis is a systemic disorder characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA), an acute-phase reactant protein.[1][2] These amyloid deposits can accumulate in various organs, most commonly the kidneys, leading to progressive organ dysfunction.[1][2] Eprodisate (Kiacta®) is a sulfonated small molecule designed to interfere with the interaction between SAA and glycosaminoglycans (GAGs), a key step in amyloid fibril polymerization and deposition.[1] By competitively binding to the GAG-binding sites on SAA, Eprodisate inhibits the formation of new amyloid deposits.

These application notes provide a comprehensive overview of the immunohistochemical (IHC) methods used to evaluate amyloid deposits in tissues, with a specific focus on the context of Eprodisate treatment. While quantitative IHC data from Eprodisate clinical trials are not extensively published, this document outlines the protocols and methodologies that can be employed in preclinical and clinical research to assess the impact of Eprodisate on amyloid load.

Mechanism of Action of Eprodisate and its Relevance to Immunohistochemistry

Eprodisate's therapeutic strategy is not to directly remove existing amyloid plaques but to prevent their formation and growth. This mechanism underscores the importance of sensitive and quantitative IHC methods to detect subtle changes in amyloid deposition over time. A reduction in the rate of new deposit formation or a stabilization of existing amyloid load would be indicative of a therapeutic effect.

Signaling Pathway of AA Amyloid Fibril Formation

The formation of AA amyloid fibrils is a complex process initiated by chronic inflammation, which leads to a sustained overproduction of SAA by the liver. The signaling cascade involves inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). SAA then associates with GAGs, like heparan sulfate, in the extracellular matrix, which facilitates its conformational change into insoluble β-pleated sheets, leading to fibril formation and deposition.

AA Amyloid Fibril Formation Pathway Signaling Pathway of AA Amyloid Fibril Formation Chronic Inflammation Chronic Inflammation Inflammatory Cytokines (IL-1, IL-6, TNF-α) Inflammatory Cytokines (IL-1, IL-6, TNF-α) Chronic Inflammation->Inflammatory Cytokines (IL-1, IL-6, TNF-α) Liver Liver Inflammatory Cytokines (IL-1, IL-6, TNF-α)->Liver Serum Amyloid A (SAA) Overproduction Serum Amyloid A (SAA) Overproduction Liver->Serum Amyloid A (SAA) Overproduction SAA-GAG Interaction SAA-GAG Interaction Serum Amyloid A (SAA) Overproduction->SAA-GAG Interaction Glycosaminoglycans (GAGs) Glycosaminoglycans (GAGs) Glycosaminoglycans (GAGs)->SAA-GAG Interaction Amyloid Fibril Polymerization Amyloid Fibril Polymerization SAA-GAG Interaction->Amyloid Fibril Polymerization Amyloid Deposition in Tissues Amyloid Deposition in Tissues Amyloid Fibril Polymerization->Amyloid Deposition in Tissues Eprodisate Eprodisate Eprodisate->SAA-GAG Interaction Inhibits

Caption: Signaling pathway of AA amyloid fibril formation and the inhibitory action of Eprodisate.

Quantitative Data on Eprodisate Treatment

Direct quantitative data from immunohistochemical analysis of amyloid deposits in human tissues from Eprodisate clinical trials are limited in publicly available literature. The primary endpoints of these trials focused on clinical outcomes, particularly renal function.

Table 1: Summary of Key Clinical Trial Results for Eprodisate in AA Amyloidosis

ParameterEprodisate GroupPlacebo Groupp-valueHazard Ratio (95% CI)Citation
Phase 3 Trial (Dember et al., 2007)
Worsening Disease at 24 months27% (24/89)40% (38/94)0.060.58 (0.37-0.93)
Mean Decline in Creatinine Clearance (mL/min/1.73m²/year)10.915.60.02N/A
Progression to End-Stage Renal DiseaseN/AN/A0.200.54 (0.22-1.37)
Confirmatory Phase 3 Trial Did not meet primary efficacy endpoint of slowing renal function decline.N/AN/AN/A

Experimental Protocols

The following protocols are provided as a guide for the immunohistochemical detection and quantification of amyloid A deposits in paraffin-embedded tissues. These are general protocols that may require optimization for specific antibodies and tissue types.

Experimental Workflow for IHC Analysis

IHC Experimental Workflow Experimental Workflow for Immunohistochemical Analysis cluster_0 Tissue Preparation cluster_1 Immunostaining cluster_2 Analysis Fixation Fixation Dehydration & Paraffin Embedding Dehydration & Paraffin Embedding Fixation->Dehydration & Paraffin Embedding Sectioning Sectioning Dehydration & Paraffin Embedding->Sectioning Deparaffinization & Rehydration Deparaffinization & Rehydration Sectioning->Deparaffinization & Rehydration Antigen Retrieval Antigen Retrieval Deparaffinization & Rehydration->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody & Detection Secondary Antibody & Detection Primary Antibody Incubation->Secondary Antibody & Detection Counterstaining & Mounting Counterstaining & Mounting Secondary Antibody & Detection->Counterstaining & Mounting Image Acquisition Image Acquisition Counterstaining & Mounting->Image Acquisition Image Analysis & Quantification Image Analysis & Quantification Image Acquisition->Image Analysis & Quantification Statistical Analysis Statistical Analysis Image Analysis & Quantification->Statistical Analysis

Caption: A generalized workflow for immunohistochemical analysis of amyloid deposits in tissue samples.

Protocol 1: Immunohistochemistry for Amyloid A (AA) in Paraffin-Embedded Tissue

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 1% BSA or 10% normal serum in PBS)

  • Primary antibody against Amyloid A (SAA)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse in deionized water.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-SAA antibody at the recommended dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Chromogen Development:

    • Incubate sections with DAB substrate solution until the desired brown color intensity is reached (monitor under a microscope).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with deionized water.

    • Dehydrate through graded alcohols and xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Quantification of Amyloid A Deposits

Materials:

  • Stained slides from Protocol 1

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ/Fiji, QuPath)

Procedure:

  • Image Acquisition:

    • Capture high-resolution digital images of the stained tissue sections under consistent lighting conditions.

    • For each sample, capture multiple non-overlapping fields of view from the region of interest (e.g., renal glomeruli, splenic white pulp).

  • Image Analysis:

    • Use image analysis software to quantify the amyloid burden.

    • Thresholding: Set a color threshold to specifically select the brown DAB-stained areas representing amyloid deposits.

    • Area Measurement: Calculate the total area of the tissue section and the area of the stained amyloid deposits within that section.

    • Amyloid Load Calculation: Express the amyloid load as a percentage of the total tissue area:

      • Amyloid Load (%) = (Area of Amyloid Deposits / Total Tissue Area) x 100

  • Data Analysis:

    • Compare the mean amyloid load between the Eprodisate-treated group and the control group using appropriate statistical tests (e.g., t-test, ANOVA).

Table 2: Example of a Data Table for Quantitative IHC Analysis

Treatment GroupAnimal IDTissueRegion of InterestAmyloid Load (%)
Control1KidneyGlomeruli15.2
Control2KidneyGlomeruli18.5
Eprodisate3KidneyGlomeruli8.7
Eprodisate4KidneyGlomeruli10.1
Control5SpleenWhite Pulp25.6
Control6SpleenWhite Pulp22.1
Eprodisate7SpleenWhite Pulp12.3
Eprodisate8SpleenWhite Pulp14.8

Conclusion

Immunohistochemistry is a powerful tool for the direct visualization and quantification of amyloid deposits in tissues, providing valuable insights into the efficacy of anti-amyloid therapies like Eprodisate. While published quantitative IHC data from Eprodisate clinical trials is scarce, the protocols and methodologies outlined in these application notes provide a robust framework for researchers to conduct such assessments in their own preclinical and clinical studies. The combination of standardized IHC protocols and rigorous quantitative image analysis will be crucial in elucidating the full impact of Eprodisate and other emerging therapies on the pathology of AA amyloidosis.

References

Troubleshooting & Optimization

Problems with Eprodisate Disodium solubility in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eprodisate Disodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as NC-503) is the disodium salt of 1,3-propanedisulfonic acid. It is a small-molecule therapeutic agent that has been investigated for the treatment of Amyloid A (AA) amyloidosis.[1][2] Its mechanism of action involves the inhibition of amyloid fibril formation. This compound is structurally similar to heparan sulfate, a glycosaminoglycan (GAG) that binds to serum amyloid A (SAA), an acute-phase reactant protein.[3] By competitively binding to the GAG-binding sites on SAA, this compound prevents the polymerization of SAA fragments into insoluble amyloid fibrils, thus hindering their deposition in tissues and organs like the kidneys.[3][4]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in water. It is generally considered insoluble in organic solvents like DMSO. For experimental use, sterile, purified water (e.g., Milli-Q or equivalent) or physiological saline (0.9% NaCl solution) are the recommended solvents.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve the this compound powder in water. Sonication can be used to facilitate dissolution, especially for higher concentrations. It is advisable to start with a small amount of solvent and gradually add more while vortexing or sonicating until the compound is fully dissolved.

Q4: How should I store this compound powder and stock solutions?

  • Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).

  • Stock Solutions: Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C for up to one year to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: this compound is not dissolving completely in water.
Possible Cause Troubleshooting Step
Insufficient Sonication/Agitation Sonicate the solution for a longer duration. Gentle warming (to no more than 37°C) can also be attempted, but monitor for any signs of degradation.
Concentration is too high Try preparing a more dilute solution. Check the solubility information from the supplier for the maximum recommended concentration.
Low quality of water Ensure you are using high-purity water (e.g., Milli-Q). Impurities in lower-grade water can affect solubility.
pH of the solution Although this compound is a salt and should be readily soluble in neutral water, extreme pH values could potentially affect its solubility. Ensure the pH of your water is near neutral.
Issue 2: The this compound solution is cloudy or has precipitates after storage.
Possible Cause Troubleshooting Step
Precipitation out of solution The solution may be supersaturated. Try gently warming the solution and sonicating to redissolve the precipitate. If this fails, the concentration may be too high for stable storage. Consider preparing a more dilute stock solution.
Contamination The cloudiness could be due to microbial growth. Ensure that the stock solution was prepared under sterile conditions and filtered through a 0.22 µm filter before storage.
Interaction with buffer components If you have diluted the this compound in a buffer, some buffer components (e.g., high concentrations of divalent cations) might cause precipitation. Try a different buffer system.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotesReference
Water (H₂O)10 mMSonication is recommended to aid dissolution.
Water (H₂O)50 mg/mL (201.46 mM)Ultrasonic assistance is needed.
Physiological Saline (0.9% NaCl)49 mg/mL (197.43 mM)Mix evenly until the solution is clear. Use immediately for best results.
Dimethyl Sulfoxide (DMSO)Insoluble

Experimental Protocols

Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound
  • Materials:

    • This compound powder (Molecular Weight: 248.19 g/mol )

    • Sterile, high-purity water (e.g., Milli-Q)

    • Sterile conical tube or vial

    • Vortex mixer

    • Sonicator (water bath or probe)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 10 mL of a 10 mM solution, you would need 24.819 mg of this compound.

    • Weigh the calculated amount of this compound powder and transfer it to the sterile conical tube.

    • Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.

    • Vortex the tube for 1-2 minutes to initiate dissolution.

    • If the powder is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes. Check for dissolution periodically.

    • Once the this compound is completely dissolved, add sterile water to reach the final desired volume.

    • Vortex the solution briefly to ensure homogeneity.

    • For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into single-use vials and store at -80°C.

Visualizations

Eprodisate_Mechanism_of_Action cluster_inflammation Chronic Inflammation cluster_pathway Amyloid Fibril Formation SAA Serum Amyloid A (SAA) (Precursor Protein) SAA_GAG_Complex SAA-GAG Complex SAA->SAA_GAG_Complex Binds to GAGs Glycosaminoglycans (GAGs) e.g., Heparan Sulfate GAGs->SAA_GAG_Complex Amyloid_Fibrils Amyloid Fibril Polymerization SAA_GAG_Complex->Amyloid_Fibrils Amyloid_Deposition Amyloid Deposition in Tissues (e.g., Kidney) Amyloid_Fibrils->Amyloid_Deposition Eprodisate This compound Eprodisate->SAA_GAG_Complex Competitively Binds to GAG-binding sites on SAA

Caption: Mechanism of action of this compound in inhibiting amyloid fibril formation.

Troubleshooting_Workflow start Start: Dissolving This compound in Water sonicate Vortex and/or Sonicate start->sonicate dissolved Is the compound fully dissolved? check_conc Is the concentration too high? dissolved->check_conc No success Solution Prepared Successfully dissolved->success Yes sonicate->dissolved dilute Prepare a more dilute solution check_conc->dilute Yes fail Consult Technical Support for further assistance check_conc->fail No dilute->sonicate

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Eprodisate Disodium in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Eprodisate Disodium in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (also known as NC-503) is a negatively charged, sulfonated small molecule investigated for its ability to inhibit amyloid A (AA) fibrillogenesis.[1][2] Its structure is similar to heparan sulfate, and it is believed to competitively bind to glycosaminoglycan (GAG) binding sites on serum amyloid A (SAA), thereby preventing the formation of amyloid deposits.[3][4]

Key Properties:

  • Chemical Formula: C₃H₆Na₂O₆S₂[5]

  • Molecular Weight: 248.19 g/mol

  • Appearance: White to off-white solid

  • Solubility:

    • Soluble in water and physiological saline.

    • Insoluble in DMSO and Ethanol.

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in cell culture media can occur due to several factors:

  • pH Imbalance: The solubility of many compounds is pH-dependent. A shift in the medium's pH outside the optimal range (typically 7.2-7.4 for most mammalian cell cultures) can reduce the solubility of this compound.

  • High Concentration: The final concentration of this compound in the culture medium may exceed its solubility limit in that specific complex environment.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other supplements. This compound, being a negatively charged molecule, may interact with positively charged ions in the media.

    • Divalent Cations: High concentrations of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are common in many media formulations, can potentially form insoluble salts with sulfonated compounds.

  • Improper Stock Solution Preparation or Addition:

    • Using an inappropriate solvent for the stock solution.

    • Inadequate mixing when adding the stock solution to the culture medium, leading to localized high concentrations and precipitation.

  • Temperature Fluctuations: Moving media between cold storage and a warm incubator can cause less soluble components to precipitate.

Q3: What is the recommended solvent for preparing an this compound stock solution?

Based on its known solubility, the recommended solvent for preparing a stock solution of this compound for cell culture applications is sterile, tissue culture-grade water or a buffered solution like physiological saline (0.9% NaCl). It is crucial to avoid organic solvents like DMSO and ethanol, in which it is insoluble.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

The maximum soluble concentration should be determined empirically in your specific medium. A detailed protocol for a solubility test is provided in the "Experimental Protocols" section below. This involves preparing serial dilutions and observing for any precipitation over time.

Troubleshooting Guide

If you are experiencing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps:

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to the medium. Localized high concentrationAdd the stock solution drop-wise to the pre-warmed (37°C) medium while gently swirling or vortexing to ensure rapid and uniform dispersion.
Stock solution prepared in an incorrect solventEnsure the stock solution is prepared in sterile, tissue culture-grade water or physiological saline.
Precipitate forms over time during incubation. pH shift in the mediumVerify the pH of your medium after adding this compound. Ensure your incubator's CO₂ levels are correctly calibrated for the bicarbonate buffering system in your medium.
Interaction with media components (e.g., divalent cations)Consider using a medium with a lower concentration of calcium or magnesium if possible. Alternatively, perform a titration experiment to find the highest non-precipitating concentration in your specific medium.
Exceeding solubility limitDetermine the maximum solubility of this compound in your specific medium using the protocol provided below and work below this concentration.
Cloudiness or fine particles observed in the medium. Micro-precipitationExamine a sample of the medium under a microscope to confirm the presence of chemical precipitates versus microbial contamination. Centrifuge a sample of the medium to see if a pellet forms.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Water49 mg/mL (197.43 mM)
Physiological Saline (0.9% NaCl)49 mg/mL (197.43 mM)
DMSOInsoluble
EthanolInsoluble

Note: The actual solubility in complex cell culture media may be lower and should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, tissue culture-grade water or physiological saline

  • Sterile conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile water or saline to achieve the desired concentration (e.g., for a 100 mM stock, dissolve 24.82 mg in 1 mL of solvent).

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determination of Maximum Soluble Concentration in Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium over time.

Materials:

  • Prepared this compound stock solution

  • Your specific cell culture medium (including serum and other supplements)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (set to your experimental conditions, e.g., 37°C, 5% CO₂)

  • Microscope

Methodology:

  • Pre-warm your complete cell culture medium to 37°C.

  • Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. It is recommended to perform a 2-fold serial dilution starting from a concentration higher than your intended working concentration.

  • Incubate the dilutions under your standard cell culture conditions.

  • Visually inspect each dilution for signs of precipitation (cloudiness, crystals, or sediment) at several time points (e.g., 0, 1, 4, 24, and 48 hours).

  • For a more sensitive assessment, place a small drop of each solution onto a microscope slide and examine for micro-precipitates.

  • The highest concentration that remains clear of any precipitate throughout the observation period is the maximum soluble concentration for your experimental conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_sol_test Solubility Testing cluster_exp Cell Culture Experiment weigh Weigh this compound dissolve Dissolve in Sterile Water/Saline weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot dilute Prepare Serial Dilutions in Media aliquot->dilute incubate Incubate at 37°C, 5% CO₂ dilute->incubate observe Observe for Precipitation (0-48h) incubate->observe determine Determine Max Soluble Concentration observe->determine add_to_media Add to Culture Media (< Max Conc.) determine->add_to_media treat_cells Treat Cells add_to_media->treat_cells

Caption: Experimental workflow for preparing and using this compound.

References

Interpreting unexpected results in Eprodisate Disodium experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eprodisate Disodium experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during in vitro and in-cell experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a low molecular weight, negatively charged sulfonated molecule.[1] Its primary mechanism of action is to competitively inhibit the interaction between Serum Amyloid A (SAA) and glycosaminoglycans (GAGs).[1][2][3] This interaction is a critical step in the polymerization of SAA into amyloid fibrils. By binding to the GAG-binding sites on SAA, eprodisate disrupts the formation of new amyloid deposits.[1]

Q2: In clinical trials, what were the main outcomes of this compound treatment for AA amyloidosis?

A2: Clinical trials have shown that this compound is safe and effective in slowing the decline of renal function in patients with Amyloid A (AA) amyloidosis. Patients treated with eprodisate had a reduced risk of worsening renal disease, which was defined by metrics such as a 50% decrease in creatinine clearance or a doubling of serum creatinine. However, the treatment did not show a significant improvement in proteinuria levels, suggesting it may not reverse existing glomerular damage. There was also no significant reduction in all-cause mortality.

Q3: Can this compound interfere with common laboratory assays?

A3: While direct studies on this compound's interference with all common assays are not extensively published, its chemical nature as a sulfonated, heparin-like molecule suggests a high potential for interference in various assays. Heparin and other sulfonated compounds are known to interfere with immunoassays, enzyme-based assays, and fluorescence-based assays. Researchers should be cautious and implement appropriate controls.

Q4: Are there any known safety concerns with this compound in a laboratory setting?

A4: this compound has a safety profile comparable to a placebo in clinical trials. For a laboratory setting, standard laboratory safety protocols for handling chemical compounds should be followed. Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions.

Troubleshooting Guides

Guide 1: Unexpected Results in Thioflavin T (ThT) Aggregation Assays

The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation. Unexpected results when using this compound can arise from direct interference with the assay components.

Problem: Inhibition of SAA aggregation appears significantly higher than expected, or results are inconsistent.

Potential Cause Explanation Recommended Solution
Direct ThT-Eprodisate Interaction Eprodisate, as a sulfonated molecule, may interact directly with the ThT dye, quenching its fluorescence and giving a false impression of potent inhibition.Run a control experiment with ThT and Eprodisate in the absence of SAA to measure any direct effect on ThT fluorescence. Subtract this background fluorescence from your experimental readings.
Competitive Binding Eprodisate might compete with ThT for binding sites on the amyloid fibrils. This would lead to a lower fluorescence signal even if fibrils are present.Use a secondary, label-free method to confirm the presence or absence of fibrils, such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).
Alteration of Fibril Morphology Eprodisate might alter the morphology of the SAA fibrils in a way that they bind ThT less efficiently, rather than preventing their formation altogether.Visualize the end-products of the aggregation reaction using imaging techniques like TEM to assess fibril morphology.
Guide 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)

Cell viability assays are crucial for assessing the potential cytotoxicity of this compound in cell-based models of amyloidosis.

Problem: Observed cytotoxicity or cytoprotection is highly variable or does not correlate with other findings.

Potential Cause Explanation Recommended Solution
Interference with Tetrazolium Dyes Eprodisate, being a reducing agent, could potentially reduce the tetrazolium salts (like MTT) non-enzymatically, leading to a false-positive signal for cell viability.Include a "no-cell" control where Eprodisate is added to the assay medium with the MTT reagent to check for direct chemical reduction.
Alteration of Cellular Metabolism Eprodisate might alter the metabolic activity of the cells without affecting their viability, which would lead to misleading results in metabolism-based assays like MTT.Use a cell viability assay that is not dependent on metabolic activity, such as a trypan blue exclusion assay or a fluorescence-based assay that measures membrane integrity (e.g., using propidium iodide).
Interaction with Serum Proteins Eprodisate may bind to proteins in the cell culture medium, altering its effective concentration and leading to inconsistent results.Consider performing experiments in serum-free media for a defined period, if your cell line can tolerate it. Ensure consistent serum batches are used if serum is required.
Guide 3: Unexpected Outcomes in SAA-GAG Binding Assays

These assays are designed to measure the direct interaction between SAA and GAGs, which Eprodisate is expected to inhibit.

Problem: Eprodisate shows weak or no inhibition of SAA-GAG binding.

Potential Cause Explanation Recommended Solution
Inappropriate GAG Substrate The type of GAG used in the assay (e.g., heparin, heparan sulfate, chondroitin sulfate) may not be the optimal substrate for SAA binding, leading to a weak interaction that is difficult to inhibit.Test a panel of different GAGs to find the one that shows the strongest and most consistent binding to SAA in your assay system.
Assay Format Issues (e.g., ELISA) In an ELISA-based format, the immobilization of either SAA or the GAG to the plate surface could sterically hinder the binding of Eprodisate.Consider using a solution-based binding assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to characterize the interaction in a more native state.
Non-Specific Binding Eprodisate, being a charged molecule, might non-specifically interact with the assay surface or other components, reducing its effective concentration available to inhibit the SAA-GAG interaction.Include appropriate blocking agents in your assay buffers (e.g., BSA, Tween-20) to minimize non-specific binding. Run controls to assess the binding of Eprodisate to the assay surface alone.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for SAA Aggregation

This protocol outlines a general procedure for monitoring SAA fibrillization kinetics.

Materials:

  • Purified Serum Amyloid A (SAA) protein

  • Thioflavin T (ThT) stock solution (1 mM in water, filtered)

  • Assay buffer (e.g., PBS, pH 7.4)

  • This compound stock solution

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Methodology:

  • Preparation of SAA: Prepare a stock solution of SAA in the assay buffer. To ensure a monomeric starting state, the protein can be pre-treated by size exclusion chromatography.

  • Assay Setup:

    • In each well, add SAA to the desired final concentration (e.g., 10 µM).

    • Add this compound at various concentrations.

    • Include a positive control (SAA without inhibitor) and a negative control (buffer only).

    • Add ThT to a final concentration of 10-25 µM.

  • Incubation and Measurement:

    • Incubate the plate at 37°C in the fluorometer.

    • Set the fluorometer to take readings at regular intervals (e.g., every 15 minutes).

    • Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.

    • Shake the plate briefly before each reading.

  • Data Analysis:

    • Subtract the fluorescence of the buffer-only control from all readings.

    • Plot the fluorescence intensity against time.

Protocol 2: MTT Cell Viability Assay

This protocol provides a general method for assessing cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Plate reader

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours). Include untreated cells as a control.

  • MTT Addition:

    • Remove the treatment medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate in the dark for at least 2 hours, or until all crystals are dissolved.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

Visualizations

G cluster_0 Normal Amyloid Fibril Formation cluster_1 Mechanism of this compound cluster_2 Inhibition SAA Serum Amyloid A (SAA) SAA_GAG SAA-GAG Complex SAA->SAA_GAG Binds to GAGs Glycosaminoglycans (GAGs) GAGs->SAA_GAG Fibrils Amyloid Fibrils SAA_GAG->Fibrils Promotes Polymerization Eprodisate This compound Eprodisate->SAA Competitively Binds SAA Blocked_Complex No SAA-GAG Complex Formation Blocked_Fibrils Inhibition of Fibril Formation Blocked_Complex->Blocked_Fibrils

Caption: Mechanism of this compound in inhibiting amyloid fibril formation.

G cluster_workflow Troubleshooting Workflow for Unexpected ThT Assay Results Start Unexpected ThT Result with Eprodisate Check_Direct_Interaction Control: Eprodisate + ThT (No SAA) Start->Check_Direct_Interaction Interaction_Observed Fluorescence Quenching/Enhancement Observed Check_Direct_Interaction->Interaction_Observed Yes No_Interaction No Direct Interaction Check_Direct_Interaction->No_Interaction No Correct_Data Correct Experimental Data by Subtracting Background Interaction_Observed->Correct_Data Secondary_Assay Use Secondary Method (e.g., TEM, AFM) No_Interaction->Secondary_Assay Correct_Data->Secondary_Assay Fibrils_Present Fibrils Present (Altered Morphology or Competitive Binding) Secondary_Assay->Fibrils_Present Yes No_Fibrils No Fibrils Present (True Inhibition) Secondary_Assay->No_Fibrils No Conclusion Conclude on Mechanism of Observed Effect Fibrils_Present->Conclusion No_Fibrils->Conclusion

Caption: A logical workflow for troubleshooting unexpected Thioflavin T assay results.

References

Eprodisate Disodium Solution Stability & Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Eprodisate Disodium in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, prepared stock solutions of this compound should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1] Recommended storage conditions are as follows:

  • -20°C: for up to 1 month.[1]

  • -80°C: for up to 6 months.[1]

It is crucial to use the solution within the specified timeframe to ensure its integrity for experiments.[1]

Q2: How should I prepare this compound solutions?

A2: this compound is soluble in water.[2] For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use. If you encounter solubility issues, sonication can be used to aid dissolution. For in vivo studies, various solvent systems can be used, such as a mixture of DMSO and corn oil, or PBS.

Q3: Are there any known incompatibilities for this compound in solution?

A3: Yes, this compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances should be avoided as they may lead to degradation of the compound.

Q4: What are the known degradation pathways and products of this compound in solution?

A4: Detailed studies on the specific degradation pathways and products of this compound in solution are not extensively documented in publicly available literature. However, based on its chemical structure and general knowledge of drug degradation, potential degradation pathways could include hydrolysis and oxidation, especially under stress conditions like extreme pH, high temperature, or exposure to light. Forced degradation studies are typically conducted to identify potential degradation products and establish the intrinsic stability of a molecule.

Q5: My this compound solution appears cloudy or has precipitated. What should I do?

A5: Cloudiness or precipitation may indicate that the compound has fallen out of solution. This could be due to several factors, including incorrect solvent, low temperature, or exceeding the solubility limit. If you observe this, you can try gentle heating and/or sonication to redissolve the compound. It is also important to ensure you are using a suitable solvent and concentration as recommended by the supplier. If the issue persists, it is advisable to prepare a fresh solution.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound solutions.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound solution due to improper storage.- Ensure stock solutions are stored at the correct temperature (-20°C or -80°C) and used within the recommended timeframe.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment.
Precipitation in the solution - Exceeded solubility limit.- Improper solvent.- Storage at a low temperature.- Confirm the solubility of this compound in your chosen solvent.- Use sonication or gentle warming to aid dissolution.- If using a co-solvent system, ensure the correct order of addition and mixing.
Loss of compound activity Chemical degradation.- Avoid exposure to strong acids, bases, and oxidizing/reducing agents.- Protect solutions from light, especially during long-term storage or experiments.- Consider performing a forced degradation study to understand the stability of this compound under your specific experimental conditions.

Quantitative Data Summary

While specific quantitative data on the degradation kinetics of this compound is limited in public literature, the following table summarizes the recommended storage conditions to maintain stability.

Storage Temperature Duration Reference
-20°C1 month
-80°C6 months

Experimental Protocols

Protocol: General Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • A common mobile phase for sulfonated compounds is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for the best separation.

3. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

  • For forced degradation studies, subject the stock solution to stress conditions (e.g., acid, base, heat, oxidation, light).

  • Dilute the stressed and unstressed samples to a suitable concentration for HPLC analysis.

5. Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimentation prep Prepare this compound Stock Solution filter Filter and Sterilize (0.22 µm filter) prep->filter aliquot Aliquot for Storage filter->aliquot store_short -20°C (up to 1 month) aliquot->store_short Short-term store_long -80°C (up to 6 months) aliquot->store_long Long-term use Use in Experiment store_short->use store_long->use

Caption: Recommended workflow for the preparation and storage of this compound solutions.

troubleshooting_workflow action_node action_node end_node end_node start Inconsistent Results? check_storage Solution Stored Correctly? start->check_storage check_prep Fresh Solution Used? check_storage->check_prep Yes action_store Store at -20°C or -80°C Use within recommended time check_storage->action_store No check_precip Precipitation Observed? check_prep->check_precip Yes action_prep Prepare Fresh Solution check_prep->action_prep No check_incompat Incompatible Reagents Present? check_precip->check_incompat No action_dissolve Apply Gentle Heat/Sonication check_precip->action_dissolve Yes action_avoid Avoid Strong Acids/Bases, Oxidizing/Reducing Agents check_incompat->action_avoid Yes end_success Problem Resolved check_incompat->end_success No action_store->end_success action_prep->end_success action_dissolve->end_success action_avoid->end_success

Caption: Troubleshooting decision tree for experiments with this compound.

forced_degradation_pathway cluster_stress Stress Conditions Eprodisate This compound Acid Acidic pH Eprodisate->Acid Base Alkaline pH Eprodisate->Base Oxidation Oxidizing Agent Eprodisate->Oxidation Heat High Temperature Eprodisate->Heat Light UV/Visible Light Eprodisate->Light Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

Caption: Conceptual overview of a forced degradation study on this compound.

References

Troubleshooting inconsistent results in amyloid inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering inconsistent results in amyloid inhibition assays.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability between my replicates?

High variability in amyloid aggregation assays is a common issue that can stem from several factors. The primary culprit is often inconsistent seeding due to pre-existing aggregates in the peptide stock.[1][2] The aggregation process is a nucleation-dependent polymerization, meaning the presence of even minuscule amounts of aggregated seeds can dramatically alter the kinetics of the reaction, leading to significant well-to-well differences.[2]

Other potential causes include:

  • Inconsistent Pipetting: Small volume errors, especially of the concentrated peptide stock, can lead to large differences in final concentration and aggregation rates.

  • Plate Effects: Temperature gradients across the microplate during incubation can cause wells on the edge to aggregate at different rates than those in the center.

  • Reagent Instability: Degradation of the peptide or test compounds over the course of the experiment.

Q2: My negative control (peptide only) shows no aggregation or very slow kinetics. What's wrong?

This issue often points back to the initial preparation of the amyloid peptide. If the peptide is not properly monomerized before starting the assay, its aggregation potential can be compromised.[3][4]

Key areas to check:

  • Peptide Quality: Ensure the peptide is of high purity and stored correctly.

  • Monomerization Protocol: The lyophilized peptide must be treated to remove any pre-existing seeds. Common methods involve dissolution in solvents like hexafluoroisopropanol (HFIP) followed by evaporation, or dissolution in DMSO. Using aqueous buffers directly without this step can be unreliable.

  • Buffer Conditions: The pH, ionic strength, and presence of co-factors in the aggregation buffer are critical. Ensure the buffer composition is consistent and appropriate for the specific amyloid peptide being used.

Q3: My test compound appears to be a potent inhibitor, but the results are not reproducible with other methods. Why?

This is a classic case of potential assay interference. Many compounds can generate false-positive or false-negative results, particularly in fluorescence-based assays like the Thioflavin T (ThT) assay.

Sources of interference include:

  • Compound Autofluorescence: The compound itself may fluoresce at the same wavelengths used to measure ThT, artificially increasing the signal and masking true inhibition.

  • Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelengths of the dye, leading to a lower signal that is misinterpreted as inhibition.

  • Direct Dye Interaction: Some compounds can interact directly with the ThT dye, preventing it from binding to amyloid fibrils.

  • Compound Aggregation: The test compound may form colloidal aggregates that sequester the amyloid peptide, nonspecifically inhibiting its aggregation.

It is crucial to validate hits from primary screens using orthogonal, label-free methods like Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to visualize fibril formation directly.

Q4: How can I confirm if my test compound is causing an artifact in my ThT assay?

To rule out assay interference, perform the following control experiments:

  • Compound-Dye Control: Mix your compound with the ThT dye in the assay buffer (without the amyloid peptide). Measure the fluorescence to check for autofluorescence or quenching.

  • Inhibition of Pre-formed Fibrils: Add your compound to a solution of pre-formed amyloid fibrils and ThT. A significant drop in fluorescence suggests the compound is either disaggregating fibrils or interfering with the ThT-fibril interaction.

If interference is detected, consider alternative methods. Mass spectrometry-based assays, for instance, are less prone to optical interference and can provide a more robust measure of monomer consumption.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems.

Problem 1: Inconsistent Aggregation Kinetics
Potential Cause Recommended Solution
Pre-existing seeds in peptide stock Implement a rigorous monomerization protocol. Dissolve peptide in HFIP, evaporate, then resuspend in DMSO before diluting into aqueous buffer. Always use a fresh monomer stock for each experiment.
Inaccurate peptide concentration Use a reliable method to determine the concentration of your stock solution (e.g., BCA assay or UV-Vis spectroscopy).
Incubation conditions Ensure the incubator or plate reader maintains a stable and uniform temperature. Use a plate sealer to prevent evaporation. Consider quiescent vs. shaking conditions, as this significantly impacts kinetics.
Peptide batch variation If possible, purchase a large single batch of synthetic peptide to ensure consistency across multiple experiments.
Problem 2: Suspected Assay Interference
Potential Cause Recommended Solution
Compound has optical properties that interfere with ThT Run control experiments (see FAQ Q4). Test for autofluorescence and quenching at the compound's concentration range.
Compound forms colloidal aggregates Test for detergent-sensitive inhibition. The addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt compound aggregates, reversing the inhibitory effect of nonspecific aggregators.
Compound binds competitively with ThT Use a higher concentration of ThT or switch to an alternative dye. However, the best practice is to confirm results with a label-free method.
Compound is a redox-active substance Some compounds can cause redox cycling, leading to assay artifacts. If your compound belongs to a class known for this (e.g., certain polyphenols), use orthogonal assays for confirmation.

Experimental Protocols & Data

Protocol 1: Amyloid-Beta (Aβ42) Monomer Preparation

A reliable monomer preparation protocol is the foundation of a reproducible assay.

  • HFIP Treatment: Dissolve lyophilized Aβ42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.

  • Incubation & Aliquoting: Incubate for 1 hour at room temperature. Aliquot the solution into low-protein-binding tubes.

  • Evaporation: Dry the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a peptide film.

  • Storage: Store the dried peptide aliquots at -80°C until use.

  • Resuspension: Immediately before the assay, resuspend the dried peptide film in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 5 mM. This stock is now ready for dilution into the aggregation buffer.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay
  • Reagent Preparation:

    • Aggregation Buffer: e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4.

    • ThT Stock: 2 mM ThT in water. Store protected from light.

    • Aβ42 Monomer Stock: 5 mM in DMSO (from Protocol 1).

  • Assay Setup (96-well plate):

    • Add test compounds at desired concentrations to the wells.

    • Dilute the Aβ42 monomer stock into the aggregation buffer to the final assay concentration (e.g., 10 µM).

    • Add the Aβ42 solution to the wells.

    • Add ThT to a final concentration of 10-20 µM.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate at 37°C with intermittent shaking in a plate reader.

    • Measure fluorescence intensity periodically (e.g., every 10-15 minutes) at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

Table 1: Typical Assay Parameters
ParameterTypical RangeNotes
Aβ Peptide Concentration5 - 50 µMHigher concentrations lead to faster aggregation.
Thioflavin T Concentration10 - 20 µMEnsure dye is in molar excess to the peptide.
Incubation Temperature37°CMimics physiological conditions.
Incubation Time24 - 72 hoursVaries depending on peptide concentration and conditions.
Buffer pH7.0 - 8.0pH can significantly affect aggregation kinetics.

Visualizations

Experimental & Troubleshooting Workflows

The following diagrams illustrate the standard workflow for an inhibition assay and a decision tree for troubleshooting inconsistent results.

G cluster_workflow Standard Inhibition Assay Workflow P1 Prepare Monomeric Peptide Stock (HFIP/DMSO) P3 Dilute Peptide into Buffer & Add to Plate P1->P3 P2 Prepare Assay Plate: Buffer + Test Compound P2->P3 P4 Incubate at 37°C (with shaking) P3->P4 P5 Monitor Aggregation (e.g., ThT Fluorescence) P4->P5 P6 Analyze Kinetic Data (Lag time, Rate) P5->P6 P7 Confirm Hits with Orthogonal Method (TEM) P6->P7

A typical workflow for screening amyloid-beta aggregation inhibitors.

G cluster_troubleshooting Troubleshooting Decision Tree Start Inconsistent Results or Assay Failure Q1 High Replicate Variability? Start->Q1 A1 Review Peptide Prep: Ensure full monomerization. Use fresh aliquots. Q1->A1 Yes Q2 Negative Control Fails to Aggregate? Q1->Q2 No A2 Check Pipetting Accuracy & Plate for Edge Effects. A1->A2 A3 Verify Peptide Quality & Concentration. Q2->A3 Yes Q3 Potent Hit, but Fails Orthogonal Test? Q2->Q3 No A4 Confirm Buffer pH & Ionic Strength. A3->A4 A5 Perform Interference Controls: Autofluorescence, Quenching, Dye Competition. Q3->A5 Yes End Validated Result Q3->End No A6 Test for Nonspecific Aggregation (Detergent). A5->A6

A decision tree for diagnosing common issues in amyloid inhibition assays.
Amyloid Toxicity Pathway

Amyloid oligomers are considered the primary toxic species, initiating a cascade of events leading to neuronal dysfunction. Inhibitors can act by preventing the formation of these toxic oligomers.

G cluster_pathway Simplified Amyloid Oligomer Toxicity Pathway Monomer Aβ Monomers Oligomer Toxic Aβ Oligomers Monomer->Oligomer Aggregation Fibril Insoluble Fibrils (Plaques) Oligomer->Fibril Receptor Membrane Receptor Binding Oligomer->Receptor Pore Membrane Pore Formation Oligomer->Pore Dysfunction Cellular Dysfunction (Ca2+ Dysregulation, Mitochondrial Damage) Receptor->Dysfunction Pore->Dysfunction Oxidative Oxidative Stress Dysfunction->Oxidative Inhibitor Inhibitor Action Inhibitor->Oligomer Blocks Formation

Mechanism of amyloid oligomer toxicity and point of inhibitor intervention.

References

Adjusting pH for optimal Eprodisate Disodium activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eprodisate Disodium. The information is designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small, negatively charged sulfonated molecule that acts as a glycosaminoglycan (GAG) mimetic.[1][2] Its primary mechanism of action is to competitively bind to the GAG-binding sites on Serum Amyloid A (SAA), an acute-phase reactant protein.[1][2] This binding inhibits the interaction between SAA and endogenous GAGs like heparan sulfate, which is a critical step in the polymerization of SAA into amyloid fibrils.[1] By disrupting this interaction, this compound prevents the formation and deposition of amyloid A (AA) fibrils, which are characteristic of AA amyloidosis.

Q2: What is the optimal pH for the experimental activity of this compound?

While a definitive optimal pH for this compound's activity has not been specifically published, several factors should be considered to determine the most suitable pH for your in vitro experiments. The interaction between GAGs and proteins is often pH-dependent, influenced by the protonation state of amino acid residues, particularly histidine, in the GAG-binding site.

For most in vitro assays involving SAA aggregation, a pH range of 6.0 to 8.0 is a reasonable starting point. SAA is known to be less stable and more prone to aggregation under acidic conditions. Therefore, maintaining a near-neutral to slightly alkaline pH is generally recommended to study the inhibitory effects on SAA aggregation. It is advisable to perform pilot studies to determine the optimal pH for your specific assay conditions.

Q3: How should I prepare this compound for in vitro assays?

This compound is soluble in water and physiological saline. For in vitro assays, it is recommended to prepare a stock solution in a buffer appropriate for your experimental system (e.g., phosphate-buffered saline, Tris buffer). The solubility in water is reported to be high, allowing for the preparation of concentrated stock solutions. It is recommended to sonicate the solution to ensure complete dissolution. Stock solutions should be prepared fresh, and for longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.

Q4: Can this compound interfere with common amyloid aggregation assays?

It is possible for compounds to interfere with assays like the Thioflavin T (ThT) fluorescence assay. Potential interferences include fluorescence quenching, competitive binding with the dye, or direct interaction with the dye itself. It is crucial to include proper controls in your experiments. This includes testing the fluorescence of this compound alone and in the presence of ThT to account for any background signal or quenching effects.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in SAA aggregation inhibition assays.
Potential Cause Troubleshooting Strategy
Variability in SAA preparation Ensure that the initial SAA protein solution is monomeric and free of pre-existing aggregates. This can be achieved by techniques like size-exclusion chromatography.
Inconsistent pH The pH of the assay buffer can significantly impact SAA aggregation and the activity of Eprodisate. Prepare fresh buffers and verify the pH before each experiment.
Pipetting errors Use calibrated pipettes and careful technique to ensure accurate and consistent concentrations of all reagents.
This compound solution degradation Prepare fresh stock solutions of this compound or use properly stored frozen aliquots. Avoid repeated freeze-thaw cycles.
Issue 2: Low or no inhibitory activity of this compound observed.
Potential Cause Troubleshooting Strategy
Suboptimal pH The binding of Eprodisate to SAA may be pH-dependent. Test a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0) to determine the optimal condition for inhibition in your assay.
Incorrect this compound concentration Perform a dose-response experiment to determine the effective concentration range of this compound for inhibiting SAA aggregation.
SAA aggregation is too rapid If the aggregation of SAA in your control experiments is too fast, the inhibitory effect of Eprodisate may be difficult to detect. Consider optimizing the SAA concentration or assay temperature to slow down the aggregation kinetics.
Assay interference As mentioned in the FAQs, ensure that this compound is not interfering with your detection method (e.g., ThT fluorescence).
Issue 3: High background fluorescence in Thioflavin T (ThT) assays.
Potential Cause Troubleshooting Strategy
ThT solution degradation Prepare fresh ThT stock solutions and filter them before use. Store protected from light.
Contamination of reagents or labware Use high-purity reagents and thoroughly clean all labware. Consider using dedicated labware for aggregation assays.
Intrinsic fluorescence of this compound Run a control with this compound and ThT in the absence of SAA to measure any background fluorescence from the compound itself.
pH effect on ThT fluorescence ThT fluorescence can be pH-sensitive. Ensure that the pH of your assay buffer is consistent across all wells and that any pH adjustments made to test different conditions are accounted for in your controls. Both acidic and basic pH can decrease the fluorescence intensity of ThT.

Experimental Protocols

Key Experiment: Thioflavin T (ThT) Assay for SAA Aggregation Inhibition

This protocol provides a general framework for assessing the inhibitory activity of this compound on Serum Amyloid A (SAA) aggregation.

Materials:

  • Recombinant Human SAA

  • This compound

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of SAA in an appropriate buffer. To ensure a monomeric starting population, consider purification by size-exclusion chromatography immediately before the assay.

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a stock solution of ThT in water or buffer and filter through a 0.22 µm filter. Store protected from light.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Control (SAA only): SAA + Assay Buffer

      • Eprodisate Treatment: SAA + varying concentrations of this compound

      • Blank (Buffer only): Assay Buffer

      • Eprodisate Control: this compound + Assay Buffer (to check for intrinsic fluorescence)

    • Add ThT to all wells at a final concentration typically between 10-25 µM.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-48 hours).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Plot the fluorescence intensity versus time for each condition.

    • The inhibitory effect of this compound can be quantified by comparing the lag time, slope of the exponential phase, and the final plateau of fluorescence between the control and treated samples.

Visualizations

Eprodisate_Mechanism_of_Action cluster_0 Normal Pathological Process cluster_1 Therapeutic Intervention SAA Serum Amyloid A (SAA) GAG Glycosaminoglycans (GAGs) SAA->GAG Binds to Amyloid Amyloid Fibril Formation GAG->Amyloid Promotes Eprodisate This compound Eprodisate->SAA Competitively Binds Inhibition->Amyloid Inhibits

Caption: Mechanism of this compound in inhibiting amyloid fibril formation.

ThT_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_measure 3. Incubation & Measurement cluster_analysis 4. Data Analysis prep_SAA Prepare Monomeric SAA setup_treatment Add SAA & Eprodisate prep_SAA->setup_treatment prep_Eprodisate Prepare Eprodisate Solution prep_Eprodisate->setup_treatment prep_ThT Prepare ThT Solution add_ThT Add ThT to all wells prep_ThT->add_ThT setup_controls Add Controls & Blanks setup_controls->add_ThT setup_treatment->add_ThT incubate Incubate at 37°C with shaking add_ThT->incubate measure Measure Fluorescence (Ex:440nm, Em:485nm) incubate->measure subtract_blank Subtract Blank measure->subtract_blank plot_data Plot Fluorescence vs. Time subtract_blank->plot_data analyze Analyze Inhibition plot_data->analyze

Caption: Workflow for a Thioflavin T (ThT) assay to test SAA aggregation inhibitors.

Troubleshooting_Logic start Inconsistent Results? check_reagents Check Reagent Preparation (SAA, Eprodisate, Buffer) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_pH Verify Buffer pH ph_ok pH Consistent? check_pH->ph_ok check_pipetting Review Pipetting Technique pipetting_ok Pipetting Accurate? check_pipetting->pipetting_ok reagents_ok->check_pH Yes re_prepare Re-prepare Fresh Reagents reagents_ok->re_prepare No ph_ok->check_pipetting Yes adjust_ph Adjust/Remake Buffer ph_ok->adjust_ph No calibrate_pipettes Calibrate/Check Pipettes pipetting_ok->calibrate_pipettes No end Re-run Experiment pipetting_ok->end Yes re_prepare->start adjust_ph->start calibrate_pipettes->start

Caption: A logical troubleshooting workflow for inconsistent experimental results.

References

How to address high background fluorescence in ThT assays with Eprodisate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing challenges with Thioflavin T (ThT) assays when using Eprodisate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot high background fluorescence and ensure accurate measurement of amyloid aggregation.

Frequently Asked Questions (FAQs)

Q1: What is a ThT assay and how does it work?

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures characteristic of amyloid fibrils[1][2]. The assay typically involves exciting the sample at approximately 440-450 nm and measuring the emission at around 480-490 nm[3].

Q2: What is Eprodisate and what is its mechanism of action?

Eprodisate is a small sulfonated molecule designed to inhibit the formation of amyloid fibrils[4][5]. It is thought to work by competitively binding to glycosaminoglycan (GAG) binding sites on amyloidogenic proteins, thereby interfering with the interaction between the protein and GAGs, which is crucial for fibril polymerization and deposition in tissues.

Q3: Why am I observing high background fluorescence in my ThT assay when Eprodisate is present?

High background fluorescence in the presence of a small molecule like Eprodisate can arise from several sources of interference:

  • Intrinsic Fluorescence of the Compound: The compound itself may fluoresce in the same wavelength range as ThT.

  • Interaction with ThT: The compound might directly interact with ThT, causing an increase in its fluorescence even in the absence of amyloid fibrils.

  • Assay Buffer Components: Components of your buffer could be interacting with Eprodisate to produce a fluorescent signal.

  • Light Scattering: At high concentrations, the compound might form aggregates or precipitates that scatter light, leading to an artificially high fluorescence reading.

Q4: How can I determine the cause of the high background fluorescence?

A systematic approach involving a series of control experiments is necessary to pinpoint the source of the interference. The troubleshooting guide below provides a step-by-step workflow to diagnose the issue.

Troubleshooting Guide: High Background Fluorescence with Eprodisate

This guide will walk you through a logical sequence of experiments to identify and mitigate the source of high background fluorescence in your ThT assay.

Logical Flowchart for Troubleshooting

Troubleshooting_Workflow start Start: High Background Fluorescence Observed q1 Is Eprodisate Present? start->q1 step1 Step 1: Characterize Eprodisate's Spectral Properties q1->step1 Yes q2 Does Eprodisate Fluoresce at ThT Wavelengths? step1->q2 step2 Step 2: Test for Eprodisate-ThT Interaction q2->step2 No solution1 Solution: Eprodisate has intrinsic fluorescence. Use Alternative Assays. q2->solution1 Yes q3 Does Eprodisate Increase Fluorescence of Free ThT? step2->q3 step3 Step 3: Evaluate Eprodisate's Effect on Pre-formed Fibrils q3->step3 No solution2 Solution: Eprodisate directly interacts with ThT. Use Alternative Assays. q3->solution2 Yes q4 Does Eprodisate Quench or Enhance ThT Signal with Fibrils? step3->q4 solution3 Solution: Eprodisate interferes with ThT binding to fibrils. Use Alternative Assays. q4->solution3 Yes no_interference No direct interference detected. Consider other factors (e.g., buffer, contamination). q4->no_interference No end Problem Resolved solution1->end solution2->end solution3->end no_interference->end

Caption: A logical flowchart for troubleshooting high background fluorescence in ThT assays with Eprodisate.

Step 1: Characterize the Intrinsic Fluorescence of Eprodisate

Objective: To determine if Eprodisate itself is fluorescent at the excitation and emission wavelengths used for the ThT assay.

Procedure:

  • Prepare a solution of Eprodisate in your assay buffer at the highest concentration you plan to use in your experiments.

  • Using a fluorometer, measure the fluorescence emission spectrum of the Eprodisate solution by exciting it at the same wavelength used for ThT (typically ~440-450 nm).

  • Also, measure the excitation spectrum of the Eprodisate solution with the emission set to the ThT emission wavelength (typically ~480-490 nm).

Interpretation of Results:

ObservationImplication
Significant fluorescence is detected.Eprodisate has intrinsic fluorescence that is interfering with the assay.
No significant fluorescence is detected.The high background is likely not due to the intrinsic fluorescence of Eprodisate. Proceed to Step 2.
Step 2: Test for Direct Interaction between Eprodisate and ThT

Objective: To determine if Eprodisate interacts with free ThT in solution to cause an increase in fluorescence.

Procedure:

  • Prepare a solution of ThT in your assay buffer at the concentration used in your experiments.

  • Measure the baseline fluorescence of the ThT solution.

  • Add Eprodisate to the ThT solution to the final concentration used in your aggregation assay.

  • Measure the fluorescence immediately after adding Eprodisate and at several time points thereafter.

Interpretation of Results:

ObservationImplication
A significant increase in fluorescence upon adding Eprodisate.Eprodisate directly interacts with ThT, causing a conformational change that enhances its fluorescence.
No significant change in fluorescence.A direct interaction between Eprodisate and free ThT is unlikely to be the cause of the high background. Proceed to Step 3.
Step 3: Evaluate the Effect of Eprodisate on ThT Binding to Pre-formed Fibrils

Objective: To determine if Eprodisate interferes with the binding of ThT to amyloid fibrils, either by quenching the signal or by displacing ThT. While the primary issue is high background, this control is crucial for understanding the complete picture of potential interactions.

Procedure:

  • Prepare mature amyloid fibrils of your protein of interest.

  • Add ThT to the fibril solution and measure the fluorescence to establish a baseline for ThT bound to fibrils.

  • Add Eprodisate to this solution and monitor the fluorescence over time.

Interpretation of Results:

ObservationImplication
A decrease in fluorescence.Eprodisate may be displacing ThT from the fibrils or quenching the fluorescence of bound ThT.
An increase in fluorescence.Eprodisate might be altering the fibril structure in a way that exposes more ThT binding sites or enhances the fluorescence of bound ThT.
No change in fluorescence.Eprodisate is unlikely to be interfering with the interaction between ThT and mature fibrils.

Recommended Alternative Assays

If the troubleshooting steps indicate that Eprodisate is interfering with the ThT assay, consider using an alternative method to monitor amyloid aggregation that is less susceptible to small molecule interference.

AssayPrincipleAdvantagesDisadvantages
Dot Blot Assay Uses antibodies to detect aggregated species immobilized on a membrane.High specificity; can distinguish between different aggregate morphologies (e.g., oligomers vs. fibrils) with appropriate antibodies.Semi-quantitative; requires specific antibodies.
Protease Resistance Assay Amyloid fibrils are characteristically resistant to proteolysis. Aggregation can be monitored by the appearance of protease-resistant protein fragments.Label-free; provides information on the structural stability of aggregates.Can be time-consuming; requires SDS-PAGE and Western blotting.
Bis-ANS Fluorescence Assay 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) is a fluorescent dye that binds to exposed hydrophobic patches on proteins, which increase during aggregation.Sensitive to early-stage aggregation and pre-fibrillar species.Less specific for amyloid fibrils compared to ThT; can bind to non-aggregated proteins with exposed hydrophobic regions.
Intrinsic Fluorescence Changes in the intrinsic fluorescence of tryptophan and tyrosine residues can be used to monitor conformational changes during protein aggregation.Label-free; provides information about changes in the local environment of aromatic residues.Requires the protein to have tryptophan or tyrosine residues; signal change may be small.

Experimental Protocols

Protocol 1: ThT Assay Control Experiments

Protocol_ThT_Controls cluster_prep Preparation cluster_exp Experimental Setup (in 96-well plate) cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solutions: - Amyloid Protein - ThT (e.g., 1 mM) - Eprodisate - Assay Buffer prep2 Filter all solutions (0.22 µm) prep1->prep2 control1 Control 1: Buffer + ThT prep2->control1 control2 Control 2: Buffer + ThT + Eprodisate prep2->control2 control3 Control 3: Buffer + Eprodisate prep2->control3 experiment Experiment: Buffer + ThT + Protein + Eprodisate prep2->experiment positive_control Positive Control: Buffer + ThT + Protein prep2->positive_control measure Incubate at 37°C with shaking Measure fluorescence (Ex: 440 nm, Em: 485 nm) at regular intervals control1->measure control2->measure control3->measure experiment->measure positive_control->measure analysis1 Subtract background (Buffer alone) measure->analysis1 analysis2 Compare Control 2 to Control 1 to assess Eprodisate-ThT interaction analysis1->analysis2 analysis3 Analyze fluorescence of Control 3 to check for intrinsic fluorescence of Eprodisate analysis2->analysis3 analysis4 Compare Experiment to Positive Control to determine effect of Eprodisate on aggregation analysis3->analysis4

Caption: Workflow for ThT assay control experiments to test for Eprodisate interference.

Materials:

  • Amyloid-forming protein of interest

  • Eprodisate

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the amyloid protein in an appropriate solvent to ensure it is monomeric.

    • Prepare a concentrated stock solution of Eprodisate in the assay buffer.

    • Prepare a stock solution of ThT (e.g., 1 mM) in water and filter through a 0.22 µm syringe filter. Store protected from light.

  • Set up Controls and Experimental Wells: In a 96-well plate, set up the following conditions in triplicate:

    • Buffer Blank: Assay buffer only.

    • ThT Control: Assay buffer + ThT (final concentration, e.g., 20 µM).

    • Eprodisate Intrinsic Fluorescence Control: Assay buffer + Eprodisate (at the desired final concentration).

    • Eprodisate + ThT Interaction Control: Assay buffer + ThT + Eprodisate.

    • Positive Aggregation Control: Assay buffer + ThT + Amyloid Protein.

    • Experimental Condition: Assay buffer + ThT + Amyloid Protein + Eprodisate.

  • Incubation and Measurement:

    • Seal the plate and incubate at 37°C with intermittent shaking in a plate reader.

    • Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals for the desired duration of the experiment.

  • Data Analysis:

    • Subtract the fluorescence of the buffer blank from all readings.

    • Compare the fluorescence of the "Eprodisate + ThT Interaction Control" to the "ThT Control" to identify any direct effects of Eprodisate on ThT fluorescence.

    • Analyze the "Eprodisate Intrinsic Fluorescence Control" to determine if Eprodisate is fluorescent at the assay wavelengths.

    • Plot the fluorescence intensity versus time for the aggregation reactions.

Protocol 2: Dot Blot Assay for Amyloid Aggregation

Materials:

  • Nitrocellulose or PVDF membrane

  • Dot blot apparatus

  • Primary antibody specific for the amyloid protein or an aggregation-specific conformation

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: At various time points during the aggregation reaction (with and without Eprodisate), take aliquots of the samples.

  • Spotting: Spot a small volume (e.g., 2 µL) of each aliquot onto a dry nitrocellulose or PVDF membrane and allow it to air dry completely.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBS-T) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Detection: Apply the chemiluminescent substrate and image the membrane using a suitable imager.

  • Quantification: Quantify the dot intensities using image analysis software. A decrease in the signal in the presence of Eprodisate would indicate inhibition of aggregation.

This comprehensive guide provides the necessary tools to diagnose and overcome issues of high background fluorescence in ThT assays with Eprodisate, ensuring the integrity and accuracy of your research findings.

References

Eprodisate Disodium & Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference of Eprodisate Disodium with common biochemical assays. The information is intended to help researchers anticipate and address challenges during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with my assays?

This compound (1,3-propanedisulfonic acid disodium salt) is a small, negatively charged, sulfonated molecule.[1] Its chemical structure, particularly the presence of two sulfonate groups, gives it the potential to interfere with certain biochemical assays.[2][3][4] Interference may occur through non-specific binding to assay reagents or proteins, altering colorimetric or enzymatic reactions.

Q2: Which types of assays are most likely to be affected by this compound?

Based on its chemical properties, this compound is most likely to interfere with:

  • Protein Quantification Assays:

    • Coomassie Dye-Based Assays (e.g., Bradford Assay): The negatively charged sulfonate groups on Eprodisate may interact with the positively charged Coomassie dye, potentially leading to inaccurate protein concentration measurements.[5]

    • Copper-Based Assays (e.g., Bicinchoninic Acid [BCA] Assay): Although less susceptible to some interfering substances than the Bradford assay, the BCA assay can be affected by substances that reduce copper ions, a key step in the assay's mechanism. While direct interference by sulfonates is not well-documented, the highly charged nature of Eprodisate could potentially interact with the reaction components.

  • Creatinine Assays:

    • Jaffe Method: This method is known to be susceptible to interference from various non-creatinine chromogens. While direct interference from Eprodisate has not been reported, its presence in a sample could potentially alter the reaction environment.

    • Enzymatic Methods: Although generally more specific than the Jaffe method, enzymatic assays can still be subject to interference from certain drugs and endogenous substances.

Q3: Are there any reports of this compound directly interfering with clinical chemistry assays?

Currently, there is a lack of published literature specifically detailing the interference of this compound with standard biochemical assays. The guidance provided here is based on the chemical properties of the molecule and known interference patterns of similar chemical structures (i.e., sulfonated compounds).

II. Troubleshooting Guides

A. Protein Quantification Assays

Issue: Inaccurate or inconsistent protein concentration readings in samples containing this compound.

Potential Cause: Interference from the sulfonated groups of this compound with the assay reagents.

Troubleshooting Steps:

  • Assay Selection:

    • If using a Bradford assay , consider switching to a BCA assay , as it is generally more resistant to certain interfering substances.

    • If interference is still suspected with the BCA assay, consider a non-dye-based method for protein quantification if compatible with your sample type and workflow.

  • Sample Dilution:

    • Diluting the sample may reduce the concentration of this compound to a level that no longer interferes with the assay, while keeping the protein concentration within the detectable range.

  • Protein Precipitation:

    • Precipitating the protein from the sample can effectively remove interfering substances like this compound. A common method is trichloroacetic acid (TCA) precipitation followed by washing the protein pellet.

  • Buffer Exchange/Dialysis:

    • For purified protein samples, removing this compound through dialysis or buffer exchange into a compatible assay buffer is a reliable method to prevent interference.

Logical Troubleshooting Workflow for Protein Assays

Troubleshooting_Protein_Assay start Inaccurate Protein Quantification assay_type Assay Type? Bradford or BCA start->assay_type bradford Bradford Assay assay_type->bradford Bradford bca BCA Assay assay_type->bca BCA switch_to_bca Switch to BCA Assay bradford->switch_to_bca dilute_sample Dilute Sample bca->dilute_sample re_assay Re-assay Sample switch_to_bca->re_assay precipitate Protein Precipitation (e.g., TCA) dilute_sample->precipitate Interference Persists dilute_sample->re_assay Successful dialysis Dialysis/ Buffer Exchange precipitate->dialysis Interference Persists precipitate->re_assay Successful dialysis->re_assay Successful

Caption: Troubleshooting workflow for protein assay interference.

B. Creatinine Assays

Issue: Unexpected or variable serum or urine creatinine levels in subjects administered this compound.

Potential Cause: While less likely than with protein assays, interference with either the Jaffe or enzymatic creatinine assays is possible.

Troubleshooting Steps:

  • Method Verification:

    • Determine the type of creatinine assay being used (Jaffe or enzymatic). The Jaffe method is more prone to a wider range of interferences.

    • If using the Jaffe method and interference is suspected, consider re-assaying the samples using an enzymatic method for comparison.

  • Review of Concomitant Medications:

    • Many drugs are known to interfere with creatinine assays. Review all medications the subject is taking to identify other potential sources of interference.

  • Sample Handling:

    • Ensure proper sample handling to avoid pre-analytical errors. For example, hemolysis can negatively impact enzymatic assays, while high levels of glucose or ketones can interfere with the Jaffe method.

Quantitative Data on Potential Interferences

Table 1: Common Interferences in Protein Quantification Assays

Interfering SubstanceBradford AssayBCA Assay
Detergents (e.g., SDS, Triton X-100) High InterferenceLow to Moderate Interference (assay specific kits available)
Reducing Agents (e.g., DTT, β-mercaptoethanol) Low InterferenceHigh Interference
Ammonium Sulfate Moderate InterferenceHigh Interference
Polymers (e.g., Carbopol, Chitosan) Can cause turbidity or direct dye interactionLess data available, but potential for interference exists
Flavonoids Concentration-dependent overestimationConcentration-dependent overestimation

Table 2: Common Interferences in Creatinine Assays

Interfering SubstanceJaffe MethodEnzymatic Method
Bilirubin Negative InterferenceNegative Interference (can be method-dependent)
Glucose Positive InterferenceMinimal Interference
Ketones (e.g., Acetoacetate) Positive InterferenceMinimal Interference
Cephalosporin Antibiotics Positive InterferenceMinimal Interference
Dopamine, Dobutamine Variable InterferenceNegative Interference
Hemolysis Positive InterferenceNegative Interference

III. Experimental Protocols

A. Coomassie (Bradford) Protein Assay Protocol (Microplate)
  • Reagent Preparation: Prepare the Bradford reagent by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% phosphoric acid and bring the final volume to 1 L with distilled water. Filter the solution and store it in a dark bottle.

  • Standard Preparation: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations (e.g., 0, 10, 20, 30, 40, and 50 µg/mL) in the same buffer as the samples.

  • Sample Preparation: Dilute the unknown protein samples to fall within the linear range of the standard curve.

  • Assay Procedure:

    • Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate in triplicate.

    • Add 200 µL of the Bradford reagent to each well.

    • Incubate at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown samples from the standard curve.

Experimental Workflow for Bradford Assay

Bradford_Workflow prep_reagents Prepare Bradford Reagent and Protein Standards plate_loading Pipette Standards and Samples into 96-well Plate prep_reagents->plate_loading prep_samples Prepare and Dilute Unknown Samples prep_samples->plate_loading add_reagent Add Bradford Reagent to all wells plate_loading->add_reagent incubate Incubate at Room Temperature (5-10 minutes) add_reagent->incubate read_absorbance Measure Absorbance at 595 nm incubate->read_absorbance calculate Calculate Protein Concentration using Standard Curve read_absorbance->calculate

Caption: Workflow for the Bradford protein assay.

B. Bicinchoninic Acid (BCA) Protein Assay Protocol (Microplate)
  • Reagent Preparation: Prepare the BCA working reagent by mixing BCA Reagent A and BCA Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).

  • Standard Preparation: Prepare a series of protein standards (e.g., BSA) with known concentrations (e.g., 0 to 2 mg/mL) in the same buffer as the samples.

  • Sample Preparation: Dilute the unknown protein samples to fall within the linear range of the standard curve.

  • Assay Procedure:

    • Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate in duplicate or triplicate.

    • Add 200 µL of the BCA working reagent to each well.

    • Mix the plate thoroughly.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

  • Calculation: Generate a standard curve and determine the concentration of the unknown samples.

C. 24-Hour Urine Creatinine Clearance Measurement Protocol
  • Patient Instruction:

    • The patient begins the collection by emptying their bladder and discarding the first urine sample. The date and time are recorded.

    • All subsequent urine for the next 24 hours is collected in a provided container, which should be kept refrigerated.

    • The final urine sample is collected at the same time the next day.

  • Blood Sample Collection: A blood sample for serum creatinine measurement is collected during the 24-hour urine collection period.

  • Laboratory Analysis:

    • The total volume of the 24-hour urine collection is measured and recorded.

    • The creatinine concentration in both the urine and serum samples is measured using a validated assay (preferably enzymatic to minimize interferences).

  • Calculation:

    • Creatinine Clearance (mL/min) = ([Urine Creatinine (mg/dL)] x [Urine Volume (mL)]) / ([Serum Creatinine (mg/dL)] x [Time of collection (min)])

IV. Eprodisate Signaling Pathway and Assay Interference Points

Eprodisate's therapeutic action is based on its structural similarity to heparan sulfate, allowing it to competitively bind to glycosaminoglycan-binding sites on Serum Amyloid A (SAA). This disrupts the interaction between SAA and glycosaminoglycans, thereby inhibiting amyloid fibril polymerization and deposition.

Eprodisate's Mechanism of Action and Potential Assay Interference

Eprodisate_MoA_Interference cluster_moa Eprodisate Mechanism of Action cluster_interference Potential Assay Interference SAA Serum Amyloid A (SAA) GAG Glycosaminoglycans (GAGs) SAA->GAG Binds to Amyloid_Fibrils Amyloid Fibril Formation GAG->Amyloid_Fibrils Promotes Eprodisate This compound Eprodisate->GAG Competitively Binds Eprodisate->Inhibition Inhibition->Amyloid_Fibrils Inhibits Eprodisate_Structure Eprodisate (Sulfonated Molecule) Protein_Assay Protein Quantification Assays Eprodisate_Structure->Protein_Assay Potential non-specific binding to dye or copper reagents Creatinine_Assay Creatinine Assays Eprodisate_Structure->Creatinine_Assay Potential alteration of reaction environment

Caption: Eprodisate's mechanism and potential points of assay interference.

References

Validation & Comparative

Eprodisate Disodium: An In Vitro Comparison with Other Amyloid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro performance of Eprodisate Disodium against other amyloid inhibitors. This compound is a sulfonated small molecule designed to interfere with the formation of amyloid fibrils, a pathological hallmark of amyloidosis. Its primary mechanism of action involves inhibiting the interaction between serum amyloid A (SAA) protein and glycosaminoglycans (GAGs), a critical step in the fibrillogenesis of AA amyloidosis.[1] This guide will delve into the available in vitro data, detail relevant experimental protocols, and visualize key pathways and workflows to offer a comprehensive resource for researchers in the field.

Mechanism of Action: Targeting GAG-Amyloid Interactions

Amyloid fibril formation is a complex process involving the misfolding of precursor proteins and their subsequent aggregation. In many types of amyloidosis, including AA amyloidosis, GAGs such as heparan sulfate are known to play a crucial role in templating and accelerating fibril assembly.[2][3] this compound, with its sulfated structure, acts as a GAG mimetic. It competitively binds to the GAG-binding sites on the SAA protein, thereby preventing the interaction between SAA and endogenous GAGs. This disruption inhibits the GAG-mediated conformational changes in SAA and subsequent polymerization into amyloid fibrils.[1]

Below is a diagram illustrating the proposed mechanism of action for GAG-mimetic amyloid inhibitors like this compound.

Mechanism of GAG-Mimetic Amyloid Inhibitors cluster_inhibition SAA Soluble SAA (Serum Amyloid A) Complex SAA-GAG Complex SAA->Complex Interaction GAG Glycosaminoglycans (GAGs) GAG->Complex Eprodisate This compound (GAG Mimetic) Eprodisate->SAA Inhibition Inhibition Fibrils Amyloid Fibrils Complex->Fibrils Fibrillogenesis Inhibition->Complex Binding Competitive Binding In Vitro Amyloid Inhibitor Screening Workflow start Start prep_reagents Prepare Reagents (SAA, ThT, Inhibitors, GAG) start->prep_reagents setup_plate Set up 96-well Plate (Controls & Test Compounds) prep_reagents->setup_plate initiate_reaction Initiate Aggregation (Add GAG) setup_plate->initiate_reaction incubation Incubate at 37°C with Shaking initiate_reaction->incubation read_fluorescence Monitor ThT Fluorescence (Ex: 440nm, Em: 485nm) incubation->read_fluorescence Real-time data_analysis Data Analysis (Kinetics, IC50) read_fluorescence->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the therapeutic landscape of Familial Mediterranean Fever (FMF)-related secondary (AA) amyloidosis, a clear understanding of the available treatment options is paramount. This guide provides a detailed, evidence-based comparison of Eprodisate Disodium and the long-standing standard of care, colchicine. While colchicine primarily targets the underlying inflammation characteristic of FMF, eprodisate represents a novel approach aimed directly at inhibiting amyloid fibril formation.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between eprodisate and colchicine lies in their therapeutic targets. Colchicine, an anti-inflammatory agent, has been the cornerstone of FMF management for decades.[1][2][3] Its efficacy in preventing the inflammatory attacks of FMF indirectly reduces the production of the precursor protein for AA amyloidosis, Serum Amyloid A (SAA).[4] Colchicine exerts its effect by disrupting microtubule polymerization in neutrophils, thereby inhibiting their migration and inflammatory activity.[1] It also suppresses the activation of inflammasomes, further mitigating the inflammatory cascade.

Eprodisate, in contrast, does not possess anti-inflammatory properties. Instead, it is a sulfonated molecule that structurally mimics heparan sulfate, a key component of the extracellular matrix to which SAA binds. By competitively binding to the glycosaminoglycan (GAG)-binding sites on SAA, eprodisate inhibits the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues. This mechanism targets a later stage in the pathogenesis of amyloidosis, aiming to prevent the accumulation of the damaging amyloid deposits themselves.

cluster_colchicine Colchicine Pathway cluster_eprodisate Eprodisate Pathway FMF Familial Mediterranean Fever (FMF) Inflammation Inflammation (Neutrophil activity, Inflammasome activation) FMF->Inflammation triggers SAA_Production Serum Amyloid A (SAA) Production Inflammation->SAA_Production stimulates Colchicine Colchicine Colchicine->Inflammation inhibits SAA Serum Amyloid A (SAA) GAGs Glycosaminoglycans (GAGs) SAA->GAGs binds to Amyloid_Fibrils Amyloid Fibril Polymerization GAGs->Amyloid_Fibrils promotes Amyloid_Deposition Amyloid Deposition in Tissues Amyloid_Fibrils->Amyloid_Deposition leads to Eprodisate Eprodisate Eprodisate->GAGs competitively binds to SAA binding sites on GAGs

Figure 1: Mechanisms of Action

Clinical Efficacy: A Head-to-Head Look at the Data

Direct comparative trials between eprodisate and colchicine for FMF-related amyloidosis are lacking. However, data from placebo-controlled trials of eprodisate and numerous studies on colchicine allow for an indirect comparison of their clinical performance.

This compound

The pivotal clinical evidence for eprodisate comes from a multicenter, randomized, double-blind, placebo-controlled Phase III trial involving 183 patients with AA amyloidosis and renal involvement. The primary endpoint was a composite of worsening renal function or death.

Eprodisate Clinical Trial Outcomes (24 months) Eprodisate (n=89) Placebo (n=94) Hazard Ratio (95% CI) P-value
Primary Composite Endpoint (Worsening Renal Function or Death) 27% (24 patients)40% (38 patients)0.58 (0.37 - 0.93)0.02
Mean Rate of Decline in Creatinine Clearance (mL/min/1.73m² per year) -10.9-15.6-0.02
Progression to End-Stage Renal Disease 7 patients13 patients0.54 (0.22 - 1.37)0.20
Mortality Not specifiedNot specified0.95 (0.27 - 3.29)0.94

Data sourced from the pivotal Phase III clinical trial of eprodisate.

Notably, while eprodisate demonstrated a statistically significant slowing of renal function decline, it did not show a significant effect on proteinuria.

Colchicine

Colchicine has been the standard of care for FMF for decades, and its efficacy in preventing amyloidosis is well-documented. For patients who have already developed amyloidosis, colchicine therapy can lead to stabilization or improvement in renal function and a reduction in proteinuria.

A retrospective analysis of 68 FMF patients with amyloidosis treated with colchicine and followed for at least 5 years showed that a higher dosage was associated with better outcomes in patients with preserved renal function at baseline.

Colchicine Retrospective Study Outcomes (≥ 5 years) Deterioration Stable Disease Regression of Proteinuria
Overall (n=68) 31 patients22 patients15 patients
Initial Serum Creatinine < 1.5 mg/dL Significantly lowerSignificantly higherSignificantly higher
Mean Colchicine Dosage > 1.5 mg/day Significantly lowerSignificantly higherSignificantly higher

Data adapted from a retrospective analysis of colchicine therapy in FMF amyloidosis.

Another study in children with FMF amyloid nephropathy demonstrated that compliant patients had significantly better outcomes than non-compliant patients, with many experiencing improvement in proteinuria.

Experimental Protocols

Eprodisate Phase III Clinical Trial Methodology

The pivotal study for eprodisate was a multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 183 patients with biopsy-proven AA amyloidosis and renal involvement (proteinuria >1 g/day or creatinine clearance <60 mL/min). Patients with creatinine clearance <20 mL/min were excluded.

  • Intervention: Patients were randomized to receive either eprodisate or a matching placebo for 24 months. Doses of eprodisate were adjusted based on creatinine clearance.

  • Primary Endpoint: A composite endpoint of worsening renal function (doubling of serum creatinine, 50% reduction in creatinine clearance, or progression to end-stage renal disease) or death.

  • Follow-up: Patients were followed every 4 months for a total of 2 years.

Start Patient Screening (AA Amyloidosis with Renal Involvement) Randomization Randomization (1:1) Start->Randomization Eprodisate_Arm Eprodisate Treatment (Dose adjusted for CrCl) Randomization->Eprodisate_Arm Group A Placebo_Arm Placebo Treatment Randomization->Placebo_Arm Group B FollowUp 24-Month Follow-up (Assessments every 4 months) Eprodisate_Arm->FollowUp Placebo_Arm->FollowUp Primary_Endpoint Primary Endpoint Analysis: - Worsening Renal Function - Death FollowUp->Primary_Endpoint

Figure 2: Eprodisate Phase III Trial Workflow
Colchicine Clinical Use and Monitoring

The use of colchicine in FMF-related amyloidosis is based on long-term clinical practice rather than a single pivotal trial.

  • Patient Population: Patients diagnosed with FMF, particularly those with genotypes associated with a higher risk of amyloidosis, and patients with established FMF-related amyloidosis.

  • Intervention: Lifelong daily oral administration of colchicine. The typical adult dose is 1.0-2.0 mg/day, with the aim of preventing inflammatory attacks and controlling subclinical inflammation. For patients with established amyloidosis, a dosage of >1.5 mg/day may be more effective, provided it is tolerated and renal function allows.

  • Monitoring: Regular monitoring of FMF attack frequency, inflammatory markers (such as C-reactive protein and SAA), urinalysis for proteinuria, and serum creatinine to assess renal function. Compliance with therapy is a critical factor for success.

Safety and Tolerability

Eprodisate: In its Phase III trial, eprodisate was found to have a safety profile similar to placebo, with a comparable incidence of adverse events.

Colchicine: The most common side effects of colchicine are gastrointestinal, including diarrhea, nausea, and abdominal pain. These are often dose-dependent. While generally safe for long-term use at prescribed doses, colchicine has a narrow therapeutic index, and toxicity can be severe in cases of overdose.

Summary and Conclusion

Eprodisate and colchicine represent two distinct therapeutic strategies for managing FMF-related amyloidosis. Colchicine remains the foundational therapy for FMF, aimed at preventing the underlying inflammation that leads to amyloidogenesis. Its efficacy in preventing amyloidosis is well-established, and it can also stabilize or improve renal function in some patients with existing amyloid disease.

Eprodisate offers a novel, targeted approach by directly inhibiting the formation and deposition of amyloid fibrils. Clinical trial data has shown its ability to slow the progression of renal decline in patients with established AA amyloidosis, an important clinical outcome. However, it did not demonstrate a significant impact on proteinuria or mortality in the pivotal trial.

For the research and drug development community, the choice between or combination of these therapies in future clinical trial designs will depend on the specific patient population and therapeutic goals. Eprodisate may be a valuable option for patients with established renal disease due to AA amyloidosis, potentially as an adjunct to anti-inflammatory treatments. Further research, including studies exploring combination therapies and head-to-head comparisons, is warranted to optimize treatment for this severe complication of FMF.

References

Eprodisate Disodium vs. Anti-Inflammatory Agents: A Comparative Guide on Efficacy in AA Amyloidosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of eprodisate disodium and various anti-inflammatory agents in the management of Amyloid A (AA) amyloidosis, a rare and serious complication of chronic inflammatory diseases. The primary therapeutic goal in AA amyloidosis is to reduce the production of the precursor protein, serum amyloid A (SAA), or to prevent its deposition as amyloid fibrils, thereby preserving organ function, particularly renal function.

Executive Summary

This compound and anti-inflammatory agents represent two distinct therapeutic strategies for AA amyloidosis. Eprodisate directly targets amyloid fibril formation by inhibiting the interaction between SAA and glycosaminoglycans (GAGs).[1][2] In contrast, anti-inflammatory agents, including biologic agents like TNF-α inhibitors, IL-1 inhibitors, and IL-6 inhibitors, aim to suppress the underlying inflammatory condition, which in turn reduces the production of SAA by the liver.[3]

Clinical trial data for eprodisate demonstrates a modest benefit in slowing the decline of renal function. However, it does not significantly impact SAA levels or proteinuria. Anti-inflammatory agents, on the other hand, have shown robust efficacy in reducing SAA levels, which is considered a key determinant of clinical outcome in AA amyloidosis. In numerous studies, this reduction in SAA has been associated with stabilization or improvement in renal function and, in some instances, regression of amyloid deposits.

Mechanism of Action

This compound

This compound is a sulfonated small molecule that structurally mimics heparan sulfate, a type of glycosaminoglycan. It competitively binds to the GAG-binding sites on the SAA protein, thereby inhibiting the interaction between SAA and GAGs. This interaction is a critical step in the polymerization of SAA into insoluble amyloid fibrils. By disrupting this process, eprodisate aims to prevent the deposition of new amyloid fibrils in tissues.

cluster_0 Normal Pathogenesis SAA Serum Amyloid A (SAA) Amyloid Amyloid Fibril Deposition SAA->Amyloid interacts with GAGs GAG Glycosaminoglycans (GAGs) Eprodisate This compound Eprodisate->SAA

Mechanism of Action of this compound
Anti-inflammatory Agents

The primary strategy in treating AA amyloidosis is to control the underlying inflammatory disease to reduce the production of SAA. Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 (IL-1), are potent inducers of SAA synthesis in hepatocytes. Biologic agents that target these cytokines have proven effective in rapidly and significantly lowering circulating SAA levels.

Inflammation Chronic Inflammatory Disease Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1) Inflammation->Cytokines Hepatocytes Hepatocytes Cytokines->Hepatocytes stimulate SAA Increased SAA Production Hepatocytes->SAA Amyloid Amyloid Fibril Deposition SAA->Amyloid AntiInflam Anti-inflammatory Agents (e.g., IL-6, TNF-α inhibitors) AntiInflam->Cytokines inhibit

Mechanism of Action of Anti-inflammatory Agents

Quantitative Data on Efficacy

This compound

The primary evidence for the efficacy of eprodisate comes from a multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.

EndpointEprodisate GroupPlacebo Groupp-value
Primary Composite Endpoint (Worsened Renal Function or Death) 27% (24/89 patients)40% (38/94 patients)0.06
Hazard Ratio for Worsening Disease0.58 (95% CI, 0.37 to 0.93)-0.02
Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year) 10.915.60.02
Progression to End-Stage Renal Disease (Hazard Ratio) 0.54-0.20
Risk of Death (Hazard Ratio) 0.95-0.94

Data from the pivotal Phase 3 trial of eprodisate in patients with AA amyloidosis and renal involvement.

Anti-inflammatory Agents

Data for anti-inflammatory agents are derived from various studies, including retrospective analyses and case series. A direct comparison with the eprodisate trial is not feasible due to differences in study design and patient populations.

TNF-α Inhibitors (e.g., Etanercept, Infliximab)

Study EndpointOutcome
SAA Levels Etanercept was associated with a fall in SAA levels in 7 of 9 patients, with 5 achieving levels <11 mg/L.
Renal Function No significant changes in serum creatinine or proteinuria were observed during a median of 23 months of etanercept therapy. In another report, infliximab treatment led to the resolution of proteinuria.

IL-1 Inhibitors (e.g., Anakinra)

Study EndpointOutcome
SAA Levels In a study of 11 patients, the median pre-treatment SAA was 74 mg/L, which decreased to a median on-treatment SAA of 6 mg/L (p=0.0047).
Amyloid Load Serial SAP scintigraphy showed regression of amyloid load in 5 responders and stabilization in 3.
Proteinuria A study of 17 patients with FMF-associated amyloidosis showed a significant reduction in proteinuria from a mean of 1606 mg/day to 519 mg/day (p=0.008) with IL-1 inhibitor therapy.

IL-6 Inhibitors (e.g., Tocilizumab)

Study EndpointOutcome
SAA Levels IL-6 inhibitors may normalize SAA levels in most patients. Studies have shown a significant reduction in SAA levels with tocilizumab treatment.
Renal Function Tocilizumab has been shown to decrease proteinuria and improve or stabilize GFR.
Comparative Efficacy In a retrospective analysis, tocilizumab was superior to anti-TNF agents in reducing SAA levels and improving kidney function.

Experimental Protocols

This compound Phase 3 Trial

Start Patient Screening (Biopsy-proven AA amyloidosis, Renal involvement) Randomization Randomization (n=183) Start->Randomization Eprodisate Eprodisate Group (n=89) Randomization->Eprodisate Placebo Placebo Group (n=94) Randomization->Placebo Treatment 24 Months Treatment Eprodisate->Treatment Placebo->Treatment Endpoint Primary Endpoint Assessment: - Doubling of serum creatinine - 50% reduction in CrCl - Progression to ESRD - Death Treatment->Endpoint

Experimental Workflow of the Eprodisate Phase 3 Trial
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 183 patients with biopsy-proven AA amyloidosis and renal involvement (proteinuria >1 g/day or creatinine clearance <60 mL/min). Patients with end-stage renal disease were excluded.

  • Intervention: Patients were randomized to receive either this compound or a placebo for 24 months.

  • Primary Endpoint: A composite endpoint assessing whether renal function had worsened (doubling of serum creatinine, 50% decrease in creatinine clearance, progression to dialysis, or death), improved, or remained stable.

General Protocol for Anti-inflammatory Agent Studies

The methodologies for studies evaluating anti-inflammatory agents are more varied, often consisting of retrospective analyses, case series, or observational studies.

  • Study Design: Typically retrospective or prospective observational studies, or case series.

  • Patient Population: Patients with AA amyloidosis secondary to a known chronic inflammatory disease (e.g., rheumatoid arthritis, familial Mediterranean fever).

  • Intervention: Treatment with a specific anti-inflammatory agent (e.g., a TNF-α inhibitor, IL-1 inhibitor, or IL-6 inhibitor), often after failure of or intolerance to standard therapies.

  • Endpoint Assessment: The primary outcomes are typically the change in serum SAA levels and markers of renal function (e.g., proteinuria, serum creatinine, creatinine clearance). In some cases, changes in amyloid deposition are assessed by scintigraphy or repeat biopsies.

Conclusion

This compound offers a specific anti-amyloidogenic mechanism by preventing fibril formation. Clinical data indicates it can slow the progression of renal disease in patients with AA amyloidosis, although it does not appear to affect the underlying inflammatory process or existing amyloid deposits.

Anti-inflammatory agents, particularly the newer biologic therapies, provide a potent means of suppressing SAA production by targeting the underlying inflammation. This approach has been shown to lead to significant reductions in SAA levels, which is strongly associated with improved clinical outcomes, including stabilization or improvement of renal function.

The selection of a therapeutic strategy for a patient with AA amyloidosis should be individualized. For patients with a clearly defined and treatable underlying inflammatory condition, an aggressive anti-inflammatory approach is the cornerstone of management. Eprodisate may be considered as an adjunct therapy or for patients in whom the underlying inflammatory drive cannot be adequately controlled. Further research, including head-to-head clinical trials, is needed to more definitively establish the comparative efficacy of these different therapeutic approaches.

References

Eprodisate's Inhibitory Effect on SAA Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Eprodisate and other potential therapeutic agents in the context of inhibiting Serum Amyloid A (SAA) polymerization, a key pathological event in AA amyloidosis. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their evaluation of potential therapeutic strategies.

Introduction to SAA Polymerization and Therapeutic Intervention

AA amyloidosis is a serious complication of chronic inflammatory diseases, characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein. This deposition can lead to severe organ dysfunction, particularly affecting the kidneys. A critical step in the pathogenesis of AA amyloidosis is the polymerization of SAA monomers into insoluble fibrils. This process is facilitated by the interaction of SAA with components of the extracellular matrix, most notably glycosaminoglycans (GAGs) like heparan sulfate.

Therapeutic strategies for AA amyloidosis can be broadly categorized into two main approaches:

  • Reducing the precursor protein supply: This involves controlling the underlying inflammatory condition to lower the concentration of circulating SAA.

  • Inhibiting SAA polymerization and fibril deposition: This approach targets the process of fibril formation directly.

Eprodisate falls into the second category, representing a class of drugs designed to directly interfere with the amyloidogenic cascade.

Eprodisate: A Direct Inhibitor of SAA Fibril Formation

Eprodisate (Kiacta™) is a sulfonated small molecule with a structure that mimics heparan sulfate. Its primary mechanism of action is to competitively bind to the GAG-binding sites on SAA molecules.[1][2] This competitive inhibition disrupts the interaction between SAA and endogenous GAGs, a crucial step for the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.[3][4]

Clinical Efficacy of Eprodisate

A significant multicenter, randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy and safety of Eprodisate in patients with AA amyloidosis and renal involvement. The key findings from this 24-month study are summarized below.

Outcome MeasureEprodisate GroupPlacebo Groupp-valueHazard Ratio (95% CI)
Worsened Disease27% (24 of 89)40% (38 of 94)0.060.58 (0.37 to 0.93)[5]
Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year)10.915.60.02N/A
Progression to End-Stage Renal DiseaseNot specifiedNot specified0.200.54
Risk of DeathNot specifiedNot specified0.940.95
Worsened disease was a composite endpoint including doubling of serum creatinine, 50% reduction in creatinine clearance, progression to end-stage renal disease, or death.

These results indicate that Eprodisate significantly slows the decline of renal function in patients with AA amyloidosis.

Alternative Therapeutic Strategies and Comparative Analysis

Therapeutic AgentPrimary Mechanism of ActionTargetDirect SAA Polymerization Inhibition
Eprodisate Competitive inhibition of SAA-GAG interactionSAA-GAG BindingYes
Epigallocatechin-3-gallate (EGCG) Binds to amyloidogenic proteins, remodels fibrilsSAA protein (putative)Yes (demonstrated for other amyloids)
Colchicine Anti-inflammatory; inhibits neutrophil motility and inflammasome activationMicrotubules, InflammasomeNo (reduces SAA precursor)
TNF-alpha Inhibitors (e.g., Infliximab, Etanercept) Neutralize TNF-alpha, a key inflammatory cytokineTNF-alphaNo (reduces SAA precursor)

Experimental Protocols

In Vitro SAA Polymerization Assay (Thioflavin T)

The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring the kinetics of amyloid fibril formation in vitro.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time is proportional to the extent of fibril formation.

Detailed Protocol:

  • Preparation of Reagents:

    • SAA Solution: Recombinant human SAA protein is solubilized in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.

    • Thioflavin T Stock Solution: A concentrated stock solution of ThT (e.g., 1 mM) is prepared in distilled water and filtered through a 0.22 µm filter.

    • Inhibitor Stock Solutions: Stock solutions of Eprodisate, EGCG, or other test compounds are prepared in a suitable solvent.

  • Assay Setup:

    • The assay is typically performed in a 96-well black, clear-bottom microplate.

    • To each well, add the SAA solution, ThT (final concentration typically 10-25 µM), and the test inhibitor at various concentrations.

    • Include control wells with SAA and ThT but without any inhibitor, and wells with only buffer and ThT for background fluorescence.

  • Incubation and Measurement:

    • The plate is sealed to prevent evaporation and incubated at 37°C with intermittent shaking.

    • Fluorescence is measured at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis:

    • The background fluorescence is subtracted from the readings of the sample wells.

    • The fluorescence intensity is plotted against time to generate aggregation kinetics curves.

    • The inhibitory effect of a compound can be quantified by comparing the lag time, the maximum fluorescence intensity, and the rate of aggregation in the presence and absence of the inhibitor. The half-maximal inhibitory concentration (IC50) can be determined from dose-response curves.

In Vivo Murine Model of AA Amyloidosis

Animal models are crucial for evaluating the in vivo efficacy of potential therapeutic agents. A commonly used model is the induction of AA amyloidosis in mice.

Principle: Chronic inflammation is induced in mice, leading to a sustained increase in SAA levels and subsequent amyloid deposition in various organs.

Detailed Protocol:

  • Induction of Inflammation:

    • Inflammation can be induced by repeated subcutaneous injections of an inflammatory agent such as silver nitrate or casein.

    • Alternatively, transgenic mouse models that overexpress pro-inflammatory cytokines like interleukin-6 (IL-6) can be used, which spontaneously develop AA amyloidosis.

  • Amyloid Enhancing Factor (AEF):

    • To accelerate and synchronize amyloid deposition, a small amount of pre-formed amyloid fibrils (amyloid enhancing factor or AEF) can be injected intravenously at the start of the inflammatory challenge.

  • Treatment Protocol:

    • The test compound (e.g., Eprodisate) is administered to the mice, typically orally or via injection, starting either before or after the induction of inflammation.

    • A control group of mice receives a placebo.

  • Assessment of Amyloid Deposition:

    • After a defined period (e.g., several weeks), the mice are euthanized, and organs such as the spleen, liver, and kidneys are harvested.

    • Amyloid deposition is quantified by staining tissue sections with Congo red and observing the characteristic apple-green birefringence under polarized light.

    • The amount of amyloid can also be quantified biochemically by extracting and measuring the amount of AA protein.

  • Evaluation of Organ Function:

    • Renal function can be assessed by measuring parameters such as blood urea nitrogen (BUN) and serum creatinine levels.

Visualizing the Mechanisms of Action

To illustrate the different therapeutic approaches, the following diagrams depict the signaling pathway of SAA polymerization and the points of intervention for various inhibitors.

SAA_Polymerization_Pathway cluster_inflammation Inflammatory Response cluster_synthesis SAA Synthesis cluster_polymerization Polymerization & Deposition Chronic Inflammation Chronic Inflammation Cytokine Release (IL-6, TNF-α) Cytokine Release (IL-6, TNF-α) Chronic Inflammation->Cytokine Release (IL-6, TNF-α) Hepatocytes Hepatocytes Cytokine Release (IL-6, TNF-α)->Hepatocytes SAA Production SAA Production Hepatocytes->SAA Production Soluble SAA Soluble SAA SAA Production->Soluble SAA SAA-GAG Interaction SAA-GAG Interaction Soluble SAA->SAA-GAG Interaction SAA Fibril Formation SAA Fibril Formation SAA-GAG Interaction->SAA Fibril Formation Amyloid Deposition Amyloid Deposition SAA Fibril Formation->Amyloid Deposition

Figure 1. SAA Polymerization Pathway in AA Amyloidosis.

Inhibitor_Intervention Chronic Inflammation Chronic Inflammation Cytokine Release Cytokine Release Chronic Inflammation->Cytokine Release SAA Production SAA Production Cytokine Release->SAA Production SAA-GAG Interaction SAA-GAG Interaction SAA Production->SAA-GAG Interaction SAA Fibril Formation SAA Fibril Formation SAA-GAG Interaction->SAA Fibril Formation Colchicine Colchicine Colchicine->Chronic Inflammation TNF-α Inhibitors TNF-α Inhibitors TNF-α Inhibitors->Cytokine Release Eprodisate Eprodisate Eprodisate->SAA-GAG Interaction EGCG EGCG EGCG->SAA Fibril Formation

Figure 2. Points of Intervention for SAA Polymerization Inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Recombinant SAA Recombinant SAA ThT Assay ThT Assay Recombinant SAA->ThT Assay Kinetic Analysis Kinetic Analysis ThT Assay->Kinetic Analysis Inhibitor Screening Inhibitor Screening Inhibitor Screening->ThT Assay Efficacy Assessment Efficacy Assessment Kinetic Analysis->Efficacy Assessment Correlation AA Amyloidosis Mouse Model AA Amyloidosis Mouse Model Inhibitor Treatment Inhibitor Treatment AA Amyloidosis Mouse Model->Inhibitor Treatment Tissue Analysis Tissue Analysis Inhibitor Treatment->Tissue Analysis Tissue Analysis->Efficacy Assessment

Figure 3. Experimental Workflow for Validating SAA Polymerization Inhibitors.

Conclusion

Eprodisate represents a targeted approach to treating AA amyloidosis by directly inhibiting the polymerization of SAA into amyloid fibrils. Clinical data has demonstrated its efficacy in slowing the progression of renal disease. Alternative strategies, such as anti-inflammatory agents like colchicine and TNF-alpha inhibitors, work upstream by reducing the supply of the SAA precursor protein. While direct comparative in vitro studies are limited, this guide provides a framework for understanding the distinct mechanisms of action and the available evidence for these different therapeutic approaches. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies to further elucidate the relative potencies and mechanisms of these and other novel inhibitors of SAA polymerization.

References

Eprodisate Disodium: A Comparative Analysis of its Mechanism of Action in AA Amyloidosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Eprodisate Disodium with other therapeutic alternatives for the treatment of Amyloid A (AA) amyloidosis, focusing on their mechanisms of action and supported by experimental data.

Introduction to AA Amyloidosis and Therapeutic Strategies

AA amyloidosis is a serious complication of chronic inflammatory diseases, characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein, primarily affecting the kidneys.[1][2] Therapeutic strategies are centered on reducing the underlying inflammation to decrease SAA production or inhibiting the formation of amyloid fibrils.[2]

This compound: A Glycosaminoglycan Mimetic

This compound is a small, sulfonated molecule designed to mimic heparan sulfate, a type of glycosaminoglycan (GAG).[2] GAGs are known to bind to SAA and facilitate its polymerization into amyloid fibrils. Eprodisate competitively binds to the GAG-binding sites on SAA, thereby inhibiting the aggregation of SAA into fibrils and their subsequent deposition in tissues.[2]

Mechanism of Action: this compound

The mechanism of action of Eprodisate is to disrupt the interaction between SAA and GAGs, a critical step in the amyloidogenic cascade. By acting as a competitive inhibitor, Eprodisate prevents the conformational changes in SAA that lead to fibril formation.

cluster_0 Normal Inflammatory Response cluster_1 AA Amyloid Fibril Formation cluster_2 Eprodisate Mechanism of Action Chronic Inflammation Chronic Inflammation Increased SAA Production Increased SAA Production Chronic Inflammation->Increased SAA Production SAA Monomers SAA Monomers Increased SAA Production->SAA Monomers Amyloid Fibril Deposition Amyloid Fibril Deposition SAA Monomers->Amyloid Fibril Deposition GAGs Inhibition of Fibril Formation Inhibition of Fibril Formation SAA Monomers->Inhibition of Fibril Formation Eprodisate Complex Kidney Damage Kidney Damage Amyloid Fibril Deposition->Kidney Damage Eprodisate Eprodisate Eprodisate->SAA Monomers Competitively Binds

Figure 1: Eprodisate's inhibition of SAA fibril formation.

Clinical Efficacy of this compound

A pivotal Phase III clinical trial (NCT00035334) evaluated the efficacy of Eprodisate in patients with AA amyloidosis and renal involvement. While the initial results showed a trend towards slowing the decline of renal function, a subsequent confirmatory Phase 3 study did not meet its primary efficacy endpoint of slowing renal function decline.

EndpointEprodisate GroupPlacebo Groupp-valueReference
Worsening of Renal Disease or Death27% (24/89)40% (38/94)0.06
Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year)10.915.60.02
Hazard Ratio for Worsening Disease0.58 (95% CI, 0.37 to 0.93)-0.02

Alternative Therapeutic Strategies and Comparative Efficacy

Current alternative treatments for AA amyloidosis primarily focus on controlling the underlying inflammatory condition to reduce SAA levels. These include cytokine inhibitors and other anti-inflammatory agents.

Cytokine Inhibitors

Tumor Necrosis Factor (TNF) Inhibitors (e.g., Etanercept, Infliximab)

TNF-alpha is a key cytokine in many chronic inflammatory diseases. By blocking TNF-alpha, these agents can reduce SAA production.

Interleukin-1 (IL-1) Inhibitors (e.g., Anakinra)

IL-1 is another pro-inflammatory cytokine that drives SAA production. Anakinra is a recombinant IL-1 receptor antagonist.

Interleukin-6 (IL-6) Inhibitors (e.g., Tocilizumab)

IL-6 is a potent inducer of SAA synthesis in the liver. Tocilizumab is a monoclonal antibody that blocks the IL-6 receptor. A recent retrospective study has suggested that tocilizumab may be more effective than other biologics in reducing C-reactive protein (CRP) levels and preventing progression to end-stage renal disease (ESRD).

TreatmentKey Efficacy FindingsStudy TypeReference
Etanercept Decreased proteinuria from 2.24 g/day to 0.57 g/day (p < 0.01) and SAA levels from 250 µg/ml to 26 µg/ml (p < 0.01) in 14 patients with RA-associated AA amyloidosis.Retrospective
Infliximab In a study of 25 patients, a decrease in proteinuria was observed in almost all patients, with stabilization of plasma creatinine in 83% of cases.Retrospective
Anakinra In a study of seven patients with AA amyloidosis of uncertain cause, six responded with a median SAA level decrease from 63 mg/L to 5 mg/L. Proteinuria improved in two patients.Retrospective
Tocilizumab In a study of 12 FMF patients with AA amyloidosis, mean 24-hour urinary protein excretion was reduced from 6537.6 mg/dL to 4745.5 mg/dL.Retrospective
Tocilizumab vs. Other Biologics In a study of 83 patients, progression to ESRD was prevented in 60-88% of patients on biologics. Tocilizumab was more effective in reducing CRP and progression to ESRD and death compared to other bDMARDs.Retrospective
Other Anti-inflammatory Agents

Colchicine

Colchicine is particularly effective in preventing and treating AA amyloidosis associated with Familial Mediterranean Fever (FMF). Its mechanism is thought to involve the inhibition of neutrophil chemotaxis and inflammasome activation.

TreatmentKey Efficacy FindingsStudy TypeReference
Colchicine In a study of 68 FMF patients with amyloidosis, kidney disease worsened in 31, remained stable in 22, and proteinuria regressed in 15 patients over a follow-up of ≥ 5 years.Retrospective
Colchicine In a study of 38 children with FMF-associated amyloid nephropathy, 13 of 24 compliant patients showed improved proteinuria.Clinical Trial
Colchicine In a study of 24 patients, proteinuria decreased by >50% in 11 of 14 non-nephrotic patients.Clinical Trial

Experimental Protocols

Eprodisate Phase III Trial (NCT00035334)
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 183 patients with biopsy-proven AA amyloidosis and renal involvement.

  • Intervention: Eprodisate or placebo administered orally twice daily for 24 months.

  • Primary Endpoint: A composite of renal function or death. Worsening of renal function was defined as a doubling of the serum creatinine level, a 50% or more reduction in creatinine clearance, or progression to end-stage renal disease.

  • Renal Function Assessment: Creatinine clearance was calculated from 24-hour urine collections.

cluster_0 Patient Screening and Enrollment cluster_1 Treatment Phase (24 Months) cluster_2 Endpoint Assessment Biopsy-proven AA Amyloidosis Biopsy-proven AA Amyloidosis Renal Involvement Renal Involvement Biopsy-proven AA Amyloidosis->Renal Involvement Randomization Randomization Renal Involvement->Randomization Eprodisate Group Eprodisate Group Randomization->Eprodisate Group Placebo Group Placebo Group Randomization->Placebo Group Primary Endpoint Composite of: - Doubling of Serum Creatinine - 50% Reduction in CrCl - Progression to ESRD - Death Eprodisate Group->Primary Endpoint Placebo Group->Primary Endpoint

Figure 2: Eprodisate Phase III trial workflow.
Assessment of Renal Function in AA Amyloidosis Studies

The primary method for assessing renal function in the cited studies is the measurement of creatinine clearance, often calculated from a 24-hour urine collection, and the quantification of proteinuria. Serum creatinine levels are also a key indicator.

Conclusion

This compound represents a targeted approach to inhibiting amyloid fibril formation by disrupting the SAA-GAG interaction. While its initial Phase III trial showed a statistically significant slowing in the decline of renal function, the confirmatory trial did not meet its primary endpoint.

Alternative therapies, primarily cytokine inhibitors and colchicine, have demonstrated efficacy in managing AA amyloidosis by controlling the underlying inflammation and reducing SAA production. Comparative data suggests that IL-6 inhibitors like tocilizumab may offer superior renal protection. However, the lack of head-to-head randomized controlled trials makes direct comparisons challenging. The choice of therapy should be guided by the underlying inflammatory disease, the severity of renal involvement, and the patient's overall clinical profile. Further research, including direct comparative trials, is needed to establish the optimal treatment strategy for AA amyloidosis.

References

Eprodisate in the Spotlight: A Head-to-Head Comparison with Other Glycosaminoglycan (GAG) Mimetics in Amyloidosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Eprodisate and other Glycosaminoglycan (GAG) mimetics for the treatment of Amyloid A (AA) amyloidosis. This document synthesizes available clinical and preclinical data, offering a detailed look at mechanisms of action, experimental protocols, and performance data.

Eprodisate (1,3-propanedisulfonate), also known as Kiacta™, emerged as a pioneering therapeutic agent in the class of Glycosaminoglycan (GAG) mimetics designed to combat Amyloid A (AA) amyloidosis. This serious complication of chronic inflammatory diseases is characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein, leading to progressive organ dysfunction, particularly renal failure.[1][2] GAGs, such as heparan sulfate, are known to bind to SAA and promote fibril formation and deposition.[3][4][5] Eprodisate was developed to competitively inhibit this interaction, thereby preventing the polymerization of amyloid fibrils.

While Eprodisate reached late-stage clinical trials, a direct head-to-head comparison with other GAG mimetics in a clinical setting for AA amyloidosis is notably absent in the published literature. Research into other GAG mimetics for amyloidosis remains largely in the preclinical phase. Therefore, this guide will focus on a detailed analysis of Eprodisate's clinical trial data against placebo and provide an overview of the broader landscape of GAG mimetics based on available preclinical evidence.

Mechanism of Action: Disrupting Amyloid Formation

The core therapeutic strategy of GAG mimetics in AA amyloidosis is to interfere with the interaction between SAA and endogenous GAGs, a critical step in amyloid fibril formation and stabilization. Eprodisate, a small sulfonated molecule, mimics the structure of heparan sulfate, allowing it to bind to the GAG-binding sites on the SAA protein. This competitive binding is believed to inhibit the aggregation of SAA into insoluble fibrils and their subsequent deposition in tissues.

cluster_0 Pathophysiology of AA Amyloidosis cluster_1 Therapeutic Intervention with Eprodisate Chronic Inflammation Chronic Inflammation SAA Protein SAA Protein Chronic Inflammation->SAA Protein Upregulates Amyloid Fibril Deposition Amyloid Fibril Deposition SAA Protein->Amyloid Fibril Deposition Aggregates with GAGs Inhibition of Fibril Formation Inhibition of Fibril Formation SAA Protein->Inhibition of Fibril Formation GAGs GAGs GAGs->Amyloid Fibril Deposition Promotes aggregation GAGs->Inhibition of Fibril Formation Organ Dysfunction Organ Dysfunction Amyloid Fibril Deposition->Organ Dysfunction Eprodisate Eprodisate Eprodisate->SAA Protein Competitively binds

Mechanism of Eprodisate in AA Amyloidosis.

Head-to-Head Clinical Performance: Eprodisate vs. Placebo

Two key multinational, randomized, double-blind, placebo-controlled clinical trials have evaluated the efficacy and safety of Eprodisate in patients with AA amyloidosis and renal involvement.

Phase II/III Clinical Trial (NCT00035334)

This initial pivotal study provided encouraging results for Eprodisate.

Quantitative Data Summary

Outcome MeasureEprodisate (n=89)Placebo (n=94)p-valueHazard Ratio (95% CI)
Primary Composite Endpoint
Worsened Disease at 24 months27% (24 patients)40% (38 patients)0.060.58 (0.37 to 0.93)
Secondary Renal Endpoints
Mean Rate of Decline in CrCl (mL/min/1.73m²/year)10.915.60.02N/A
Progression to End-Stage Renal DiseaseN/AN/A0.200.54
Safety
Incidence of Adverse EventsSimilar to PlaceboSimilar to EprodisateN/AN/A
Death5 patients5 patients0.940.95

CrCl: Creatinine Clearance. The primary composite endpoint was defined as a doubling of serum creatinine, a 50% or more reduction in creatinine clearance, progression to end-stage renal disease, or death.

Confirmatory Phase 3 Study (NCT01215747)

A subsequent confirmatory Phase 3 trial was conducted to provide further evidence for regulatory approval. However, this study did not meet its primary efficacy endpoint.

Quantitative Data Summary

Outcome MeasureEprodisate (n≈130)Placebo (n≈131)Result
Primary Efficacy Endpoint
Slowing Renal Function DeclineNot specifiedNot specifiedDid not meet endpoint
Safety
TolerabilityWell-toleratedN/ASafe and well-tolerated over >4 years

Detailed quantitative results from this trial are not widely available in the public domain.

Experimental Protocols

Phase II/III Clinical Trial (NCT00035334) Protocol
  • Study Design : A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants : 183 patients with biopsy-proven AA amyloidosis and renal involvement (proteinuria >1 g/day or creatinine clearance <60 mL/minute). Patients with a creatinine clearance of <20 mL/minute were excluded.

  • Intervention : Patients were randomized to receive either Eprodisate or a matching placebo orally twice daily for 24 months. The dosage of Eprodisate was adjusted based on baseline renal function:

    • CrCl > 80 mL/min: 2400 mg/day

    • CrCl 30-80 mL/min: 1600 mg/day

    • CrCl < 30 mL/min: 800 mg/day

  • Primary Endpoint : A composite of a 50% or greater reduction in creatinine clearance, doubling of serum creatinine, progression to end-stage renal disease, or death.

  • Statistical Analysis : The primary analysis was a time-to-event analysis using a Cox proportional-hazards model, stratified by baseline nephrotic status.

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization 183 eligible patients Eprodisate Arm Eprodisate Arm Randomization->Eprodisate Arm n=89 Placebo Arm Placebo Arm Randomization->Placebo Arm n=94 24-Month Treatment 24-Month Treatment Eprodisate Arm->24-Month Treatment Placebo Arm->24-Month Treatment Endpoint Analysis Endpoint Analysis 24-Month Treatment->Endpoint Analysis

Workflow of the Eprodisate Phase II/III Trial.
Confirmatory Phase 3 Study (NCT01215747) Protocol

  • Study Design : An international, randomized, double-blind, placebo-controlled Phase 3 study.

  • Participants : 261 adult patients with AA Amyloidosis.

  • Intervention : Patients were randomized to receive either 800mg of Kiacta (eprodisate) twice daily or a placebo.

  • Primary Endpoint : To assess the efficacy of Eprodisate in preventing renal function decline.

  • Duration : The study was event-driven and lasted for 5 years, concluding after a target of 120 patient events related to the deterioration of kidney function was reached.

The Landscape of Other GAG Mimetics

While Eprodisate is the most clinically advanced GAG mimetic for AA amyloidosis, the broader field includes a variety of compounds, primarily in preclinical stages of development. These mimetics are being investigated for their potential to interfere with GAG-protein interactions across a range of diseases, including cancer and viral infections, in addition to amyloidosis.

In the context of amyloidosis, preclinical studies have often utilized natural GAGs like heparin and heparan sulfate to probe the mechanisms of fibril formation. These studies have shown that the degree of sulfation and the specific structure of the GAG can influence the rate of amyloid aggregation. For instance, highly sulfated GAGs like heparin can accelerate fibril formation in vitro for several amyloidogenic proteins.

Other potential GAG mimetics that have been explored in preclinical settings for various applications include synthetic sulfated small molecules and modified polysaccharides. However, specific named GAG mimetics with published data directly comparing their anti-amyloid efficacy to Eprodisate are not currently available.

Conclusion and Future Directions

Eprodisate represents a significant effort in targeting the GAG-amyloid interaction as a therapeutic strategy for AA amyloidosis. The initial Phase II/III clinical trial demonstrated a statistically significant slowing of renal function decline, providing proof-of-concept for this approach. However, the subsequent confirmatory Phase 3 study did not meet its primary endpoint, leading to a halt in its clinical development for this indication.

The field of GAG mimetics for amyloidosis remains an area of active research. Future developments may focus on creating next-generation GAG mimetics with improved efficacy, oral bioavailability, and safety profiles. Further preclinical studies are necessary to identify promising new candidates and to better understand the nuanced interactions between different GAG mimetics and various amyloidogenic proteins. For drug development professionals, the story of Eprodisate underscores both the potential of this therapeutic class and the challenges of translating promising mechanisms into clinically successful treatments.

References

Eprodisate Disodium: An In Vivo Therapeutic Appraisal in AA Amyloidosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Amyloid A (AA) amyloidosis is a life-threatening complication arising from chronic inflammatory conditions, characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein. This deposition primarily affects the kidneys, leading to progressive renal dysfunction and eventual failure. The current standard of care for AA amyloidosis focuses on managing the underlying inflammatory disease to reduce SAA production. However, a significant need remains for therapies that directly target the process of amyloid fibril formation. Eprodisate Disodium (formerly known as NC-503 or Kiacta™) emerged as a novel therapeutic agent designed to inhibit the interaction between SAA and glycosaminoglycans (GAGs), a critical step in amyloid fibril polymerization and deposition.[1][2][3] This guide provides an objective comparison of the in vivo therapeutic effect of this compound with other treatment alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting Fibril Formation

The pathogenesis of AA amyloidosis involves the aggregation of SAA protein into insoluble amyloid fibrils. This process is facilitated by the interaction of SAA with GAGs, such as heparan sulfate, which are present in the extracellular matrix.[2][3] this compound, a sulfonated small molecule, is designed to mimic the structure of GAGs. By competitively binding to the GAG-binding sites on SAA molecules, this compound disrupts the interaction between SAA and endogenous GAGs, thereby inhibiting the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Mechanism of Action of this compound cluster_0 Pathological Pathway cluster_1 Therapeutic Intervention SAA Serum Amyloid A (SAA) GAGs Glycosaminoglycans (GAGs) SAA->GAGs Binds to Amyloid Amyloid Fibril Deposition GAGs->Amyloid Promotes Aggregation Kidney Renal Dysfunction Amyloid->Kidney Eprodisate This compound Eprodisate->SAA Competitively Binds Eprodisate->GAGs Inhibits Interaction

Caption: this compound's Mechanism of Action.

In Vivo Validation: The Phase III Clinical Trial of this compound

A pivotal multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial (NCT00035334) was conducted to evaluate the efficacy and safety of this compound in patients with AA amyloidosis and renal involvement.

Experimental Protocol

Study Design:

  • Type: Randomized, double-blind, placebo-controlled, multicenter.

  • Participants: 183 patients with biopsy-proven AA amyloidosis and renal involvement (proteinuria >1 g/day or creatinine clearance <60 mL/min).

  • Intervention: Patients were randomly assigned to receive either this compound or a matching placebo orally twice daily for 24 months.

  • Primary Composite Endpoint: The primary outcome was a composite of renal function worsening or death. Worsening of renal function was defined as a 50% or greater decrease in creatinine clearance, a doubling of serum creatinine, or progression to end-stage renal disease (ESRD).

Below is a diagram outlining the experimental workflow of the Phase III clinical trial.

This compound Phase III Trial Workflow Start Patient Screening (Biopsy-proven AA Amyloidosis, Renal Involvement) Randomization Randomization (n=183) Start->Randomization Eprodisate_Group This compound Group (n=89) Randomization->Eprodisate_Group Placebo_Group Placebo Group (n=94) Randomization->Placebo_Group Treatment 24-Month Treatment Period Eprodisate_Group->Treatment Placebo_Group->Treatment Endpoint Primary Endpoint Assessment: - Renal Function Worsening - Death Treatment->Endpoint

Caption: Workflow of the Eprodisate Phase III Clinical Trial.

Quantitative Data Summary

The results of the Phase III trial demonstrated a beneficial effect of this compound in slowing the progression of renal disease in patients with AA amyloidosis.

Outcome MeasureThis compound (n=89)Placebo (n=94)p-valueHazard Ratio (95% CI)
Primary Composite Endpoint (Worsened Disease or Death) 24 (27%)38 (40%)0.060.58 (0.37 to 0.93)
Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m² per year) 10.915.60.02N/A
Progression to End-Stage Renal Disease N/AN/A0.200.54
Risk of Death N/AN/A0.940.95

Data sourced from the primary publication of the NCT00035334 trial.

These results indicated that this compound treatment was associated with a 42% reduction in the risk of worsening renal disease or death compared to placebo. The safety profile of this compound was comparable to that of placebo.

It is important to note that a subsequent confirmatory Phase III study of Eprodisate (then named Kiacta) did not meet its primary efficacy endpoint in slowing renal function decline.

Comparison with Alternative Treatments

Direct head-to-head comparative studies of this compound with other treatments for AA amyloidosis are limited. The primary alternative therapeutic strategies involve controlling the underlying inflammatory condition to reduce SAA production.

Standard of Care: Treating the Underlying Inflammation

The cornerstone of AA amyloidosis management is the aggressive treatment of the chronic inflammatory disease responsible for elevated SAA levels. This may involve antibiotics for chronic infections or anti-inflammatory and immunosuppressive agents for autoimmune conditions. The efficacy of this approach is dependent on the successful control of the primary disease.

Colchicine

Colchicine is a well-established treatment for Familial Mediterranean Fever (FMF), a genetic inflammatory disorder that can lead to AA amyloidosis. In patients with FMF-associated AA amyloidosis, colchicine has been shown to be effective in improving proteinuria and preventing the progression to chronic renal failure, particularly when initiated early in the disease course. A study on pediatric patients with FMF and amyloid nephropathy demonstrated that compliant patients receiving colchicine had improved or stabilized proteinuria, whereas non-compliant patients experienced deterioration of renal function.

TreatmentPatient PopulationKey Findings
Colchicine Children with FMF-associated amyloid nephropathyCompliant patients showed improvement or stabilization of proteinuria. Non-compliant patients had worsening renal function.
TNF-alpha Blockers

Tumor necrosis factor-alpha (TNF-α) is a key cytokine involved in the inflammatory cascade that stimulates SAA production. TNF-α blockers have emerged as a therapeutic option for AA amyloidosis secondary to chronic inflammatory diseases like rheumatoid arthritis. Observational studies have suggested that TNF-α blockade can lead to a reduction in proteinuria and stabilization of renal function in some patients. However, the use of TNF-α inhibitors in patients with pre-existing renal impairment requires careful consideration due to limited data from major clinical trials. A long-term observational study of patients with AA amyloidosis treated with anti-TNF agents showed a median survival of 10 years, with 24% of patients progressing to ESRD.

TreatmentPatient PopulationKey Findings
TNF-alpha Blockers Patients with AA amyloidosis secondary to various inflammatory diseasesLong-term follow-up showed a median survival of 10 years, with 24% progressing to ESRD.

Conclusion

The in vivo validation of this compound, primarily through its initial Phase III clinical trial, demonstrated a statistically significant and clinically meaningful benefit in slowing the decline of renal function in patients with AA amyloidosis. Its novel mechanism of action, directly targeting amyloid fibril formation, represents a departure from the standard of care which focuses on managing the underlying inflammation.

While direct comparative data is lacking, this compound offered a therapeutic option for patients irrespective of the underlying inflammatory condition. In contrast, the efficacy of colchicine is primarily established in FMF-associated AA amyloidosis, and the use of TNF-alpha blockers is targeted towards patients with specific inflammatory arthritides.

The subsequent failure of a confirmatory Phase III trial to meet its primary endpoint has clouded the future of this compound. However, the initial positive findings underscore the potential of targeting the SAA-GAG interaction as a valid therapeutic strategy in AA amyloidosis. Further research into this pathway and the development of next-generation inhibitors remain critical for addressing the unmet medical need in this devastating disease. This comparative guide provides researchers and drug development professionals with a comprehensive overview of the in vivo evidence for this compound and its position relative to other therapeutic approaches, facilitating informed decisions in the ongoing quest for effective treatments for AA amyloidosis.

References

Eprodisate Disodium's Anti-Amyloid Activity: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of eprodisate disodium in the treatment of Amyloid A (AA) amyloidosis presents a compelling case study in the challenges of drug development and the critical importance of reproducible clinical trial results. Initially heralded as a promising first-in-class anti-amyloid agent, its path from a successful Phase 2/3 trial to a confirmatory Phase 3 trial that failed to meet its primary endpoint underscores the complexities of targeting amyloid diseases. This guide provides an objective comparison of eprodisate's performance with other therapeutic alternatives, supported by available experimental data, to aid researchers in understanding the landscape of AA amyloidosis treatment.

This compound: A Tale of Two Trials

Eprodisate, a sulfonated molecule designed to mimic heparan sulfate, competitively binds to glycosaminoglycan (GAG) binding sites on serum amyloid A (SAA), the precursor protein in AA amyloidosis.[1][2] This action is intended to inhibit the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.[1][2]

The initial multicenter, randomized, double-blind, placebo-controlled Phase 2/3 trial (NCT00035334) provided encouraging results.[3] Over 24 months, eprodisate demonstrated a statistically significant benefit in slowing the decline of renal function in patients with AA amyloidosis. Specifically, the study showed a 42% reduction in the risk of worsening renal disease or death in the eprodisate group compared to placebo.

However, a subsequent confirmatory Phase 3 study (NCT01215747) did not replicate these positive findings. Bellus Health announced in 2016 that the trial failed to meet its primary efficacy endpoint of slowing renal function decline. This discrepancy in outcomes raises critical questions about the reproducibility of eprodisate's anti-amyloid activity and the factors that may have contributed to the differing results.

Quantitative Comparison of Clinical Trial Outcomes

To facilitate a clear comparison, the following table summarizes the key quantitative data from the pivotal eprodisate clinical trials.

Parameter Phase 2/3 Trial (Dember et al., 2007) Confirmatory Phase 3 Trial
Primary Endpoint Composite of: doubling of serum creatinine, 50% reduction in creatinine clearance, progression to end-stage renal disease, or death.Slowing renal function decline.
Key Finding 42% reduction in risk of primary endpoint with eprodisate vs. placebo (p=0.02).Did not meet primary efficacy endpoint.
Number of Patients 183261
Treatment Duration 24 monthsEvent-driven (completed after 120 events)
Mean Rate of Decline in Creatinine Clearance Eprodisate: -10.9 mL/min/1.73 m² per yearPlacebo: -15.6 mL/min/1.73 m² per year (p=0.02)Not reported as meeting endpoint.
Progression to End-Stage Renal Disease Hazard Ratio: 0.54 (p=0.20) (Not statistically significant)Not reported as meeting endpoint.
Mortality Hazard Ratio: 0.95 (p=0.94) (Not statistically significant)Not reported as meeting endpoint.

Alternative Therapeutic Strategies and Their Efficacy

The primary treatment for AA amyloidosis focuses on controlling the underlying inflammatory condition to reduce the production of SAA. Several agents have been investigated with varying degrees of success.

Alternative Treatment Mechanism of Action Reported Efficacy
Colchicine Anti-inflammatory, primarily used in Familial Mediterranean Fever (FMF).Effective in preventing and treating FMF-related AA amyloidosis. In a retrospective study of FMF patients with amyloidosis, a dosage of >1.5 mg/day was associated with stable or improved kidney function in patients with initial serum creatinine <1.5 mg/dl.
TNF-α Inhibitors (e.g., Infliximab, Etanercept) Block the pro-inflammatory cytokine TNF-α, a potent inducer of SAA.In a study of 15 patients with AA amyloidosis secondary to inflammatory arthritis, 3 patients showed a >80% decrease in proteinuria and an increase in GFR of 15-78%. Five other patients had stabilized renal parameters.
IL-6 Inhibitors (e.g., Tocilizumab) Blocks the IL-6 receptor, inhibiting a key pathway in inflammation and SAA production.A study of 83 patients with renal AA amyloidosis showed that tocilizumab was more effective than other biologics in reducing C-reactive protein and progression to end-stage renal disease. Case reports have shown that tocilizumab can preserve renal function even in patients with advanced kidney disease.
IL-1 Inhibitors (e.g., Anakinra, Canakinumab) Block the activity of the pro-inflammatory cytokine IL-1.A retrospective study of 11 patients with AA amyloidosis of unknown cause treated with anakinra showed a significant reduction in SAA levels (median pre-treatment 74 mg/L vs. on-treatment 6 mg/L). Case reports on canakinumab have shown efficacy in reducing proteinuria and inflammation in patients with FMF-related and other forms of AA amyloidosis.

Experimental Protocols

A detailed understanding of the methodologies used in clinical trials is crucial for interpreting and comparing results.

Renal Function Assessment
  • Serum Creatinine: Measured using standard clinical chemistry assays. A doubling of the baseline serum creatinine level was a key component of the primary endpoint in the initial eprodisate trial.

  • Creatinine Clearance (CrCl): Estimated using the Cockcroft-Gault formula, which considers the patient's age, weight, and serum creatinine level. A 50% reduction from baseline CrCl was another component of the primary endpoint in the eprodisate trial.

    • Cockcroft-Gault Formula:

      • For men: CrCl (mL/min) = [(140 - age) × weight (kg)] / (72 × serum creatinine (mg/dL))

      • For women: Multiply the result by 0.85.

Quantification of Amyloid Precursor Protein
  • Serum Amyloid A (SAA) Measurement: Quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). This assay typically involves capturing SAA from the sample with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody. The signal generated is proportional to the amount of SAA present.

Histological Assessment of Amyloid Deposition
  • Congo Red Staining: The gold standard for identifying amyloid deposits in tissue biopsies.

    • Formalin-fixed, paraffin-embedded tissue sections (5-10 µm thick) are deparaffinized and rehydrated.

    • Sections are stained with an alkaline Congo red solution.

    • After rinsing, the sections are counterstained, typically with hematoxylin, to visualize cell nuclei.

    • Under normal light microscopy, amyloid deposits appear pink or red.

    • Crucially, when viewed under polarized light, amyloid deposits exhibit a characteristic apple-green birefringence, which is diagnostic for amyloid.

Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of eprodisate and a generalized workflow for the clinical evaluation of anti-amyloid agents.

Eprodisate_Mechanism cluster_inflammation Chronic Inflammation cluster_liver Liver cluster_circulation Circulation cluster_tissue Extracellular Matrix Inflammatory Stimuli Inflammatory Stimuli Hepatocytes Hepatocytes Inflammatory Stimuli->Hepatocytes Induces SAA Precursor SAA Precursor Hepatocytes->SAA Precursor Produces Amyloid Fibrils Amyloid Fibrils SAA Precursor->Amyloid Fibrils Polymerizes with GAGs Eprodisate Eprodisate Eprodisate->SAA Precursor Binds to GAG-binding site Eprodisate->Amyloid Fibrils Inhibits Polymerization Amyloid Deposition Amyloid Deposition Amyloid Fibrils->Amyloid Deposition Leads to Glycosaminoglycans (GAGs) Glycosaminoglycans (GAGs)

Caption: Proposed mechanism of action of this compound.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_monitoring Monitoring and Data Collection cluster_endpoint Endpoint Analysis Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Biopsy Confirmation (Congo Red) Biopsy Confirmation (Congo Red) Inclusion/Exclusion Criteria->Biopsy Confirmation (Congo Red) Baseline Renal Function (CrCl, Serum Creatinine) Baseline Renal Function (CrCl, Serum Creatinine) Biopsy Confirmation (Congo Red)->Baseline Renal Function (CrCl, Serum Creatinine) Baseline SAA Levels Baseline SAA Levels Baseline Renal Function (CrCl, Serum Creatinine)->Baseline SAA Levels Treatment Group (Anti-Amyloid Agent) Treatment Group (Anti-Amyloid Agent) Baseline SAA Levels->Treatment Group (Anti-Amyloid Agent) Placebo Group Placebo Group Baseline SAA Levels->Placebo Group Regular Follow-up Visits Regular Follow-up Visits Treatment Group (Anti-Amyloid Agent)->Regular Follow-up Visits Placebo Group->Regular Follow-up Visits Serial Measurement of Renal Function Serial Measurement of Renal Function Regular Follow-up Visits->Serial Measurement of Renal Function Serial Measurement of SAA Levels Serial Measurement of SAA Levels Regular Follow-up Visits->Serial Measurement of SAA Levels Adverse Event Monitoring Adverse Event Monitoring Regular Follow-up Visits->Adverse Event Monitoring Primary Endpoint Assessment Primary Endpoint Assessment Serial Measurement of Renal Function->Primary Endpoint Assessment Secondary Endpoint Assessment Secondary Endpoint Assessment Serial Measurement of SAA Levels->Secondary Endpoint Assessment Statistical Analysis Statistical Analysis Adverse Event Monitoring->Statistical Analysis Primary Endpoint Assessment->Statistical Analysis Secondary Endpoint Assessment->Statistical Analysis

Caption: Generalized workflow for clinical trials of anti-amyloid agents.

Conclusion

The case of this compound highlights the rigorous and often unpredictable nature of drug development for complex diseases like AA amyloidosis. While the initial clinical trial offered significant hope, the failure to reproduce these findings in a subsequent confirmatory trial has left the scientific community with important lessons. The current therapeutic landscape for AA amyloidosis continues to evolve, with a strong emphasis on controlling the underlying inflammation through targeted biological agents. For researchers and drug developers, the story of eprodisate underscores the necessity of robust and reproducible clinical data in the quest for effective treatments for amyloid-related diseases.

References

Benchmarking Eprodisate Disodium Against Novel Amyloidosis Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of amyloidosis treatment is undergoing a significant transformation, with a surge of novel therapeutics offering diverse mechanisms of action against this complex group of diseases. This guide provides an objective comparison of Eprodisate Disodium, a first-generation amyloid inhibitor, with recently approved and emerging treatments for various types of amyloidosis, including transthyretin amyloidosis (ATTR) and light chain (AL) amyloidosis. The following sections detail the mechanisms of action, summarize key clinical trial data, and outline the experimental protocols of pivotal studies for each agent.

Mechanism of Action: A Shift from Fibril Inhibition to Gene Silencing and Targeted Depletion

The therapeutic strategies for amyloidosis have evolved from inhibiting the aggregation of amyloid fibrils to targeting the production of amyloidogenic precursor proteins and promoting the clearance of existing amyloid deposits.

This compound is a small molecule designed to interfere with the interaction between serum amyloid A (SAA) protein and glycosaminoglycans (GAGs).[1][2][3][4] This interaction is a crucial step in the polymerization of amyloid fibrils in AA amyloidosis.[1] By competitively binding to the GAG-binding sites on the SAA protein, eprodisate inhibits fibril formation and deposition.

In contrast, newer therapies employ more targeted approaches:

  • TTR Gene Silencers (Patisiran, Inotersen, Vutrisiran): These drugs utilize RNA interference (RNAi) or antisense oligonucleotide (ASO) technology to reduce the synthesis of transthyretin (TTR) protein in the liver.

    • Patisiran is a small interfering RNA (siRNA) delivered via lipid nanoparticles that targets and degrades both wild-type and mutant TTR mRNA.

    • Inotersen is an antisense oligonucleotide that binds to TTR mRNA, leading to its degradation by RNase H.

    • Vutrisiran is a next-generation siRNA with enhanced stabilization chemistry, allowing for less frequent subcutaneous administration.

  • TTR Stabilizers (Tafamidis): This class of drugs binds to the TTR tetramer, stabilizing its structure and preventing its dissociation into monomers, which is the rate-limiting step in TTR amyloidogenesis.

  • Anti-Plasma Cell Therapy (Daratumumab): In AL amyloidosis, the precursor protein is a misfolded immunoglobulin light chain produced by clonal plasma cells. Daratumumab is a monoclonal antibody that targets CD38 on plasma cells, leading to their depletion and a reduction in the production of amyloidogenic light chains.

  • Amyloid Fibril Depleters (Birtamimab): This investigational monoclonal antibody is designed to directly target and clear existing amyloid deposits. Birtamimab binds to a specific epitope on misfolded light chains, promoting their clearance by the immune system.

Quantitative Data Summary: A Look at Pivotal Clinical Trial Outcomes

Direct head-to-head clinical trials comparing eprodisate with these newer agents are not available. The following tables summarize the key efficacy data from the pivotal Phase 3 trials of each drug against a placebo or, in one instance, an active comparator. It is crucial to interpret these cross-trial comparisons with caution due to differences in study populations, disease severity, and endpoints.

Table 1: this compound for AA Amyloidosis - Key Phase 3 Trial Results

EndpointEprodisate (n=89)Placebo (n=94)p-value
Worsening Disease (Composite Endpoint)*27%40%0.06
Hazard Ratio for Worsening Disease0.58-0.02
Mean Decline in Creatinine Clearance (mL/min/1.73m²) per year10.915.60.02

*Composite endpoint included doubling of serum creatinine, 50% reduction in creatinine clearance, progression to end-stage renal disease, or death.

Table 2: Newer Amyloidosis Treatments - Key Phase 3 Trial Efficacy Outcomes

Drug (Trial)IndicationPrimary Endpoint(s)Result vs. Control
Patisiran (APOLLO)hATTR PolyneuropathyChange from baseline in modified Neuropathy Impairment Score +7 (mNIS+7) at 18 monthsSignificant improvement in mNIS+7 score compared to placebo.
Inotersen (NEURO-TTR)hATTR PolyneuropathyChange from baseline in mNIS+7 and Norfolk Quality of Life-Diabetic Neuropathy (QoL-DN) score at 15 monthsStatistically significant benefit in both mNIS+7 and Norfolk QoL-DN scores compared to placebo.
Vutrisiran (HELIOS-A)hATTR PolyneuropathyChange from baseline in mNIS+7 at 9 months vs. external placeboMet primary endpoint, showing significant improvement in mNIS+7 compared to the external placebo group from the APOLLO study.
Tafamidis (ATTR-ACT)ATTR CardiomyopathyHierarchical combination of all-cause mortality and frequency of cardiovascular-related hospitalizations over 30 monthsSignificantly reduced the combination of all-cause mortality and cardiovascular-related hospitalizations compared to placebo.
Daratumumab (ANDROMEDA)AL AmyloidosisHematologic complete response rateSignificantly higher hematologic complete response rate when added to bortezomib, cyclophosphamide, and dexamethasone (VCd) compared to VCd alone.
Birtamimab (VITAL)AL AmyloidosisTime to all-cause mortality or cardiac hospitalizationThe trial was stopped early for futility. However, a post-hoc analysis suggested a survival benefit in patients with Mayo Stage IV disease.

Experimental Protocols: A Glimpse into the Pivotal Trials

The following sections provide a high-level overview of the methodologies employed in the key clinical trials for each drug.

This compound: Phase 3 Trial in AA Amyloidosis
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 183 patients with AA amyloidosis and kidney involvement.

  • Treatment: Patients were randomized to receive either eprodisate or placebo for 24 months.

  • Primary Endpoint: A composite of renal function worsening (doubling of serum creatinine, ≥50% reduction in creatinine clearance, or progression to end-stage renal disease) or death.

Patisiran: The APOLLO Study
  • Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 study.

  • Patient Population: 225 adult patients with hereditary transthyretin-mediated (hATTR) amyloidosis with polyneuropathy.

  • Treatment: Patients were randomized (2:1) to receive either 0.3 mg/kg of patisiran or placebo intravenously every three weeks for 18 months.

  • Primary Endpoint: The change from baseline in the modified Neuropathy Impairment Score+7 (mNIS+7) at 18 months.

Inotersen: The NEURO-TTR Study
  • Study Design: An international, randomized, double-blind, placebo-controlled, 15-month Phase 3 trial.

  • Patient Population: 172 adults with stage 1 or 2 hATTR amyloidosis with polyneuropathy.

  • Treatment: Patients were randomized (2:1) to receive weekly subcutaneous injections of inotersen (300 mg) or placebo.

  • Primary Endpoints: The change in the mNIS+7 and the score on the Norfolk Quality of Life-Diabetic Neuropathy (QoL-DN) questionnaire.

Vutrisiran: The HELIOS-A Study
  • Study Design: A Phase 3, global, open-label study with a reference comparator arm and an external placebo control.

  • Patient Population: 164 patients with hATTR amyloidosis with polyneuropathy.

  • Treatment: Patients were randomized (3:1) to receive vutrisiran (25 mg subcutaneously every 3 months) or patisiran. The APOLLO placebo group served as an external control.

  • Primary Endpoint: Change from baseline in mNIS+7 at 9 months compared to the external placebo group.

Tafamidis: The ATTR-ACT Study
  • Study Design: An international, multicenter, double-blind, placebo-controlled, randomized Phase 3 clinical trial.

  • Patient Population: 441 patients with both variant and wild-type ATTR cardiomyopathy.

  • Treatment: Patients were randomized to receive tafamidis (20 mg or 80 mg) or placebo daily for 30 months.

  • Primary Endpoint: A hierarchical combination of all-cause mortality and the frequency of cardiovascular-related hospitalizations.

Daratumumab: The ANDROMEDA Study
  • Study Design: A Phase 3, randomized, open-label, active-controlled, multicenter study.

  • Patient Population: 388 patients with newly diagnosed AL amyloidosis.

  • Treatment: Patients were randomized to receive bortezomib, cyclophosphamide, and dexamethasone (VCd) either alone or in combination with subcutaneous daratumumab.

  • Primary Endpoint: Hematologic complete response rate.

Birtamimab: The VITAL Study
  • Study Design: A Phase 3, multicenter, global, double-blind, placebo-controlled clinical trial.

  • Patient Population: 260 newly diagnosed, treatment-naive patients with AL amyloidosis and cardiac involvement.

  • Treatment: Patients received either birtamimab or placebo in addition to standard of care (bortezomib-based chemotherapy).

  • Primary Endpoint: Time to all-cause mortality or cardiac hospitalization.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the signaling pathways targeted by these amyloidosis treatments and a generalized workflow for a comparative clinical trial.

Signaling_Pathways cluster_precursor Precursor Protein Production cluster_amyloid Amyloid Fibril Formation & Deposition cluster_treatments Therapeutic Intervention Points Precursor_Gene Amyloid Precursor Gene (TTR or Ig Light Chain) mRNA mRNA Precursor_Gene->mRNA Transcription Precursor_Protein Amyloidogenic Precursor Protein mRNA->Precursor_Protein Translation Misfolded_Protein Misfolded Monomers/ Aggregates Precursor_Protein->Misfolded_Protein Misfolding Amyloid_Fibrils Amyloid Fibrils Misfolded_Protein->Amyloid_Fibrils Aggregation Organ_Deposition Organ Deposition Amyloid_Fibrils->Organ_Deposition Deposition Gene_Silencers TTR Gene Silencers (Patisiran, Inotersen, Vutrisiran) Gene_Silencers->mRNA Degradation TTR_Stabilizers TTR Stabilizers (Tafamidis) TTR_Stabilizers->Precursor_Protein Stabilization Fibril_Inhibitors Fibril Inhibitors (Eprodisate) Fibril_Inhibitors->Amyloid_Fibrils Inhibition of Polymerization Plasma_Cell_Therapy Anti-Plasma Cell Therapy (Daratumumab) Plasma_Cell_Therapy->Precursor_Gene Reduces Production Amyloid_Depleters Amyloid Depleters (Birtamimab) Amyloid_Depleters->Amyloid_Fibrils Clearance Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Disease Markers, QoL) Patient_Screening->Baseline_Assessment Randomization Randomization Treatment_A Treatment Arm A (e.g., Eprodisate) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., New Therapeutic) Randomization->Treatment_B Placebo Placebo Arm Randomization->Placebo Treatment_Period Treatment Period (Defined Duration) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Placebo->Treatment_Period Baseline_Assessment->Randomization Follow_Up Follow-up Assessments (Primary & Secondary Endpoints) Treatment_Period->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Eprodisate Disodium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper disposal of chemical reagents like Eprodisate Disodium is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be fully aware of the immediate safety and handling requirements for this compound. According to its Safety Data Sheet (SDS), this compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, safety goggles, gloves, and a lab coat[1]. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes[1].

In the event of accidental contact:

  • Eyes: Immediately rinse with plenty of water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek prompt medical attention[1].

  • Skin: Wash the affected area with plenty of soap and water. Contaminated clothing should be removed and washed before reuse[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.

Step-by-Step Disposal Procedures

The cardinal rule for the disposal of this compound is to adhere strictly to local, state, and federal regulations. The following steps provide a general framework for its proper disposal in a laboratory setting.

1. Waste Identification and Segregation:

  • All waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be segregated as chemical waste.

  • Do not mix this compound waste with other incompatible waste streams.

2. Containerization:

  • Place all this compound waste into a designated, clearly labeled, and sealed waste container.

  • The container must be appropriate for chemical waste and should be kept closed when not in use.

3. For Small Spills of Solid this compound:

  • Containment: Cordon off the affected area to prevent the spread of the powder.

  • Collection: Carefully sweep or scoop up the spilled solid. Avoid actions that could generate dust.

  • Decontamination: After the bulk of the material has been removed, decontaminate the area with water and appropriate cleaning agents.

  • Disposal: Place the collected material and any contaminated cleaning supplies into the designated chemical waste container.

4. For Aqueous Solutions of this compound:

  • Do not dispose of aqueous solutions of this compound down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Collect all aqueous waste containing this compound in a labeled, sealed container for chemical waste disposal.

5. Final Disposal:

  • Arrange for the pickup and disposal of the chemical waste container through your institution's certified hazardous waste management provider.

  • Ensure all required waste disposal forms and documentation are completed accurately.

Quantitative Data Summary

The available safety data sheets and chemical information for this compound do not provide specific quantitative data related to disposal procedures, such as concentration thresholds for drain disposal or specific environmental hazard limits. Disposal decisions should be based on the precautionary principle and in accordance with institutional and local guidelines.

ParameterValue
GHS Hazard Statements H315, H319, H335
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation
Disposal Guideline Dispose of contents/container in accordance with local regulation

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Eprodisate_Disposal_Workflow cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area start->ventilation waste_generated Waste Generated (Solid, Solution, Contaminated Items) segregate Segregate as Chemical Waste waste_generated->segregate containerize Place in Labeled, Sealed Waste Container segregate->containerize spill Spill Occurs? containerize->spill small_spill Small Spill Procedure: Contain, Collect, Decontaminate spill->small_spill Yes final_disposal Arrange for Hazardous Waste Pickup via EHS spill->final_disposal No small_spill->containerize

References

Personal protective equipment for handling Eprodisate Disodium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Eprodisate Disodium. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) [1]

  • Serious Eye Damage/Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) [1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryRequired EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or goggles, and a face shield.Must be worn at all times in the laboratory.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
Body Protection Laboratory coat.Should be worn fully buttoned.
Respiratory Protection Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or for handling large quantities.A self-contained breathing apparatus should be worn in case of emergency.[1]

Safe Handling and Storage Protocols

Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.

Operational Plan for Handling:

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[1]

    • Assemble all necessary equipment (spatulas, weighing paper, vials, solvents) and PPE before handling the compound.

    • Have an emergency eye wash station and safety shower readily accessible.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid dust and aerosol formation.

    • Use anti-static weighing paper and appropriate tools to transfer the powder.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • If using water as a solvent, sonication may be required to aid dissolution.

    • For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean all equipment and the work area to remove any residual compound.

    • Remove and properly dispose of contaminated PPE.

Storage Conditions:

FormStorage TemperatureDurationSpecial Conditions
Solid 4°CNot specifiedKeep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition.
Stock Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Sealed storage, away from moisture.
Stock Solution -20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Sealed storage, away from moisture.

Emergency and Disposal Procedures

Emergency First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Wear full personal protective equipment, including respiratory protection.

  • Avoid breathing vapors, mist, dust, or gas.

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain or with household waste. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.

Eprodisate_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures A Don PPE (Gloves, Goggles, Lab Coat) B Prepare Well-Ventilated Area (Fume Hood) A->B C Weighing and Transfer (Avoid Dust) B->C Proceed with Caution D Solution Preparation (Add Solid to Solvent) C->D E Clean Work Area & Equipment D->E F Wash Hands Thoroughly E->F G Properly Dispose of Waste F->G H Accidental Release I Personal Exposure J Evacuate & Wear Full PPE H->J K Administer First Aid I->K

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.